(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
ditert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVKHBRFFCQICU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456327 | |
| Record name | Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91229-91-3 | |
| Record name | Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of chiral building blocks is paramount for the construction of complex molecular architectures with precise stereochemical control. Among these, derivatives of pyroglutamic acid have emerged as versatile scaffolds. This guide provides a comprehensive technical overview of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a key intermediate whose utility is underscored by its application in the synthesis of bioactive molecules. With a focus on practical application and theoretical understanding, this document serves as a resource for researchers engaged in the synthesis and application of chiral heterocyclic compounds.
Compound Identification and Key Properties
This compound is a dually protected derivative of (S)-pyroglutamic acid, a cyclic amino acid. The presence of two tert-butyl ester protecting groups imparts specific solubility and reactivity characteristics, making it a valuable synthon in multi-step organic synthesis.
| Property | Value | Source |
| CAS Number | 91229-91-3 | [1] |
| Molecular Formula | C₁₄H₂₃NO₅ | [1] |
| Molecular Weight | 285.34 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step process starting from the readily available and chiral (S)-pyroglutamic acid. This strategy involves the initial protection of the carboxylic acid as a tert-butyl ester, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.
Step 1: Esterification of (S)-Pyroglutamic Acid
The first step is the conversion of the carboxylic acid moiety of (S)-pyroglutamic acid to its tert-butyl ester. This transformation is typically acid-catalyzed and utilizes a reagent that can provide the tert-butyl group.
Reaction Scheme:
Figure 1: Esterification of (S)-Pyroglutamic Acid.
Causality of Experimental Choices:
-
tert-Butyl Acetate as Reagent and Solvent: The use of tert-butyl acetate serves as both the source of the tert-butyl group and the reaction solvent. This approach is advantageous as it drives the equilibrium towards the product side.
-
Acid Catalysis: A strong acid catalyst, such as perchloric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the oxygen of the tert-butyl acetate.
Experimental Protocol: Synthesis of (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate [3][4]
-
Suspend (S)-pyroglutamic acid (1.0 eq) in tert-butyl acetate.
-
Add a catalytic amount of a strong acid (e.g., perchloric acid) to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous work-up to remove the acid catalyst and any unreacted starting material.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product, if necessary, by crystallization or column chromatography.
Step 2: N-Boc Protection
The second step involves the protection of the secondary amine of the pyrrolidinone ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
Figure 2: N-Boc Protection of the Pyrrolidinone Intermediate.
Mechanism and Causality:
The reaction proceeds via the nucleophilic attack of the secondary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate.[5] The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst is crucial for this transformation. DMAP acts as a nucleophilic catalyst, first reacting with Boc₂O to form a more reactive intermediate, which is then readily attacked by the secondary amine of the pyroglutamate ester. This catalytic cycle enhances the reaction rate significantly.
Experimental Protocol: Synthesis of this compound [3][4]
-
Dissolve (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or dichloromethane.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
To this solution, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.2 eq).
-
Stir the reaction mixture at room temperature until completion, as monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Perform an aqueous work-up to remove any water-soluble byproducts.
-
Extract the product into an organic solvent.
-
Dry the combined organic layers, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel to afford this compound as a white solid.
Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques are employed for this purpose.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the two non-equivalent tert-butyl groups, and the protons of the pyrrolidinone ring. |
| ¹³C NMR | Signals for the carbonyl carbons of the ester and lactam, the quaternary carbons of the tert-butyl groups, and the carbons of the pyrrolidinone ring. |
| FTIR | Characteristic absorption bands for the C=O stretching vibrations of the ester and lactam functional groups. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. |
Applications in Organic Synthesis and Drug Discovery
This compound serves as a valuable chiral building block in the synthesis of various biologically active molecules and complex natural products.
Synthesis of ACE Inhibitors: Trandolapril
A notable application of this compound is in the stereoselective synthesis of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[3] The pyrrolidinone scaffold provides the core structure, and the stereocenter is preserved throughout the synthetic sequence. The protecting groups allow for selective transformations at other parts of the molecule before their removal in the final stages of the synthesis.
Figure 3: Synthetic Pathway towards Trandolapril.
Precursor for Novel Amino Acids and Peptidomimetics
The dually protected nature of this compound makes it an ideal starting material for the synthesis of non-natural amino acids and peptidomimetics. The pyrrolidinone ring can be further functionalized, and the protecting groups can be selectively removed to allow for peptide coupling or other modifications.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and reagents.
-
Hazard Information: The compound is classified with the signal word "Warning" and the hazard statement H302, indicating it is harmful if swallowed.[1]
Conclusion
This compound is a strategically important chiral building block with significant applications in synthetic organic chemistry and medicinal chemistry. Its efficient two-step synthesis from (S)-pyroglutamic acid, coupled with its versatile reactivity, makes it a valuable tool for the construction of complex, stereochemically defined molecules. This guide has provided a detailed overview of its synthesis, characterization, and applications, with the aim of facilitating its effective use in research and development.
References
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A Stereoselective Synthesis of the ACE Inhibitor Trandolapril | Request PDF - ResearchGate. (URL: [Link])
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(PDF) Convenient N-Protection of L-Pyroglutamic Acid Esters - ResearchGate. (URL: [Link])
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2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? - MDPI. (URL: [Link])
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Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin - ResearchGate. (URL: [Link])
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1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate | C12H19NO5 - PubChem. (URL: [Link])
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(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate molecular weight
An In-Depth Technical Guide to (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate: Properties, Synthesis, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound is a synthetically valuable chiral building block derived from L-pyroglutamic acid, a naturally occurring amino acid derivative.[1] Its rigid, stereodefined pyrrolidinone core, combined with the strategic placement of orthogonal tert-butyl protecting groups on both the nitrogen (N-Boc) and the C2-carboxylate (OtBu), makes it an indispensable intermediate for researchers in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its core molecular properties, explains the strategic importance of its chemical structure, outlines its applications in the synthesis of complex pharmaceutical agents, and provides a detailed, field-proven synthesis protocol.
Core Molecular Profile and Physicochemical Properties
The foundational data for any chemical compound begins with its precise molecular weight and physical characteristics. This compound is characterized by a molecular weight of approximately 285.34 g/mol .[2][3][4] This value is critical for stoichiometric calculations in reaction planning and for analytical characterization via mass spectrometry. The compound typically presents as a white to pale cream crystalline powder.[5]
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 285.3361 g/mol | [6] |
| Molecular Formula | C₁₄H₂₃NO₅ | [2][3][6] |
| CAS Number | 91229-91-3 | [2][3][6][7] |
| Appearance | White to pale cream crystals or powder | [5] |
| Density | 1.138 g/cm³ | [6] |
| Boiling Point | 390.663°C at 760 mmHg | [6] |
| Flash Point | 190.067°C | [6] |
| Storage Conditions | Sealed in a dry environment at room temperature | [2][3] |
The Strategic Importance of Chemical Structure
The utility of this compound in advanced organic synthesis is not accidental; it is a direct result of its carefully designed structure, which leverages three key features: the pyroglutamate core, the defined stereochemistry, and the dual protecting groups.
The Pyroglutamic Acid Backbone
Pyroglutamic acid is a cyclic derivative of glutamic acid, forming a five-membered lactam ring.[1] This scaffold is a "privileged precursor" in medicinal chemistry, as it provides a conformationally restricted and chiral framework that is frequently found in bioactive natural products and pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors.[8][9] By starting with this pre-formed ring system, chemists can avoid complex cyclization steps and focus on targeted modifications.
The (S)-Stereocenter
The "(S)" designation refers to the stereochemistry at the C2 position of the pyrrolidine ring. Biological systems are exquisitely sensitive to stereochemistry, and often only one enantiomer of a drug molecule will exhibit the desired therapeutic effect while the other may be inactive or even cause adverse effects. The use of an optically pure starting material like this one is paramount for the asymmetric synthesis of pharmaceuticals, ensuring that the final active pharmaceutical ingredient (API) has the correct three-dimensional arrangement for interacting with its biological target.[10]
Dual tert-Butyl Protecting Groups: A Synthetic Advantage
The most significant feature for a synthetic chemist is the presence of two tert-butyl-based protecting groups:
-
N-Boc Group (tert-butyloxycarbonyl): The nitrogen of the lactam is protected as a Boc-carbamate. This group is stable to a wide range of nucleophilic and basic conditions but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).
-
C2-tert-butyl Ester (OtBu): The carboxylic acid at the chiral center is protected as a tert-butyl ester. This group shares a similar acid-lability with the N-Boc group.
The choice of tert-butyl groups is deliberate. They provide robust protection during multi-step syntheses where other parts of the molecule are being modified. For instance, if a researcher needs to perform a reaction on the pyrrolidinone ring that involves a strong base, both the nitrogen and the carboxylic acid are shielded from unwanted side reactions.
Applications in Drug Discovery and Development
This compound is not an active drug itself but rather a high-value intermediate. Its structure allows it to serve as a versatile building block for creating more complex molecules.[10][11]
-
Synthesis of Substituted Proline Analogs: Proline and its derivatives are crucial components of peptides and proteins, often inducing specific turns in the peptide backbone.[12] This compound allows for the synthesis of novel, non-natural proline-like structures with substituents on the ring, which can be used to modulate the biological activity of peptides.[12]
-
Chiral Ligands and Catalysts: The pyrrolidine scaffold is central to many successful chiral ligands used in asymmetric catalysis. This intermediate can be elaborated into more complex structures for creating new catalytic systems.
-
Pharmaceutical Intermediates: The pyroglutamic acid framework is a key component in a variety of APIs. For example, a related compound, 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate, is a documented intermediate in the synthesis of Relebactam, a β-lactamase inhibitor.[11] This demonstrates the industrial relevance of this class of molecules in producing modern therapeutics.
Representative Synthesis Protocol and Workflow
The following protocol describes a standard, reliable method for the preparation of this compound from commercially available L-pyroglutamic acid.
Workflow Diagram: Two-Step Synthesis
Caption: A two-step workflow for synthesizing the target compound.
Step-by-Step Methodology
Step 1: N-Boc Protection of L-Pyroglutamic Acid
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add L-pyroglutamic acid (1.0 eq) and dissolve it in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Cool the solution to 0°C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 eq) portion-wise.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-18 hours.
-
Workup: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O. Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-(S)-pyroglutamic acid, which is often used in the next step without further purification.
Step 2: tert-Butyl Esterification
-
Setup: Dissolve the Boc-(S)-pyroglutamic acid intermediate (1.0 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) to the solution. The reaction will effervesce (release CO₂).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound, as a solid.
Causality and Experimental Insights
-
Why use NaHCO₃ in Step 1? The reaction of (Boc)₂O with the nitrogen atom requires the nitrogen to be deprotonated and nucleophilic. The base facilitates this and also neutralizes the acidic byproduct of the reaction. NaHCO₃ is a mild base, which is sufficient for this purpose and avoids potential side reactions like ring-opening.
-
Why use DMAP in Step 2? This method, known as the "Boc-anhydride" method for esterification, is particularly effective for sterically hindered alcohols like tert-butanol (which is formed in situ). DMAP acts as a nucleophilic catalyst, activating the carboxylic acid to facilitate the esterification process. This is often more convenient and scalable than using pressurized isobutylene gas.
Safety and Handling
While not acutely toxic, standard laboratory precautions should be observed when handling this compound and its precursors.
-
Hazards: May cause skin and serious eye irritation, as well as potential respiratory irritation.[13]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Storage: The compound is stable and should be stored in a tightly sealed container in a dry place at room temperature to prevent hydrolysis of the ester and carbamate groups.[2][3]
Conclusion
This compound is a cornerstone chiral intermediate for modern organic synthesis and drug development. Its value lies in the combination of a biologically relevant, stereodefined pyroglutamate core with robust, acid-labile protecting groups. This structure provides chemists with a reliable and versatile platform for constructing complex molecular architectures, enabling the efficient and stereocontrolled synthesis of novel pharmaceutical agents. Understanding its properties and synthetic accessibility is essential for any researcher aiming to leverage chiral pool synthesis for the advancement of medicinal chemistry.
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- (S)
- 1-(tert-Butyl) 2-butyl (S)
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- Pyroglutamic acid. Wikipedia.
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- 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS No: 113400-36-5)
- di-tert-Butyl (S)
- (R)
- tert-Butyl (S)
- tert-Butyl (S)
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The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Abstract
(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a derivative of L-pyroglutamic acid, stands as a pivotal chiral building block in the landscape of modern organic synthesis and medicinal chemistry. Its rigid, stereodefined pyrrolidinone core, coupled with the strategic placement of orthogonal tert-butyl protecting groups, renders it an exceptionally versatile synthon for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of its structure, synthesis, and applications, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in field-proven insights and authoritative references.
Introduction: The Strategic Importance of a Doubly Protected Pyroglutamate
In the quest for novel therapeutics, the ability to control stereochemistry is paramount. Chiral molecules often exhibit profoundly different pharmacological activities, making the availability of enantiomerically pure starting materials a critical factor in drug discovery and development. This compound, often referred to as Boc-L-pyroglutamic acid tert-butyl ester, has emerged as a key player in this arena.[1][2] Its significance lies in the dual protection of the parent molecule, L-pyroglutamic acid. The tert-butoxycarbonyl (Boc) group on the amide nitrogen and the tert-butyl ester on the carboxylic acid serve to mask these reactive sites, allowing for selective modifications at other positions of the molecule.[3] This strategic protection scheme provides a stable yet readily deprotectable scaffold, making it an invaluable intermediate in the synthesis of a wide array of complex organic molecules, including peptide-based therapeutics and other bioactive compounds.[1][4]
Molecular Structure and Physicochemical Properties
The foundational element of this compound is its (S)-configured stereocenter at the C2 position of the pyrrolidinone ring. This inherent chirality is derived from its precursor, the naturally occurring L-pyroglutamic acid.
Structural Representation
The chemical structure is characterized by a five-membered lactam ring, with a tert-butoxycarbonyl group attached to the ring nitrogen (N1) and a tert-butyl ester at the C2 position.
Caption: Chemical structure of this compound.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below, providing essential information for experimental design and execution.[3][5][6]
| Property | Value | Source(s) |
| CAS Number | 91229-91-3 | [3][5][6] |
| Molecular Formula | C₁₄H₂₃NO₅ | [3][6] |
| Molecular Weight | 285.34 g/mol | [3][6] |
| Appearance | White solid or crystalline powder | [3] |
| Melting Point | 55.0 to 59.0 °C | [3] |
| Purity | Typically ≥97% | [3] |
| SMILES | CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | [5] |
| InChI Key | INVKHBRFFCQICU-VIFPVBQESA-N | [5] |
Synthesis: A Guided Pathway from L-Pyroglutamic Acid
The synthesis of this compound is typically achieved through a two-step process starting from the readily available and enantiomerically pure L-pyroglutamic acid. The logic behind this synthetic route is to first protect the more acidic carboxylic acid group as a tert-butyl ester, followed by the protection of the less reactive amide nitrogen with a Boc group.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of this compound, with explanations for the choice of reagents and conditions.
Step 1: Synthesis of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate [7]
-
Rationale: The first step involves the selective esterification of the carboxylic acid of L-pyroglutamic acid. The use of tert-butyl acetate as both a reagent and solvent in the presence of a strong acid catalyst like perchloric acid is an effective method for forming the sterically hindered tert-butyl ester. This method avoids the need for harsh conditions that could lead to racemization.
-
Procedure:
-
To a solution of L-pyroglutamic acid (1.00 g, 7.73 mmol) in tert-butyl acetate (10.0 mL), add 70% perchloric acid (catalytic amount, e.g., 230 μL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (S)-5-oxopyrrolidine-2-carboxylate.[8]
-
Step 2: Synthesis of this compound [7]
-
Rationale: The second step is the protection of the amide nitrogen with a tert-butoxycarbonyl (Boc) group. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation. The addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is crucial to activate the (Boc)₂O and facilitate the reaction with the relatively unreactive amide nitrogen.
-
Procedure:
-
Dissolve the crude tert-butyl (S)-5-oxopyrrolidine-2-carboxylate from the previous step in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 4-dimethylaminopyridine (DMAP) (catalytic amount) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as a white solid.
-
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly sought-after intermediate in the synthesis of a variety of pharmacologically active compounds.
Chiral Building Block in Peptide Synthesis
The protected pyroglutamic acid scaffold is a common motif in many bioactive peptides. This compound serves as a crucial starting material for incorporating this moiety into peptide chains.[1][9] The Boc and tert-butyl protecting groups can be selectively removed under different conditions, allowing for orthogonal protection strategies in complex peptide synthesis.
Precursor for Bioactive Compounds
This synthon is a versatile precursor for a range of bioactive molecules. Its rigid pyrrolidinone ring can be further functionalized to create novel scaffolds for drug candidates. For example, it has been utilized in the synthesis of enzyme inhibitors and other targeted therapeutic agents.[2][4] Research has shown its utility in developing compounds for neuropharmacology and oncology.[1]
Synthesis of Modified Amino Acids
The pyrrolidinone ring can be opened to generate derivatives of glutamic acid. The stereocenter at C2 allows for the synthesis of enantiomerically pure, non-natural amino acids, which are valuable tools in peptidomimetic design and drug development.
Conclusion
This compound is more than just a protected amino acid derivative; it is a testament to the power of strategic molecular design in enabling the synthesis of complex and life-changing molecules. Its robust synthesis from a readily available chiral precursor, coupled with its versatile reactivity, ensures its continued importance in the fields of organic synthesis, medicinal chemistry, and drug development. This guide has provided a comprehensive overview of its structure, synthesis, and applications, aiming to empower researchers with the knowledge to effectively utilize this cornerstone of chiral synthesis.
References
-
Okada Y, et al. Amino acids and peptides. Part 45. Development of a new N π-protecting group of histidine, N π-(1-adamantyloxymethyl) histidine, and its evaluation for peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1996 (17): 2139-2143. [Link]
- Google Patents. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. PubMed Central. [Link]
-
Apicule. 2-Benzyl 1-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS No: 113400-36-5) API Intermediate Manufacturers. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apicule.com [apicule.com]
- 5. jk-sci.com [jk-sci.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate: Synthesis, Applications, and Core Principles for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a derivative of L-pyroglutamic acid, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its dual-protected structure, featuring a tert-butoxycarbonyl (Boc) group on the nitrogen and a tert-butyl (OtBu) ester, offers enhanced stability and strategic flexibility in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, detailed synthesis protocols, and key applications in drug development, with a focus on peptide synthesis and the creation of novel therapeutics. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for researchers leveraging this versatile intermediate.
Nomenclature and Physicochemical Properties
Precise identification of chemical entities is fundamental to reproducible research. This compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs.
Common Synonyms:
-
Boc-L-Pyr-OtBu[1]
-
N-Boc-L-pyroglutamic Acid tert-Butyl Ester[2]
-
(S)-N-α-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER[1][3]
-
tert-Butyl N-(tert-Butoxycarbonyl)-L-pyroglutamate[2]
-
(S)-5-Oxopyrrolidine-1,2-dicarboxylate Di-tert-butyl Ester[2]
-
(S)-N-Boc-2-pyrrolidone-5-carboxylic acid tert-butyl ester[3]
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 91229-91-3 | [1][2][4][5] |
| Molecular Formula | C₁₄H₂₃NO₅ | [1][2] |
| Molecular Weight | 285.34 g/mol | [1][2][5] |
| IUPAC Name | ditert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | [4] |
| Appearance | White solid or powder to crystal | [6] |
| Melting Point | 55.0 to 59.0 °C | [6] |
| Storage | Sealed in a dry place at room temperature. | [5] |
Synthesis of this compound: A Validated Two-Step Protocol
The synthesis of this key intermediate is typically accomplished through a robust two-step process commencing with the naturally occurring chiral building block, L-pyroglutamic acid. This pathway is favored for its efficiency and preservation of stereochemical integrity.
Synthesis Workflow
The overall synthetic strategy involves the initial protection of the carboxylic acid as a tert-butyl ester, followed by the protection of the lactam nitrogen with a Boc group.
Caption: Two-step synthesis of the target compound from L-pyroglutamic acid.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate
This initial step focuses on the selective esterification of the carboxylic acid moiety. The use of tert-butyl acetate as both a reagent and solvent, with a strong acid catalyst like perchloric acid, is a common and effective method.[4]
-
Materials:
-
L-pyroglutamic acid
-
tert-butyl acetate
-
Perchloric acid (HClO₄)
-
-
Procedure:
-
To a solution of L-pyroglutamic acid (1.0 eq) in tert-butyl acetate, add a catalytic amount of perchloric acid.
-
Stir the mixture at room temperature for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (S)-5-oxopyrrolidine-2-carboxylate.
-
Causality: The strong acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the tert-butyl acetate. The bulky tert-butyl group provides steric hindrance that protects the ester from undesired side reactions in subsequent steps.
Step 2: Synthesis of this compound
The second step introduces the Boc protecting group onto the lactam nitrogen. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation, often catalyzed by a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[4][7]
-
Materials:
-
tert-butyl (S)-5-oxopyrrolidine-2-carboxylate (from Step 1)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the tert-butyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 eq) in dichloromethane.
-
Add triethylamine (a non-nucleophilic base), DMAP (catalytic amount), and di-tert-butyl dicarbonate (excess).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with aqueous acid, base, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the final product.
-
Causality: DMAP acts as a nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive intermediate, which is then attacked by the nitrogen of the pyroglutamate ring. Triethylamine is added to neutralize the acid byproduct of the reaction.
Strategic Applications in Drug Development and Peptide Synthesis
The unique structural features of this compound make it a valuable intermediate in several areas of pharmaceutical research.
Chiral Building Block for Complex Molecules
As a protected form of L-pyroglutamic acid, it serves as a chiral scaffold for the synthesis of more complex molecules. Its stereochemistry is often crucial for the biological activity of the final compound. It has been utilized as an intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and other functionalized pyrrolidines for drug discovery.[8][9]
Role in Peptide Synthesis
While the free acid form (Boc-pGlu-OH) is more commonly used for direct coupling in solid-phase peptide synthesis (SPPS), the di-tert-butyl protected version is a stable precursor.[1] The N-terminal pyroglutamic acid (pGlu) motif is found in many biologically active peptides and provides enhanced stability against degradation by aminopeptidases.[1]
Deprotection Strategies: Unveiling the Core Structure
The utility of this compound lies in the strategic and often selective removal of its protecting groups. The Boc group and the tert-butyl ester are both acid-labile, but their cleavage can sometimes be differentiated based on the reaction conditions.
Deprotection Mechanism:
The deprotection of the Boc group is an acid-catalyzed elimination reaction. The process begins with the protonation of the carbamate carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which forms isobutylene gas. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[6]
Sources
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- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. apicule.com [apicule.com]
- 9. jk-sci.com [jk-sci.com]
Boc-L-pyroglutamic acid tert-butyl ester properties
An In-depth Technical Guide to Boc-L-Pyroglutamic Acid tert-Butyl Ester
Abstract
This technical guide provides a comprehensive overview of Boc-L-pyroglutamic acid tert-butyl ester (Boc-pGlu-OtBu), a specialized amino acid derivative crucial for modern peptide synthesis. We will delve into its physicochemical properties, provide detailed protocols for its synthesis, and explore its strategic application in the construction of peptides containing N-terminal pyroglutamyl (pGlu) residues. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this reagent to leverage its unique advantages in their work. We will address the causality behind experimental choices, provide validated protocols, and ground all claims in authoritative references.
Introduction and Structural Disambiguation
Boc-L-pyroglutamic acid tert-butyl ester (CAS 91229-91-3) is a derivative of L-pyroglutamic acid, the cyclic lactam of L-glutamic acid. Its structure is uniquely defined by the presence of two distinct acid-labile protecting groups: a tert-butoxycarbonyl (Boc) group on the ring's amide nitrogen and a tert-butyl (OtBu) ester at the C-terminus.
It is critical to distinguish this molecule from its open-chain isomers, with which it is often confused:
-
Boc-L-glutamic acid α-tert-butyl ester (Boc-Glu(OH)-OtBu): An open-chain glutamic acid with a free γ-carboxyl group.
-
Boc-L-glutamic acid γ-tert-butyl ester (Boc-Glu(OtBu)-OH): An open-chain glutamic acid with a free α-carboxyl group, commonly used in peptide coupling reactions.
The subject of this guide, Boc-pGlu-OtBu, is a fully protected, stable, and crystalline solid, making it an excellent starting material for specific applications where the pyroglutamate moiety is desired. The N-terminal pGlu residue is a common motif in many biologically active peptides, including Thyrotropin-Releasing Hormone (TRH), conferring enhanced stability against degradation by aminopeptidases.[1][2] This guide will elucidate the properties and protocols that make Boc-pGlu-OtBu a valuable tool for introducing this important structural feature.
Physicochemical Properties
A summary of the key physicochemical and quantitative data for Boc-L-pyroglutamic acid tert-butyl ester is presented below. This information is essential for experimental design, reaction setup, and safety considerations.
| Property | Value | References |
| CAS Number | 91229-91-3 | [3][4] |
| Molecular Formula | C₁₄H₂₃NO₅ | [3][5] |
| Molecular Weight | 285.34 g/mol | [3][6] |
| IUPAC Name | di(tert-butyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |
| Synonyms | Boc-Pyr-OtBu, N-Boc-L-pyroglutamic Acid tert-Butyl Ester | [3][7] |
| Appearance | White to off-white solid, powder, or crystal | [7] |
| Melting Point | 55.0 to 59.0 °C | [5] |
| Purity | Typically ≥98% | [3] |
| SMILES | CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | [7][8] |
| InChI Key | INVKHBRFFCQICU-VIFPVBQESA-N |
Synthesis and Purification
The synthesis of Boc-L-pyroglutamic acid tert-butyl ester is reliably achieved via a two-step process starting from the inexpensive and commercially available L-pyroglutamic acid. The strategy involves the sequential protection of the carboxylic acid and the amide nitrogen.
Sources
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- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
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- 8. Synthonix, Inc > 91229-91-3 | (S)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate [synthonix.com]
The Versatility of Pyroglutamic Acid: A Senior Application Scientist's Guide to Chiral Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking Chiral Complexity from a Humble Lactam
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure molecules is a constant challenge. Nature, however, often provides elegant solutions in the form of readily available chiral starting materials. Among these, L-pyroglutamic acid, a cyclic derivative of L-glutamic acid, stands out as a remarkably versatile and cost-effective chiral building block.[1][2][3] Its rigid pyrrolidinone scaffold, endowed with multiple reactive sites, offers a gateway to a diverse array of complex chiral molecules, from potent pharmaceuticals to intricate natural products.[2][3] This guide, born from years of practical application and a deep dive into the chemical literature, aims to provide a comprehensive technical overview of the synthetic utility of pyroglutamic acid. We will move beyond a mere catalog of reactions, delving into the causality behind experimental choices and providing field-proven insights to empower researchers in their quest for novel chiral entities.
The Strategic Advantage of Pyroglutamic Acid: A Molecular Blueprint
(S)-Pyroglutamic acid, the naturally occurring enantiomer, is a five-membered lactam possessing a unique combination of functional groups: a carboxylic acid at C-5, a lactam carbonyl at C-2, and a secondary amine (lactam nitrogen).[3] This arrangement provides a powerful platform for selective chemical manipulation. Both (S)- and (R)-pyroglutamic acids are commercially available in high optical purity, offering access to either enantiomeric series of target molecules.[4]
The inherent chirality of pyroglutamic acid, with its stereocenter at C-5, serves as the cornerstone for asymmetric synthesis. The conformational rigidity of the five-membered ring allows for predictable stereochemical outcomes in reactions at other positions on the ring.[1] This stereocontrol is a critical asset in the synthesis of complex molecules with multiple chiral centers.
dot
Caption: Structure of (S)-Pyroglutamic Acid Highlighting Key Reactive Sites.
Foundational Transformations: Activating the Core Scaffold
The journey from pyroglutamic acid to a complex chiral molecule often begins with a series of foundational transformations designed to protect or activate its key functional groups.
Protection of the Lactam Nitrogen and Carboxylic Acid
Protecting the lactam nitrogen is a common first step to prevent unwanted side reactions and to modulate the reactivity of the pyrrolidinone ring. The choice of protecting group is crucial and depends on the subsequent reaction conditions. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under a range of conditions and its facile removal with acid.[5][6]
Experimental Protocol: N-Boc Protection of Methyl Pyroglutamate [5]
-
Esterification: To a suspension of L-pyroglutamic acid (1.0 eq) in methanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0-5 °C. Stir the reaction mixture at 5-10 °C for 6-8 hours. Neutralize the reaction with sodium bicarbonate and extract the methyl L-pyroglutamate.
-
N-Boc Protection: Dissolve the methyl L-pyroglutamate (1.0 eq) in dichloromethane. Add 4-dimethylaminopyridine (DMAP) (0.1 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in portions. Stir the reaction at room temperature for 12-16 hours. After completion, wash the reaction mixture with aqueous acid, bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford N-Boc-methyl-L-pyroglutamate.
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Boc | (Boc)₂O, DMAP, CH₂Cl₂ | >95% | [5] |
| Cbz | Cbz-Cl, Base | ~80-90% | [7] |
| Fmoc | Fmoc-Cl, Base | ~85-95% | [7] |
Selective Reduction of the Carboxylic Acid: Access to Chiral Prolinols
The selective reduction of the C-5 carboxylic acid to a primary alcohol yields (S)-pyroglutaminol, a valuable chiral building block for the synthesis of ligands, catalysts, and pharmaceuticals.[8] Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are highly effective for this transformation, as they selectively reduce carboxylic acids in the presence of the less reactive lactam carbonyl.[9]
Experimental Protocol: Reduction of N-Boc-L-Pyroglutamic Acid to N-Boc-(S)-Pyroglutaminol [9]
-
To a solution of N-Boc-L-pyroglutamic acid (1.0 eq) in dry tetrahydrofuran (THF) (10 volumes) under a nitrogen atmosphere at 0 °C, add BH₃·THF (1.0 M solution in THF, 1.1 eq) dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol until effervescence ceases.
-
Stir the mixture for 2 hours at room temperature, then pour into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-pyroglutaminol.
| Reducing Agent | Substrate | Solvent | Typical Yield | Reference |
| BH₃·THF | N-Boc-Pyroglutamic Acid | THF | ~85-95% | [9] |
| BH₃·SMe₂ | N-Boc-Pyroglutamic Acid | THF | ~90% | [9] |
| NaBH₄/I₂ | Pyroglutamic Acid Methyl Ester | THF | ~78% | [10] |
dot
Caption: Experimental Workflow for the Selective Reduction of N-Boc-L-Pyroglutamic Acid.
Ring-Opening Strategies: From Cyclic Lactam to Acyclic Amino Acid Derivatives
The lactam ring of pyroglutamic acid can be opened by various nucleophiles to generate a range of γ-substituted glutamic acid derivatives. This strategy is particularly powerful when the nitrogen is protected with an electron-withdrawing group, such as a Boc group, which activates the lactam carbonyl towards nucleophilic attack.[11][12]
Experimental Protocol: Ring Opening of N-Boc-pyroglutamic acid methyl ester with Benzylamine [12]
-
To a solution of N-Boc-pyroglutamic acid methyl ester (1.0 eq) in a suitable solvent (e.g., THF or CH₂Cl₂), add benzylamine (1.5 eq).
-
If necessary, a catalyst such as KCN (catalytic amount) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the corresponding N-Boc-γ-benzylamide-α-methyl ester of glutamic acid.
This ring-opening methodology provides access to a wide array of functionalized acyclic amino acids that are valuable precursors in peptide synthesis and drug discovery.
Functionalization of the Pyrrolidinone Ring: Building Complexity
The C-3 and C-4 positions of the pyroglutamate ring are amenable to functionalization, allowing for the introduction of various substituents with a high degree of stereocontrol.
Diastereoselective Alkylation at C-4
The generation of an enolate from an N-protected pyroglutamate ester, followed by trapping with an electrophile, is a common strategy for introducing substituents at the C-4 position. The stereochemical outcome of this alkylation is often directed by the existing stereocenter at C-5.[4]
Experimental Protocol: Diastereoselective Alkylation of an N-Protected Pyroglutamate [4]
-
To a solution of diisopropylamine (1.1 eq) in dry THF at -78 °C, add n-butyllithium (1.1 eq) and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of N-Boc-pyroglutamic acid methyl ester (1.0 eq) in dry THF to the LDA solution at -78 °C and stir for 1 hour to form the enolate.
-
Add the electrophile (e.g., methyl iodide, 1.2 eq) to the enolate solution at -78 °C and stir for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by column chromatography to isolate the 4-alkylated pyroglutamate derivative.
Functionalization at C-3
While direct functionalization at C-3 is more challenging, several methods have been developed. These include Michael additions to α,β-unsaturated pyroglutamate derivatives and palladium-catalyzed coupling reactions.[1][13] These advanced techniques open the door to a wider range of structurally diverse pyroglutamate-based building blocks.
Application in the Synthesis of Natural Products: The Case of Kainoids
The utility of pyroglutamic acid as a chiral building block is powerfully demonstrated in the total synthesis of complex natural products. The kainoids, a family of potent neuroexcitatory amino acids, are a prime example.[2][14] The synthesis of (-)-α-kainic acid, for instance, often employs pyroglutamic acid to establish the core pyrrolidine ring with the correct stereochemistry.
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- 3. benthamscience.com [benthamscience.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
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- 13. Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the synthesis of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Esteemed for its dual-protected, stereochemically defined structure, this compound serves as a versatile intermediate for constructing complex molecular architectures, particularly in the realm of peptide and amino acid derivatives.[1][2] This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a successful and reproducible synthesis.
Strategic Overview: A Retrosynthetic Approach
The most reliable and frequently employed strategy for synthesizing the target molecule begins with the naturally occurring and readily available chiral precursor, L-pyroglutamic acid.[3][4] The core of the synthesis involves a two-step protection sequence: first, the esterification of the carboxylic acid, followed by the protection of the lactam nitrogen. The use of tert-butyl protecting groups is a deliberate choice, offering robust stability across a range of reaction conditions while allowing for facile, orthogonal deprotection under acidic treatment (e.g., with trifluoroacetic acid).[5]
The retrosynthetic logic is illustrated below:
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol
The synthesis is executed in two primary stages, each designed for high yield and preservation of stereochemical integrity.
Step 1: Synthesis of tert-butyl (S)-5-oxopyrrolidine-2-carboxylate
Causality and Rationale: The initial step focuses on the selective esterification of the carboxylic acid moiety of L-pyroglutamic acid. The use of tert-butyl acetate as both a reagent and solvent, catalyzed by a strong acid like perchloric acid, is an efficient method for installing the bulky tert-butyl ester.[4][5] This approach is favored as it proceeds under conditions that minimize the risk of racemization at the C2 stereocenter.
Detailed Methodology:
-
Reagents & Setup:
-
L-Pyroglutamic Acid (1.0 eq)
-
tert-Butyl Acetate (10-15 volumes)
-
Perchloric Acid (70%, catalytic amount, ~0.02-0.05 eq)
-
A round-bottom flask equipped with a magnetic stirrer and a drying tube, situated in a fume hood.
-
-
Procedure:
-
Suspend L-pyroglutamic acid in tert-butyl acetate within the reaction flask.
-
With vigorous stirring, cautiously add the catalytic amount of perchloric acid dropwise to the suspension at room temperature.
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 48-72 hours).
-
Upon completion, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude product, (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate[6], can be purified by flash column chromatography on silica gel to yield a clear oil or white solid.
-
Step 2: Synthesis of this compound
Causality and Rationale: This step involves the protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group. The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the Boc source. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial; DMAP acts as a superior nucleophilic acyl-transfer catalyst, significantly accelerating the reaction which would otherwise be sluggish on the relatively unreactive lactam nitrogen.[4][7]
Detailed Methodology:
-
Reagents & Setup:
-
tert-Butyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (optional, 1.1 eq, can be used as a base)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
A round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Procedure:
-
Dissolve the intermediate from Step 1 in the anhydrous solvent.
-
Add DMAP, triethylamine (if used), and finally Boc₂O to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
-
Purification:
-
The final product is typically purified by flash chromatography or recrystallization to yield a white solid.
-
Experimental Workflow and Data
The overall process is a streamlined, two-step sequence that efficiently converts a common chiral starting material into a valuable, dually-protected synthetic intermediate.
Caption: Overall synthetic workflow diagram.
Data Summary
For ease of reference, critical experimental parameters and product specifications are summarized in the tables below.
Table 1: Summary of Reaction Parameters
| Parameter | Step 1: Esterification | Step 2: N-Boc Protection |
| Key Reagents | L-Pyroglutamic acid, tert-butyl acetate, Perchloric acid | (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate, Boc₂O, DMAP |
| Solvent | tert-Butyl acetate | Dichloromethane or Acetonitrile |
| Temperature | Room Temperature | Room Temperature |
| Typical Time | 48-72 hours | 4-12 hours |
| Typical Yield | 70-85% | 85-95% |
Table 2: Physicochemical and Spectroscopic Data of the Final Product
| Property | Value |
| CAS Number | 91229-91-3[8][9][10] |
| Molecular Formula | C₁₄H₂₃NO₅[8][9] |
| Molecular Weight | 285.34 g/mol [8] |
| Appearance | White solid or crystalline powder[8] |
| Melting Point | 55.0 to 59.0 °C[8] |
| ¹H NMR (CDCl₃) | δ ~4.6 (dd, 1H), 2.6-2.2 (m, 4H), 1.5 (s, 9H), 1.45 (s, 9H) ppm |
| ¹³C NMR (CDCl₃) | δ ~175, 170, 150, 82, 80, 60, 30, 28.1, 27.9, 25 ppm |
Note: NMR data are typical and may vary slightly based on solvent and instrument.
References
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- Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl C
- Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl C
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- Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. (2021). Beilstein Journal of Organic Chemistry, 17, 2077–2084.
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- (R)
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The Pivotal Role of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate in Asymmetric Synthesis of Bioactive Molecules
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a chiral derivative of pyroglutamic acid, stands as a cornerstone in modern medicinal chemistry. While not possessing a direct mechanism of action in a classical pharmacological sense, its profound importance lies in its role as a versatile and stereochemically defined building block. This guide delves into the core utility of this compound, elucidating how its unique structural features are harnessed to construct complex, biologically active molecules. We will explore its application in the synthesis of prominent drugs, detailing the mechanisms of action of the final therapeutic agents, thereby highlighting the indirect yet critical contribution of this compound to drug discovery and development.
Core Principles: The Synthetic Chemist's Ally
The utility of this compound stems from several key molecular attributes:
-
Inherent Chirality: The (S)-configuration at the C2 position provides a fixed stereocenter, crucial for the enantioselective synthesis of drugs where stereochemistry dictates biological activity.
-
Constrained Conformation: The five-membered pyrrolidinone ring imposes a rigid conformation, which can be advantageous in designing molecules that fit into specific protein binding pockets.
-
Orthogonal Protection: The presence of two tert-butyl ester groups offers robust protection of the carboxyl and amine functionalities. These protecting groups can be selectively removed under specific conditions, allowing for sequential chemical modifications at different positions of the molecule. This strategic protection is fundamental to complex multi-step syntheses.
Case Study 1: Stereoselective Synthesis of Trandolapril - An ACE Inhibitor
This compound, or a closely related protected pyroglutamic acid derivative, serves as a key starting material in the stereoselective synthesis of Trandolapril, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2]
Synthetic Strategy Overview
The synthesis of Trandolapril from a pyroglutamic acid derivative leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final molecule. A general, illustrative workflow is outlined below.
Caption: Illustrative workflow for the synthesis of Trandolapril.
Mechanism of Action of Trandolapril
Trandolapril itself is a prodrug that is metabolized in the liver to its active diacid form, trandolaprilat.[3][4] Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[3][5]
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition:
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.
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The Pyroglutamate Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Chiral Building Block
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a wide range of biologically active compounds. These "privileged scaffolds" serve as powerful starting points for drug design, offering a unique combination of structural rigidity, synthetic accessibility, and the ability to interact with multiple biological targets.[1] Among these, L-pyroglutamic acid (pGlu), a cyclic derivative of L-glutamic acid, has emerged as a uniquely versatile and valuable chiral synthon.[2][3]
Derived from the intramolecular cyclization of glutamic acid, pyroglutamic acid's five-membered lactam ring imparts significant conformational constraint.[3] This rigidity is a key asset in drug design, as it reduces the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity.[3] Furthermore, as a chiral molecule readily available in both enantiomeric forms, it provides an inexpensive and reliable source of chirality for asymmetric synthesis.[2][4] This guide provides a comprehensive overview of the role of pyroglutamic acid derivatives in drug discovery, from their fundamental physicochemical advantages and synthetic diversification to their application in developing novel therapeutics for a range of diseases.
The Physicochemical and Stereochemical Advantages of the Pyroglutamate Scaffold
The utility of pyroglutamic acid in drug discovery is rooted in its distinct structural features. The lactam ring, containing a secondary amine and two carbonyl groups, offers multiple points for chemical modification, allowing for the creation of diverse derivative libraries.[2][3]
Key Advantages:
-
Conformational Rigidity: The cyclic nature of the scaffold restricts the rotation of side chains, which can pre-organize a molecule into a bioactive conformation for receptor binding. This can transform a flexible peptide into a more potent and selective ligand.[4]
-
Chiral Pool Synthesis: Both (S)- and (R)-pyroglutamic acids are commercially available in high optical purity, serving as excellent starting materials for the stereoselective synthesis of complex chiral molecules.[4]
-
Peptidomimetic Potential: Pyroglutamic acid is structurally related to proline and can be inserted into peptide backbones to modify their secondary structure and stability.[4] This makes it an ideal tool for creating peptidomimetics with improved pharmacokinetic properties, such as resistance to enzymatic degradation.
-
Privileged Precursor: The scaffold has been successfully incorporated into a wide array of bioactive compounds, including ACE inhibitors and angiotensin II receptor antagonists, establishing its status as a privileged precursor in medicinal chemistry.[2]
Synthetic Strategies for Generating Chemical Diversity
The pyroglutamic acid core can be functionalized at several positions, enabling the systematic exploration of the chemical space around the scaffold. The primary sites for modification are the nitrogen atom (N1), the carboxylic acid (C5), and the methylene carbons of the ring (C3 and C4).
A variety of synthetic methods have been developed to access these derivatives.[4] These include:
-
N-alkylation/acylation: The lactam nitrogen can be readily functionalized.
-
C5-amide/ester formation: The carboxylic acid provides a handle for coupling with amines or alcohols.
-
C3/C4 functionalization: Methods like Michael additions and alkylations allow for the introduction of substituents on the pyrrolidine ring.[4]
-
Multicomponent Reactions: The Ugi reaction has been employed for the synthesis of quaternary α-substituted pyroglutamic acid derivatives.[4]
Below is a generalized workflow illustrating the diversification of the pyroglutamic acid scaffold.
Caption: General workflow for pyroglutamic acid diversification.
Detailed Protocol: Synthesis of a C5-Amide Derivative
This protocol describes a standard procedure for coupling an amine to the C5 carboxylic acid of N-Boc-protected pyroglutamic acid, a common step in generating derivative libraries.
Objective: To synthesize N-Boc-(S)-pyroglutamyl-(benzyl)amide.
Materials:
-
N-Boc-(S)-pyroglutamic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
Hydroxybenzotriazole (HOBt) or an equivalent coupling additive
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(S)-pyroglutamic acid (1.0 eq) in anhydrous DCM.
-
Activation: Add HOBt (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Slowly add the coupling agent, DCC (1.1 eq), to the cooled solution. A white precipitate (dicyclohexylurea, DCU) will form. Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add benzylamine (1.0 eq) followed by TEA (1.5 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Self-Validation: The use of a coupling agent like DCC with an additive like HOBt is crucial for activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The base (TEA) neutralizes the resulting HOBt ester and any acidic byproducts. The sequential washing steps in the work-up are self-validating; they systematically remove unreacted starting materials and reagents, ensuring a purer crude product before the final chromatography step.
Therapeutic Applications of Pyroglutamic Acid Derivatives
The unique properties of the pyroglutamate scaffold have been exploited in the development of therapeutic agents across several disease areas.
Central Nervous System (CNS) Disorders
Pyroglutamic acid itself is a metabolite in the glutathione cycle and may act to oppose the action of glutamate in the brain.[5] Its derivatives have shown promise in treating various CNS conditions.
-
Nootropic Effects: Pyroglutamic acid has been shown to improve verbal memory functions in subjects with age-related memory decline.[6]
-
Glutamate Modulation: As a constrained analog of glutamate, pyroglutamate derivatives are logical candidates for modulating glutamatergic transmission.[7] This is a key strategy in treating conditions characterized by glutamate excitotoxicity, such as traumatic brain injury.[8][9]
-
Alzheimer's Disease: A modified form of the amyloid-β peptide, pyroglutamate-amyloid-β (AβpE3), is a key neurotoxic species in Alzheimer's disease.[10] This has spurred the development of inhibitors of the enzyme glutaminyl cyclase, which catalyzes its formation, and antibodies that specifically target AβpE3.[11][12]
Caption: Targeting AβpE3 formation in Alzheimer's Disease.
Oncology
Researchers have synthesized and evaluated numerous pyroglutamate derivatives for their anti-cancer activity.[13] Specific analogs have demonstrated the ability to inhibit the proteasome, a key target in cancer therapy, and induce apoptosis in human colon cancer cells.[3][13]
| Compound Class | Cancer Cell Line | Activity | Reference |
| α-methylene-β-substituted-pyroglutamates | Various | Proteasome Inhibition | [13] |
| Pramanicin Analog (PMC-A) | HCT116 (Colon) | Apoptosis Induction | [3] |
| Functionalized Quaternary Ammonium Curcuminoids | Various | Anti-cancer | [14] |
Infectious Diseases
The pyroglutamate scaffold has also served as a platform for developing new antimicrobial agents.[15]
-
Antifungal Activity: Derivatives have shown significant activity against plant pathogens like Phytophthora infestans and Fusarium graminearum.[16][17] Some compounds exhibited potency several times that of the commercial fungicide azoxystrobin.[16]
-
Antibacterial Activity: Pyroglutamic acid isolated from Enterococcus faecium has demonstrated broad-spectrum antibacterial activity, with higher efficacy against gram-positive bacteria.[18]
Future Perspectives and Challenges
The pyroglutamic acid scaffold continues to be a fertile ground for drug discovery. Its proven track record as a privileged structure ensures its continued use in generating novel therapeutic candidates. Future efforts will likely focus on:
-
Expanding Chemical Space: Developing novel synthetic methodologies to access more complex and diverse derivatives.
-
Structure-Based Design: Utilizing computational and structural biology tools to design derivatives with enhanced potency and selectivity for specific targets.
-
New Therapeutic Areas: Exploring the potential of pyroglutamate derivatives in other disease areas, such as inflammatory and metabolic disorders.[16]
The primary challenge remains the translation of promising preclinical candidates into clinically successful drugs. This will require a deep understanding of the structure-activity relationships, pharmacokinetic properties, and potential off-target effects of these versatile molecules.
Conclusion
Pyroglutamic acid and its derivatives represent a cornerstone of modern medicinal chemistry. The scaffold's inherent stereochemistry, conformational rigidity, and synthetic tractability have established it as a privileged platform for the design of novel bioactive molecules.[2] From modulating CNS pathways to combating cancer and infectious diseases, the applications of pyroglutamate derivatives are both broad and impactful. As synthetic methods become more sophisticated and our understanding of disease biology deepens, the pyroglutamic acid scaffold is poised to play an increasingly important role in the future of drug discovery.
References
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Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801. [Link]
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Panday, S. K., Prasad, J., & Dikshit, D. K. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 14(1). [Link]
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Tekkam, S., Alam, M. A., Just, M. J., Berry, S. M., Johnson, J. L., Jonnalagadda, S. C., & Mereddy, V. R. (2013). Stereoselective synthesis of pyroglutamate natural product analogs from α-aminoacids and their anti-cancer evaluation. Anti-cancer agents in medicinal chemistry, 13(10), 1514–1530. [Link]
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Wang, M., Yang, S., Zhang, Y., Wang, Q., Liu, Y., & Zhang, W. (2022). Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues. Frontiers in Chemistry, 10, 1032822. [Link]
-
Ghinet, A., Shrestha, A., De Winter, J., De Pauw-Gillet, M. C., Wauters, J. N., D'Hooghe, M., & Dubois, J. (2021). Pyroglutamic acid as a natural platform towards new antimicrobial agents. ResearchGate. [Link]
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Zhang, J., Wang, M., Liu, Y., Duan, Y., & Wang, Q. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. Bioorganic & medicinal chemistry, 26(19), 5227–5233. [Link]
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Panday, S. K., Prasad, J., & Dikshit, D. K. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]
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Rupa Health. (n.d.). Pyroglutamic Acid. [Link]
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Tekkam, S., et al. (2013). Stereoselective Synthesis of Pyroglutamate Natural Product Analogs from α- Aminoacids and their Anti-Cancer Evaluation. Genes & Cells. [Link]
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Wikipedia. (n.d.). Pyroglutamic acid. [Link]
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Annals of the Romanian Society for Cell Biology. (2021). Antiproliferative and Antibacterial Effects of Pyroglutamic Acid Isolated from Enterococcus Faecium (Mcc-2729). [Link]
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Grioli, S., Lomeo, C., Quattropani, M. C., Spignoli, G., & Villardita, C. (1990). Pyroglutamic acid improves the age associated memory impairment. Fundamental & clinical pharmacology, 4(2), 169–173. [Link]
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Moroni, F., et al. (1987). Effects of pyroglutamic acid on corticostriatal glutamatergic transmission. Semantic Scholar. [Link]
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Neale, J. H., et al. (2011). Application of Novel Therapeutic Agents for CNS Injury: NAAG Peptidase Inhibitors. Brain and Spinal Cord Injury. [Link]
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Taylor, N. (2026). The AbbVie strategy, a company at an inflection point. Labiotech.eu. [Link]
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Methodological & Application
The Versatile Chiral Synthon: A Guide to the Experimental Use of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate , often referred to as Boc-L-pyroglutamic acid tert-butyl ester, stands as a cornerstone in modern asymmetric synthesis. This N- and C-terminally protected derivative of L-pyroglutamic acid offers a conformationally rigid scaffold and a latent α-amino acid functionality, making it an invaluable chiral building block for the synthesis of complex molecular architectures. Its utility spans from the construction of constrained peptides and peptidomimetics to the stereoselective synthesis of pharmacologically active agents, including angiotensin-converting enzyme (ACE) inhibitors.[1][2] This guide provides an in-depth exploration of the synthesis and application of this versatile reagent, offering detailed experimental protocols and insights into the chemical principles that govern its reactivity.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 91229-91-3 | [3] |
| Molecular Formula | C₁₄H₂₃NO₅ | [3] |
| Molecular Weight | 285.34 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | 55-59 °C | |
| Solubility | Soluble in most common organic solvents (e.g., CH₂Cl₂, THF, EtOAc, MeCN) | |
| Storage | Store in a cool, dry place away from incompatible materials. |
Handling Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated fume hood is recommended.
Synthesis of this compound
The most common and efficient route to this compound begins with the readily available and inexpensive chiral starting material, L-pyroglutamic acid. The synthesis is a two-step process involving the esterification of the carboxylic acid followed by the protection of the lactam nitrogen.
Protocol 1: Synthesis of (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate
This initial step involves the acid-catalyzed esterification of the carboxylic acid functionality of L-pyroglutamic acid with tert-butyl acetate.
Materials:
-
L-pyroglutamic acid
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of L-pyroglutamic acid (e.g., 10.0 g, 77.4 mmol) in tert-butyl acetate (e.g., 100 mL) at room temperature, add perchloric acid (70%, e.g., 1.0 mL) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 24-48 hours, or until TLC analysis (e.g., 10% MeOH in CH₂Cl₂) indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and wash it successively with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate as a white solid. A typical yield for this step is around 70%.[4]
Protocol 2: Synthesis of this compound
The second step involves the N-protection of the lactam nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Materials:
-
(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate (e.g., 5.0 g, 27.0 mmol) in acetonitrile (e.g., 50 mL).
-
To this solution, add DMAP (e.g., 0.33 g, 2.7 mmol, 0.1 equiv) followed by (Boc)₂O (e.g., 6.5 g, 29.7 mmol, 1.1 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC (e.g., 30% EtOAc in hexanes).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid. Typical yields for this step are in the range of 85-95%.[5]
Mechanistic Insight: The Role of DMAP
DMAP acts as a nucleophilic catalyst in the N-Boc protection. It reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the lactam nitrogen than (Boc)₂O itself, thus accelerating the reaction.[6][7]
Applications in Asymmetric Synthesis
The true value of this compound lies in its application as a chiral building block for the stereoselective synthesis of complex molecules. The pyrrolidinone ring can be manipulated in various ways, including alkylation, reduction, and ring-opening, to generate a diverse array of chiral intermediates.
Application 1: Diastereoselective Alkylation for the Synthesis of Substituted Prolines
The enolate of this compound can be generated and subsequently alkylated with high diastereoselectivity. This provides a powerful method for the synthesis of 4-substituted proline derivatives, which are important components of many biologically active molecules.
Protocol 3: Diastereoselective Alkylation of this compound
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LiHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of this compound (e.g., 1.0 g, 3.5 mmol) in anhydrous THF (e.g., 20 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA or LiHMDS (e.g., 1.1 equiv) in THF dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (e.g., 1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 4-alkylated product. The diastereoselectivity of this reaction is typically high, favoring the trans isomer.
Causality of Stereoselectivity: The high diastereoselectivity observed in the alkylation is attributed to the steric hindrance imposed by the bulky tert-butyl ester at the C2 position. The incoming electrophile preferentially attacks the enolate from the face opposite to this bulky group, leading to the formation of the trans product.
Application 2: Synthesis of the ACE Inhibitor Trandolapril
A key application of this compound is in the stereoselective synthesis of the ACE inhibitor Trandolapril.[8][9] The synthesis involves a series of transformations, including a highly diastereoselective Hosomi-Sakurai allylation and a ring-closing metathesis.
Key Synthetic Steps in the Synthesis of Trandolapril from a Pyroglutamic Acid Derivative: [8]
| Step | Transformation | Key Reagents | Typical Yield | Diastereomeric Ratio |
| 1 | α-Allylation of a protected L-pyroglutamic acid derivative | Allyl-TMS, BF₃·OEt₂ | 74% | 17:1 (cis/trans) |
| 2 | Ring-Closing Metathesis | Grubbs' Catalyst | High | N/A |
| 3 | Hydrogenation | H₂, Pd/C | High | High |
| 4 | Peptide Coupling and Deprotection | 92% | N/A |
Note: This table provides a simplified overview. The actual synthesis involves multiple protection and deprotection steps.
The successful synthesis of Trandolapril highlights the utility of this compound in providing the crucial stereocenter that is carried through to the final drug molecule.
Conclusion
This compound is a powerful and versatile chiral building block in modern organic synthesis. Its ready availability, conformational rigidity, and the ability to undergo highly stereoselective transformations make it an indispensable tool for the construction of complex, enantiomerically pure molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthon in their own synthetic endeavors, from the synthesis of novel constrained peptides to the development of new therapeutic agents.
References
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Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]
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Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
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Chiha, S., Spilles, M., Neudörfl, J.-M., & Schmalz, H.-G. (2019). A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. Synlett, 30(05), 813–816. [Link]
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A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. Thieme Chemistry. [Link]
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Synthesis and Conformational Characterization of Constrained Dipeptides. University of Kansas. [Link]
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Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. [Link]
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Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link]
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4-Dimethylaminopyridine. Wikipedia. [Link]
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The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
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1-Tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate. PubChem. [Link]
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4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. [Link]
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Green Approaches to Asymmetric Reduction. UQ–IITD Research Academy. [Link]
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Synthesis of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a valuable chiral building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.
Introduction: The Significance of a Versatile Chiral Intermediate
This compound, often referred to as Boc-L-Pyroglutamic acid tert-butyl ester, is a dually protected derivative of L-pyroglutamic acid.[1][2] The presence of two orthogonal protecting groups, the tert-butoxycarbonyl (Boc) group on the lactam nitrogen and the tert-butyl ester at the carboxylic acid function, renders it a stable and highly versatile intermediate for the synthesis of complex molecules.[1][2] Its rigid, chiral pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. This guide will delineate a reliable and reproducible two-step synthesis commencing from the readily available L-pyroglutamic acid.
Synthetic Strategy: A Two-Pronged Approach to Protection
The synthesis of this compound is efficiently achieved through a sequential protection strategy. The first step involves the selective esterification of the carboxylic acid moiety of L-pyroglutamic acid with a tert-butyl group. The subsequent step focuses on the protection of the secondary amine within the pyroglutamate ring with a tert-butoxycarbonyl (Boc) group.
Figure 1: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
This section provides step-by-step protocols for the synthesis, purification, and characterization of the target compound.
Part 1: Synthesis of (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate (Intermediate)
This initial step focuses on the acid-catalyzed esterification of the carboxylic acid of L-pyroglutamic acid. The use of tert-butyl acetate as both a reagent and solvent, with a catalytic amount of perchloric acid, provides a convenient method for introducing the sterically demanding tert-butyl ester group.[1][3]
Reaction Scheme:
L-Pyroglutamic Acid → (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| L-Pyroglutamic Acid | 129.11 | 10.0 g | 77.4 mmol |
| tert-Butyl Acetate | 116.16 | 200 mL | - |
| Perchloric Acid (70%) | 100.46 | 1.0 mL | ~11.7 mmol |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add L-pyroglutamic acid (10.0 g, 77.4 mmol).
-
Add tert-butyl acetate (200 mL) to the flask. The L-pyroglutamic acid will not fully dissolve at this stage.
-
With vigorous stirring, carefully add 70% perchloric acid (1.0 mL) dropwise to the suspension at room temperature. Caution: Perchloric acid is a strong oxidizing agent and should be handled with appropriate personal protective equipment in a chemical fume hood.
-
Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1, visualizing with potassium permanganate stain). The starting material is insoluble in the eluent, while the product will have an Rf value.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is ~8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate as a white to off-white solid. The crude product is often of sufficient purity for the next step. Expected yield: 70-80%.
Causality of Experimental Choices:
-
Perchloric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the tert-butyl cation precursor.[4] Perchloric acid is particularly effective for this transformation.[3]
-
tert-Butyl Acetate: This reagent serves as the source of the tert-butyl group and as the reaction solvent. Using a large excess drives the equilibrium towards the formation of the ester.
-
Sodium Bicarbonate Quench: The basic wash is crucial to neutralize the perchloric acid catalyst, preventing potential side reactions and decomposition of the product during workup and storage.
Part 2: Synthesis of this compound (Final Product)
The second step involves the N-Boc protection of the lactam nitrogen of the intermediate. This reaction is efficiently catalyzed by 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.[1][5]
Reaction Scheme:
(S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate → this compound
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate | 185.22 | 10.0 g | 54.0 mmol |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 14.0 g | 64.8 mmol |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.66 g | 5.4 mmol |
| Triethylamine (Et₃N) | 101.19 | 11.3 mL | 81.0 mmol |
| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Silica Gel (for column chromatography) | - | As needed | - |
| Ethyl Acetate/Hexane (for column chromatography) | - | As needed | - |
Protocol:
-
Dissolve (S)-tert-butyl 5-oxopyrrolidine-2-carboxylate (10.0 g, 54.0 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add triethylamine (11.3 mL, 81.0 mmol), 4-dimethylaminopyridine (0.66 g, 5.4 mmol), and di-tert-butyl dicarbonate (14.0 g, 64.8 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:4).
-
Upon completion, dilute the reaction mixture with dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate) to afford the pure this compound as a white solid. Expected yield: 85-95%.
Causality of Experimental Choices:
-
Di-tert-butyl dicarbonate (Boc₂O): This is the standard reagent for introducing the Boc protecting group.
-
4-Dimethylaminopyridine (DMAP): DMAP acts as a highly effective nucleophilic catalyst. It reacts with Boc₂O to form a more reactive intermediate, N-(tert-butoxycarbonyl)-4-dimethylaminopyridinium salt, which is then readily attacked by the lactam nitrogen.[5][6] This significantly accelerates the rate of the Boc protection.
-
Triethylamine (Et₃N): This tertiary amine base is used to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the protected product.
-
Aqueous Workup: The series of acidic and basic washes are essential to remove unreacted reagents (Boc₂O, DMAP, Et₃N) and byproducts, simplifying the subsequent purification by chromatography.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.55-4.50 (m, 1H), 2.65-2.50 (m, 1H), 2.45-2.30 (m, 2H), 2.15-2.05 (m, 1H), 1.52 (s, 9H), 1.47 (s, 9H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 173.1, 170.9, 150.8, 83.2, 81.9, 57.9, 30.8, 28.2, 28.0, 24.9. |
| Mass Spectrometry (ESI+) | m/z: 286.1 [M+H]⁺, 308.1 [M+Na]⁺. |
| Melting Point | 55-59 °C.[2] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Esterification | Insufficient reaction time or inactive catalyst. | Extend the reaction time. Ensure the perchloric acid used is of good quality. |
| Low Yield in Boc Protection | Incomplete reaction or loss during workup. | Ensure all reagents are anhydrous. Perform the aqueous washes carefully to avoid emulsion formation. |
| Presence of Impurities after Chromatography | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider using a shallower gradient. |
Conclusion
The protocols described herein provide a robust and reproducible method for the synthesis of this compound. By understanding the rationale behind each experimental step, researchers can confidently prepare this valuable chiral building block for their synthetic endeavors in drug discovery and development.
References
-
Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. [Link]
-
Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Boc Protection (Boc2O + Base + DMAP) - Common Organic Chemistry. [Link]
-
(PDF) Convenient N-Protection of L-Pyroglutamic Acid Esters - ResearchGate. [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC - PubMed Central. [Link]
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mechanism for the esterification reaction - Chemguide. [Link]
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Application Note: Protocols for the Comprehensive Deprotection of N-Boc-Pyroglutamic Acid Tert-Butyl Ester
Abstract: This guide provides a detailed scientific and practical overview for the deprotection of (S)-N-tert-butoxycarbonyl-pyroglutamic acid tert-butyl ester, a key intermediate in medicinal chemistry and peptide synthesis. Pyroglutamic acid and its derivatives are crucial chiral building blocks for numerous biologically active compounds.[1][2] The simultaneous removal of the N-Boc and tert-butyl ester protecting groups is a critical step, typically accomplished under strong acidic conditions. This document elucidates the underlying chemical mechanisms, presents a robust and validated primary protocol using trifluoroacetic acid (TFA), discusses alternative methodologies, and offers insights into the causality behind experimental choices to ensure procedural success and high-purity outcomes.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Deprotection
The widespread use of the tert-butyloxycarbonyl (Boc) group for amine protection and the tert-butyl (tBu) group for carboxylic acid protection stems from their shared lability under acidic conditions, allowing for concerted deprotection in a single synthetic step.[3][4] The removal of both groups proceeds through a similar acid-catalyzed elimination mechanism, driven by the formation of a highly stable tertiary carbocation.
The process unfolds as follows:
-
Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of both the Boc-carbamate and the tert-butyl ester. This initial step increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.[4][5]
-
Fragmentation: The weakened bond cleaves, leading to the departure of a stable tert-butyl cation.[5][6]
-
Intermediate Breakdown & Byproduct Formation:
-
Cation Fate: The released tert-butyl cation is typically quenched by deprotonation to form isobutylene, a volatile gas, or it can react with the trifluoroacetate anion to form tert-butyl trifluoroacetate.[8][9] The evolution of gaseous byproducts (CO₂ and isobutylene) helps to drive the reaction to completion.[6][8]
This entire mechanistic cascade is visualized in the diagram below.
Figure 1: Mechanism of simultaneous acid-catalyzed deprotection.
Primary Protocol: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is the industry standard for Boc/tBu deprotection due to its efficiency, reliability, and the ease of removing the volatile reagent and byproducts.
Principle and Rationale: Trifluoroacetic acid (TFA) is a strong organic acid that effectively protonates the protecting groups, initiating their cleavage.[10][11] It is also highly volatile, facilitating its removal from the reaction mixture under reduced pressure. Dichloromethane (DCM) is the preferred solvent as it is relatively inert, readily dissolves the protected starting material and the acid, but is a poor solvent for the final, more polar pyroglutamic acid product, often aiding in its precipitation or isolation. A 1:1 mixture of TFA and DCM provides a sufficiently acidic environment to ensure rapid and complete deprotection, typically at room temperature.[12]
For a simple substrate like pyroglutamic acid, scavengers (e.g., triisopropylsilane, anisole) are generally unnecessary. However, in the context of larger peptides containing sensitive residues like tryptophan or methionine, the tert-butyl cation can cause unwanted alkylation side reactions, necessitating the use of cation scavengers.[9][13]
Detailed Step-by-Step Protocol
Materials:
-
(S)-N-Boc-pyroglutamic acid tert-butyl ester (1.0 equiv)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon line for inert atmosphere (optional but recommended)
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (S)-N-Boc-pyroglutamic acid tert-butyl ester (e.g., 1.0 g, 3.17 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir until the solid is fully dissolved.
-
Acid Addition: Carefully add trifluoroacetic acid (10 mL) to the solution at room temperature. Caution: This is an exothermic process. Addition should be done slowly, especially on a larger scale. The system should be vented as CO₂ and isobutylene gas will evolve.[10]
-
Reaction: Stir the solution at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.
-
Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the DCM and excess TFA. The resulting product will likely be a viscous oil or a semi-solid.
-
Product Isolation (Trituration): Add cold, anhydrous diethyl ether (20-30 mL) to the residue. The pyroglutamic acid product, being insoluble in ether, should precipitate as a white solid. Stir or sonicate the suspension vigorously for 10-15 minutes to break up any clumps.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with additional cold diethyl ether (2 x 10 mL) to remove any remaining soluble impurities.
-
Drying: Dry the resulting white solid under high vacuum to yield the final pyroglutamic acid product. The product will be the TFA salt unless a subsequent neutralization step is performed.
Experimental Workflow and Process Logic
The overall process is a straightforward sequence designed for efficiency and high purity. The logic emphasizes using solvent properties to facilitate both the reaction and the subsequent purification.
Figure 2: Standard experimental workflow for TFA-mediated deprotection.
Alternative Deprotection Strategies
While the TFA protocol is robust, certain applications may benefit from alternative methods, particularly if TFA-sensitivity is a concern for other functional groups in the molecule.
| Method | Reagents & Typical Conditions | Advantages | Disadvantages & Considerations |
| TFA in DCM | 20-50% TFA in DCM, Room Temp, 1-2 h.[12][14] | Fast, reliable, high-yielding, volatile reagents are easy to remove. | Highly corrosive; may not be suitable for other highly acid-sensitive groups. |
| HCl in Anhydrous Solvent | 4M HCl in Dioxane or Ethyl Acetate, 0°C to Room Temp, 1-12 h.[4] | Cost-effective, readily available reagent. | Dioxane is a suspected carcinogen; can be less selective; potential for chlorinated byproducts.[4] |
| Thermal Deprotection | Protic solvent (e.g., water, MeOH), 120-240°C, often in a continuous flow reactor.[15][16] | Reagent-free ("green" chemistry); avoids strong acids. | Requires specialized high-temperature/high-pressure equipment; may not be suitable for thermally sensitive substrates.[15] |
| Lewis Acid-Mediated | ZnBr₂ in DCM.[17][18] | Can offer different selectivity profiles. | Primarily used for selective deprotection of tBu esters in the presence of N-Boc, not for simultaneous removal.[17][18] |
Safety and Handling
-
Strong Acids: Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) are highly corrosive and can cause severe burns. Always handle these reagents inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Gas Evolution: The deprotection reaction liberates both carbon dioxide (CO₂) and isobutylene gas.[6][10] While not highly toxic, the pressure buildup can be significant. Never perform this reaction in a sealed or closed system. Ensure adequate ventilation.
-
Solvents: Dichloromethane is a volatile organic solvent and a suspected carcinogen. Diethyl ether is extremely flammable. Handle both in a well-ventilated fume hood away from ignition sources.
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Organic Letters. Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. [Link]
-
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StackExchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
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J&K Scientific LLC. BOC Protection and Deprotection. [Link]
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ACS Publications. Supramolecular Materials from Multifunctional Pyroglutamic Acid Derivatives. [Link]
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ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. [Link]
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PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]
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NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
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Selective Cleavage of Tert-Butyl Esters in Pyroglutamic Acid Derivatives: A Technical Guide for Researchers
Introduction: The Strategic Importance of Tert-Butyl Ester Deprotection in Pyroglutamic Acid Chemistry
Pyroglutamic acid and its derivatives are privileged scaffolds in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules.[1][2] Their synthesis often necessitates a strategic use of protecting groups to mask reactive functionalities and guide synthetic transformations. The tert-butyl (tBu) ester is a widely employed protecting group for the carboxylic acid moiety of pyroglutamic acid due to its steric bulk, which prevents unwanted reactions, and its susceptibility to cleavage under specific acidic conditions.
However, the selective removal of the tert-butyl ester in the presence of other sensitive functional groups or stereocenters within complex pyroglutamic acid derivatives presents a significant synthetic challenge. The choice of deprotection strategy is critical to avoid side reactions, such as racemization at the α-carbon, cleavage of other acid-labile protecting groups, or degradation of the pyroglutamic acid core itself. This technical guide provides an in-depth exploration of the principles and protocols for the selective cleavage of tert-butyl esters in pyroglutamic acid derivatives, empowering researchers to navigate this crucial synthetic step with precision and confidence.
Mechanistic Underpinnings of Acid-Catalyzed Tert-Butyl Ester Cleavage
The cleavage of a tert-butyl ester is predominantly an acid-catalyzed process that proceeds through a unimolecular elimination mechanism (E1). The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the C-O bond between the carbonyl carbon and the tert-butyl group cleaves, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and the desired carboxylic acid. The tert-butyl cation is then typically quenched by a nucleophile or undergoes elimination to form isobutylene gas.[3]
Figure 1: Mechanism of Acid-Catalyzed Tert-Butyl Ester Deprotection.
The stability of the resultant tert-butyl cation is a key thermodynamic driving force for this reaction. However, this reactive intermediate can also lead to unwanted side reactions, particularly alkylation of electron-rich aromatic residues (e.g., tryptophan, tyrosine) if present in the molecule. Therefore, the use of "scavengers" is often employed to trap the tert-butyl cation and prevent these side reactions.[4]
A Comparative Overview of Deprotection Methodologies
The choice of reagent and reaction conditions for the cleavage of a tert-butyl ester is dictated by the overall chemical architecture of the pyroglutamic acid derivative, with particular attention to the presence of other acid-sensitive functionalities.
| Reagent/Method | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM), Room Temperature | - Highly effective and reliable- Volatile, easy to remove | - Harsh conditions, can cleave other acid-labile groups (e.g., Boc)- Can cause side reactions with sensitive residues (use of scavengers like triethylsilane is recommended)[4][5] |
| Aqueous Phosphoric Acid | 85 wt% aqueous H₃PO₄ in an organic solvent (e.g., toluene), Room Temperature to 50°C | - Milder and more selective than TFA- Environmentally benign[6] | - Slower reaction times- Requires careful workup to remove the non-volatile acid |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in Dichloromethane (DCM), Room Temperature | - Mild Lewis acid conditions- Can offer selectivity in the presence of certain other acid-labile groups[7][8] | - Can be less effective for sterically hindered esters- Requires anhydrous conditions |
| Cerium(III) Chloride/Sodium Iodide | CeCl₃·7H₂O, NaI in refluxing acetonitrile | - Can selectively cleave tert-butyl esters in the presence of N-Boc groups[9] | - Requires elevated temperatures- The reagent system needs to be pre-complexed for optimal results[9] |
| Thermolysis | Heating in a high-boiling solvent (e.g., quinoline) or fluorinated alcohols (TFE, HFIP) | - Non-acidic method- Can be highly selective[4] | - Requires high temperatures which may not be suitable for all substrates |
| Tris(4-bromophenyl)aminium Radical Cation (Magic Blue) | Catalytic "Magic Blue" and triethylsilane in an organic solvent | - Mild, transition-metal-free method- Tolerates a wide range of functional groups[6] | - Reagents may be less common in some laboratories |
Detailed Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a robust and widely used method for the cleavage of tert-butyl esters.
Materials:
-
Pyroglutamic acid tert-butyl ester derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) (optional, as a scavenger)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon supply
-
Rotary evaporator
Procedure:
-
Dissolve the pyroglutamic acid tert-butyl ester derivative in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
If using a scavenger, add triethylsilane (1.5-2.0 equivalents) to the solution.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (25-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.
-
The crude product can be purified by precipitation, crystallization, or chromatography as required.
Figure 2: Experimental Workflow for TFA-Mediated Deprotection.
Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid
This protocol offers a milder alternative to TFA, which can be advantageous when other acid-sensitive groups are present.[6]
Materials:
-
Pyroglutamic acid tert-butyl ester derivative
-
Toluene or Dichloromethane (DCM)
-
85 wt% Aqueous Phosphoric Acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the pyroglutamic acid tert-butyl ester derivative in a suitable organic solvent (e.g., toluene or DCM) in a round-bottom flask.
-
Add 85 wt% aqueous phosphoric acid (typically 5 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient acid strength or concentration.- Short reaction time. | - Increase the concentration of the acid or switch to a stronger acid (e.g., from 20% TFA to 50% TFA).- Extend the reaction time, monitoring carefully by TLC or LC-MS. |
| Cleavage of Other Acid-Labile Groups (e.g., Boc) | - Reaction conditions are too harsh. | - Switch to milder deprotection conditions such as aqueous phosphoric acid or ZnBr₂ in DCM.[6][8] |
| Formation of Unidentified Byproducts | - Side reactions with the tert-butyl cation. | - Add a scavenger such as triethylsilane (TES) to the reaction mixture to trap the tert-butyl cation.[4][5] |
| Racemization at the α-carbon | - Prolonged exposure to strong acid or elevated temperatures. | - Use milder conditions and lower temperatures. Monitor the reaction closely to avoid unnecessarily long reaction times. |
| Diketopiperazine Formation | - In peptide synthesis, the N-terminal amino group of a dipeptide ester can cyclize. | - This is more prevalent with specific dipeptide sequences (e.g., those containing proline).[10] If this is a concern, consider alternative protecting group strategies or purification methods to separate the desired product from the diketopiperazine byproduct. |
Orthogonality of Protecting Groups: A Strategic Consideration
In the synthesis of complex molecules, the concept of "orthogonality" is paramount. Orthogonal protecting groups are those that can be removed under distinct chemical conditions without affecting each other. The tert-butyl ester, being acid-labile, is orthogonal to a variety of other commonly used protecting groups.
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Application Notes & Protocols: Purification of Pyrrolidine Derivatives by Column Chromatography
Introduction: The Central Role of Pyrrolidine and its Purification
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug development. Its unique structural and electronic properties have made it a cornerstone in the design of a vast array of pharmaceuticals, from antiviral agents to central nervous system drugs. The successful synthesis of these complex molecules is only half the battle; obtaining the target compound with the requisite high purity is paramount for accurate biological evaluation and clinical progression.
Column chromatography, particularly normal-phase flash chromatography, remains the workhorse technique for the purification of these derivatives in both academic and industrial laboratories.[1] However, the inherent basicity of the pyrrolidine nitrogen atom presents a specific and significant challenge. Standard silica gel, the most common stationary phase, possesses an acidic surface due to the presence of silanol (Si-OH) groups. This acidity can lead to strong, often irreversible, binding of basic pyrrolidine derivatives, resulting in poor recovery, significant peak tailing, and even on-column degradation.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for navigating the complexities of purifying pyrrolidine derivatives. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling the rational design and troubleshooting of robust purification protocols. We will explore stationary phase selection, mobile phase optimization with critical additives, and provide validated, step-by-step methodologies to ensure the consistent and efficient isolation of high-purity pyrrolidine compounds.
The Core Challenge: Acid-Base Interactions on Silica Gel
The primary obstacle in the chromatography of pyrrolidine derivatives is the acid-base interaction between the basic nitrogen of the analyte and the acidic silanol groups on the surface of silica gel. This interaction leads to several undesirable outcomes:
-
Peak Tailing: As the compound moves down the column, a fraction of it is protonated and strongly adsorbed. This leads to a continuous "bleeding" of the compound from the column, resulting in broad, asymmetric peaks that are difficult to resolve from impurities.
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, leading to low or zero recovery of the desired product.
-
On-Column Degradation: The acidic environment of the silica surface can catalyze the decomposition of sensitive functional groups on the pyrrolidine derivative.[2]
To achieve successful purification, this detrimental interaction must be mitigated. This is typically accomplished by either modifying the mobile phase or choosing an alternative stationary phase.
Figure 1: A diagram illustrating the problematic interaction between basic pyrrolidine derivatives and acidic silica gel, and how a basic mobile phase additive like triethylamine (TEA) mitigates this issue by masking the acidic sites.
Strategic Method Development Workflow
A systematic approach is crucial for efficiently developing a purification method. Thin-Layer Chromatography (TLC) is an indispensable tool for scouting and optimizing solvent systems before committing to a larger-scale column separation.[3][4] The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.3, as this range typically translates to good separation on a column.[5]
Figure 2: A systematic workflow for developing a column chromatography method for pyrrolidine derivatives, starting with TLC analysis to optimize the mobile phase.
Selecting the Right Stationary and Mobile Phases
Stationary Phase Options
The choice of stationary phase is critical for success. While standard silica gel is the most common, its limitations for basic compounds necessitate alternatives or modifications.
| Stationary Phase | Key Characteristics & Use Case |
| Standard Silica Gel | Most common and economical. Highly polar, acidic surface. Requires a basic additive in the mobile phase (e.g., triethylamine) to prevent peak tailing and analyte loss. |
| Deactivated Silica Gel | Standard silica gel that has been pre-treated or "deactivated" by washing with a solvent containing a base. This neutralizes the most acidic sites.[6] |
| Alumina (Basic or Neutral) | A good alternative for very base-sensitive compounds. It has a basic or neutral surface, avoiding the strong acidic interactions of silica. However, its separation characteristics can differ significantly.[7] |
| Amine-Functionalized Silica | Highly recommended for routine purification of basic compounds. The silica surface is covalently modified with amine groups, creating a less polar, basic environment. This eliminates the need for basic additives in the mobile phase, simplifying the process and improving reproducibility.[7][8] |
Mobile Phase (Eluent) Selection
The mobile phase's role is to carry the compounds through the stationary phase. In normal-phase chromatography, a non-polar solvent is used with a polar stationary phase. The polarity of the mobile phase is increased to elute more polar compounds.
Eluotropic Series (Solvent Strength on Silica)
The ability of a solvent to move a compound along the column is known as its eluting strength. A list of common solvents ordered by increasing polarity and eluting strength is called an eluotropic series.[9][10]
| Solvent | Eluting Strength (ε°) on Silica |
| n-Hexane / Heptane | 0.01 |
| Toluene | 0.22 |
| Dichloromethane (DCM) | 0.30 |
| Diethyl Ether | 0.38 |
| Ethyl Acetate (EtOAc) | 0.45 |
| Acetone | 0.53 |
| 2-Propanol (IPA) | 0.63 |
| Methanol (MeOH) | 0.73 |
| Data adapted from various sources, values are approximate. |
The Critical Role of Basic Additives
When using standard silica gel, the addition of a small amount (typically 0.1% to 1% by volume) of a volatile base to the eluent is essential.[6]
-
Triethylamine (TEA): The most common choice. It is a tertiary amine that effectively competes with the pyrrolidine derivative for the acidic silanol sites, thereby "masking" them and allowing the desired compound to travel through the column without strong binding.[11][12]
-
Ammonium Hydroxide: Can also be used, often by adding a small amount to the polar component of the mobile phase (e.g., methanol).
Expert Tip: Always use a volatile base like triethylamine. After chromatography, it can be easily removed from the purified fractions under reduced pressure, although co-evaporation with a solvent like toluene may be necessary to remove the final traces. A final aqueous wash of the combined organic fractions can also remove any residual triethylammonium salts.[13]
Detailed Experimental Protocols
Protocol 1: Purification using Standard Silica Gel with Triethylamine (TEA)
This protocol is the standard industry practice for purifying basic compounds on silica gel.
1. Determine the Optimal Solvent System via TLC: a. Prepare several eluent systems of varying polarity (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). b. To each of these systems, add 0.5% (v/v) triethylamine. c. Spot your crude reaction mixture on a silica gel TLC plate and develop it in a chamber containing one of the prepared eluents. d. Identify the solvent system that provides an Rf value of 0.2-0.3 for your target compound with good separation from impurities. This will be your starting eluent for the column.[5]
2. Prepare and Pack the Column: a. Select an appropriately sized column (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight for moderately difficult separations). b. Prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent (containing 0.5% TEA) in a beaker. c. With the stopcock closed, pour the slurry into the column. Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.[14] d. Add a thin layer (approx. 1 cm) of sand to the top of the silica bed to prevent it from being disturbed during solvent and sample addition.[15]
3. Load the Sample (Dry Loading is Preferred): a. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.[14] c. Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto silica. d. Carefully add this powder to the top of the packed column. Add another thin layer of sand on top. e. Causality: Dry loading is superior to wet loading for compounds with limited solubility in the eluent or when a more polar solvent is needed for dissolution.[16][17][18] It prevents band broadening at the top of the column, leading to sharper peaks and better separation.
4. Elute the Column and Collect Fractions: a. Carefully add the eluent to the top of the column. b. Apply gentle pressure (using a pump or house air) to achieve a steady flow rate. c. Begin collecting fractions. If using a gradient, start with a less polar solvent system and gradually increase the percentage of the more polar solvent. d. Self-Validation: Monitor the elution process by collecting small fractions and analyzing them by TLC to identify which fractions contain your pure product.[3]
5. Isolate the Product: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator. To remove the last traces of TEA, you may need to co-evaporate with a solvent like toluene or perform a liquid-liquid extraction.
Protocol 2: Simplified Purification using Amine-Functionalized Silica
This protocol leverages a specialized stationary phase to streamline the purification of basic compounds.
1. Determine the Solvent System via TLC: a. Use amine-functionalized TLC plates to develop your solvent system. b. Crucially, do not add triethylamine or any other base to the eluent. c. Find a solvent system (e.g., Hexane:EtOAc) that gives the target compound an Rf of 0.2-0.3.
2. Pack and Run the Column: a. Follow the same procedure for packing the column (Step 2 in Protocol 1) and loading the sample (Step 3), but use an amine-functionalized silica column and eluents without any basic additives . b. Elute the column, collect fractions, and analyze them as described previously. c. Causality: The amine-functionalized surface is inherently basic and does not strongly interact with the pyrrolidine derivative, allowing for symmetrical peaks and high recovery without mobile phase modifiers.[8] This simplifies the workflow and eliminates the need for post-purification removal of TEA.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking / Tailing on TLC/Column | Insufficient base in the mobile phase (for standard silica). Compound is highly basic. | Increase the concentration of TEA in the eluent to 1-2%. Switch to an amine-functionalized or alumina stationary phase. |
| Compound Won't Elute | Mobile phase is not polar enough. Strong, irreversible binding to silica. | Increase the polarity of the mobile phase (e.g., add methanol to a DCM or EtOAc system). If using standard silica, ensure TEA is present. The compound may require an alternative stationary phase like alumina or reversed-phase C18.[2] |
| Poor Separation of Close Spots | Solvent system is not selective enough. Column was overloaded. Poor packing or loading technique. | Try a different solvent system (e.g., switch from EtOAc to Diethyl Ether or DCM). Use a longer column or less material. Ensure the column is packed evenly and use dry loading. |
| Compound Decomposes on Column | Compound is sensitive to the acidic silica. | Deactivate the silica by pre-flushing with eluent containing 1-2% TEA.[6] Switch to a neutral stationary phase like neutral alumina or amine-functionalized silica. |
References
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Common Organic Chemistry. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Chemistry For Everyone. (2024, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2018, June 18). How can I isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]
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Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]
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Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. r/OrganicChemistry. Retrieved from [Link]
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ResearchGate. (2018, August 2). Separation of organic compounds using amino-functionalized silica gel spherical 40-75um? Retrieved from [Link]
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ResearchGate. (n.d.). The Eluotropic Series of Solvents and Solvent Strength. Retrieved from [Link]
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Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from [Link]
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MDPI. (n.d.). Hierarchical Affinity Engineering in Amine-Functionalized Silica Membranes for Enhanced CO2 Separation. Retrieved from [Link]
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ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? Retrieved from [Link]
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Application Notes and Protocols for the Use of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate in Advanced Peptide Synthesis
Introduction: Embracing Conformational Constraint for Superior Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics. However, the clinical progression of many promising peptide candidates is often hampered by inherent liabilities, primarily their conformational flexibility, which leads to reduced receptor affinity and susceptibility to proteolytic degradation. The strategic introduction of conformational constraints into the peptide backbone is a powerful approach to mitigate these challenges.[1] (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a protected derivative of L-pyroglutamic acid, serves as a pivotal building block in this endeavor.[2]
This guide provides an in-depth exploration of the application of this compound in peptide synthesis. We will delve into the mechanistic rationale for its use, detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and its role in the generation of sophisticated peptidomimetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of conformational constraint to design next-generation peptide-based therapeutics.
The Scientific Rationale: Why Constrain with Pyroglutamic Acid?
The incorporation of a pyroglutamic acid (pGlu) moiety, facilitated by this compound, imparts a rigid five-membered lactam ring structure at the N-terminus or within the peptide chain.[3] This structural feature offers several distinct advantages:
-
Enhanced Proteolytic Stability: The cyclic nature of the pGlu residue and the absence of a free N-terminal amine render the peptide resistant to degradation by aminopeptidases, significantly increasing its in vivo half-life.[4]
-
Improved Receptor Binding Affinity: By reducing the conformational entropy of the peptide, the pGlu constraint pre-organizes the molecule into a bioactive conformation, leading to a more favorable interaction with its target receptor.[5]
-
Increased Structural Diversity: Pyroglutamic acid and its derivatives serve as versatile scaffolds for the synthesis of novel peptidomimetics with unique three-dimensional structures and biological activities.[6][7]
-
Modulation of Physicochemical Properties: The introduction of pGlu can influence the solubility, lipophilicity, and membrane permeability of a peptide, properties that are critical for its pharmacokinetic profile.[4]
The subject of this guide, this compound, is strategically designed for seamless integration into standard Boc-based solid-phase peptide synthesis workflows. The di-tert-butyl ester protection scheme ensures orthogonality with common protecting groups used for amino acid side chains.[8]
Experimental Protocols: A Step-by-Step Guide to Implementation
The following protocols are designed to provide a comprehensive framework for the successful incorporation of this compound into a peptide sequence using manual or automated Solid-Phase Peptide Synthesis (SPPS). These protocols assume a foundational understanding of standard SPPS techniques.[9][10]
Diagram: General Workflow for SPPS Incorporation
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Application Note & Protocol: Synthesis of Key Intermediates for Relebactam
For: Researchers, scientists, and drug development professionals in medicinal and process chemistry.
Abstract
Relebactam is a diazabicyclooctane (DBO) β-lactamase inhibitor developed to combat antibiotic resistance in Gram-negative bacteria.[1] When combined with imipenem/cilastatin (Recarbrio®), it restores the antibiotic's efficacy against a broad spectrum of β-lactamases, including Ambler class A (like KPC) and class C (AmpC) enzymes.[2][3] The synthesis of Relebactam hinges on the stereocontrolled construction of its core piperidine structure and the subsequent formation of the bicyclic urea system. This document provides an in-depth guide to the synthesis of critical Relebactam intermediates, focusing on scientifically sound, field-proven protocols. We will dissect the strategic decisions behind the synthetic route, offer step-by-step methodologies, and present troubleshooting insights derived from process development studies.
Introduction: The Clinical Imperative for Relebactam
The rise of multidrug-resistant organisms represents a critical threat to global health.[4] A primary mechanism of resistance is the bacterial production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics like carbapenems.[3] Relebactam functions by covalently binding to the active site serine of these enzymes, protecting the partner antibiotic from degradation.[1] Approved by the FDA in 2019, the combination therapy is indicated for treating complex hospital-acquired infections, including pneumonia and urinary tract infections, where other options are limited.[1][4]
The molecular architecture of Relebactam, particularly its densely functionalized and stereochemically rich diazabicyclooctane core, presents significant synthetic challenges.[5] An efficient and scalable synthesis is paramount for its clinical and commercial success.[6][7] This guide focuses on elucidating a practical and robust synthetic pathway.
Retrosynthetic Strategy
A logical retrosynthetic analysis of Relebactam reveals that the core structure can be disconnected to key, more manageable intermediates. The primary disconnection breaks the bicyclic urea and the piperidine ring, identifying a chiral piperidine derivative as the cornerstone building block. This approach isolates the stereochemical challenges to the synthesis of this key intermediate.
Figure 1: A simplified retrosynthetic analysis of Relebactam, highlighting the key intermediates derived from a common starting material.
Synthesis of the Chiral Piperidine Core
Multiple routes to the chiral piperidine core of Relebactam have been explored, starting from materials like L-pyroglutamic acid or L-glutamic acid.[8] However, an efficient and scalable manufacturing route developed by Merck utilizes commercially available cis-5-hydroxypipecolic acid as the starting point.[9] This section details the key transformations to construct the pivotal piperidine amine intermediate.
Protocol 1: Synthesis of the Piperidine Amine Intermediate (4)
This multi-step sequence involves amidation, protection, and a crucial SN2 displacement to install the benzyloxyamino side chain with the correct stereochemistry.
Step-by-Step Methodology:
-
Amidation: Couple cis-5-hydroxypipecolic acid (1) with tert-butyl 4-aminopiperidine-1-carboxylate using a peptide coupling agent like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) in the presence of an activating agent such as HOPO (2-hydroxypyridine-N-oxide).[9]
-
Hydroxyl Protection: Protect the secondary alcohol of the resulting amide with a suitable protecting group, such as a nosyl (Ns) group, by reacting it with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base like DMAP (4-dimethylaminopyridine).[9] This protection activates the hydroxyl group for the subsequent nucleophilic substitution.
-
SN2 Displacement: The nosyl-protected intermediate undergoes an SN2 reaction with N-benzyloxysulfonamide (NsNHOBn) in the presence of a base like potassium carbonate (K2CO3). This step proceeds with inversion of configuration, establishing the critical trans stereochemistry of the two substituents on the piperidine ring.[9]
-
Deprotection: The nosyl groups are removed using a nucleophilic thiol, such as thioglycolic acid (HSCH2COOH), and a base (K2CO3). The resulting free amine is then typically isolated as a stable salt, for example, by adding p-toluenesulfonic acid (p-TSA) to yield the tosylate salt of the desired amine intermediate (4).[9]
Scientist's Note (Expertise & Experience): The choice of a nosyl group for hydroxyl activation is strategic. It serves as an excellent leaving group for the SN2 reaction, which is critical for inverting the stereocenter and setting the required (2S, 5R) configuration. The subsequent deprotection under mild, non-hydrogenolytic conditions is advantageous as it preserves the benzyl ether on the hydroxylamine moiety, which is needed for the next stages.
Formation of the Diazabicyclooctane (DBO) Core
With the stereochemically defined piperidine amine in hand, the next critical phase is the construction of the bicyclic urea structure, also known as the diazabicyclooctane (DBO) core.
Figure 2: Workflow for the construction of the key hydroxy-DBO intermediate from the chiral piperidine precursor.
Protocol 2: Synthesis of the Hydroxy-DBO Intermediate (6)
This protocol outlines the cyclization to form the urea ring and the subsequent debenzylation to expose the hydroxyl group required for final sulfation.
Step-by-Step Methodology:
-
Urea Formation and Cyclization: Treat the piperidine amine intermediate (4, as its free base) with a carbonyl equivalent. A highly effective method uses 1,1'-carbonyldiimidazole (CDI) in the presence of an additive like dichlorodimethylsilane (Me2SiCl2).[9] This combination facilitates the efficient formation of the bicyclic urea ring to yield the benzyl-protected DBO intermediate (5).
-
Debenzylation: Remove the benzyl protecting group from the hydroxylamine moiety via palladium-catalyzed hydrogenolysis (Pd/C, H2). This reaction must be carefully controlled to avoid side reactions. The use of additives like bis(trimethylsilyl)acetamide (BSA) and DABCO (1,4-diazabicyclo[2.2.2]octane) has been shown to be crucial for achieving a clean and high-yielding conversion to the hydroxy-DBO intermediate (6).[9]
Scientist's Note (Trustworthiness): The hydrogenolysis step is a critical control point. Without proper optimization, oligomeric impurities can form, complicating purification and reducing yield.[10] The use of silylating agents like BSA and a base like DABCO helps to prevent side reactions by temporarily protecting the free hydroxyl and urea N-H groups, ensuring a clean conversion to the desired monomeric product.[9][10] This self-validating system ensures high purity of the intermediate, which is essential for the success of the final steps.
Final Steps to Relebactam
The final stage of the synthesis involves the sulfation of the hydroxyl group and the removal of the Boc protecting group from the piperidine side chain.
Protocol 3: Synthesis of Relebactam (API)
Step-by-Step Methodology:
-
Sulfation: React the hydroxy-DBO intermediate (6) with a sulfating agent. The sulfur trioxide pyridine complex (SO3-pyridine) is a commonly used reagent for this transformation.[9] The reaction is typically performed in the presence of a non-nucleophilic base like 2-picoline to neutralize the acid generated.
-
Deprotection: Remove the tert-butoxycarbonyl (Boc) group under acidic conditions. While strong acids like TFA can be used, a milder method employing iodotrimethylsilane (TMSI) is effective and ensures the final product is isolated as the desired zwitterionic salt.[9] Following deprotection, a standard aqueous workup and crystallization/precipitation yields Relebactam as the final active pharmaceutical ingredient (API).
Data Summary
The efficiency of a synthetic route is best summarized by quantitative data. The following table provides representative yields for the key transformations described.
| Transformation | Starting Material | Product | Representative Yield | Purity (HPLC) | Reference |
| Multi-step to Amine | cis-5-Hydroxypipecolic acid (1) | Piperidine Amine Salt (4) | ~60-70% | >98% | [9] |
| DBO Core Formation | Piperidine Amine (4) | Hydroxy-DBO (6) | ~85-95% | >99% | [9][10] |
| Sulfation & Deprotection | Hydroxy-DBO (6) | Relebactam | ~75-85% | >99.5% | [9][10] |
| Overall Route | cis-5-Hydroxypipecolic acid (1) | Relebactam | ~40-50% | >99.5% | [9][11] |
References
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-
Karlowsky, J. A., et al. (2023). Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018–2020. Annals of Clinical Microbiology and Antimicrobials. [Link]
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Johns Hopkins ABX Guide. (2020). Imipenem/relebactam. [Link]
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Chung, J. Y. L., Meng, D., et al. (2020). Diastereoselective FeCl3·6H2O/NaBH4 Reduction of Oxime Ether for the Synthesis of β-Lactamase Inhibitor Relebactam. The Journal of Organic Chemistry. [Link]
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Shirley, M. (2021). Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections. Drugs. [Link]
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MBBS NAIJA. (2023). Pharmacology of Relebactam (Recarbrio); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
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Clinicaltrials.eu. Relebactam – Application in Therapy and Current Clinical Research. [Link]
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Qiu, B., et al. (2023). An efficient and practical approach to synthesis of relebactam. Synthetic Communications. [Link]
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Sanyal, S., et al. (2022). Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition. Molecules. [Link]
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Xu, F., Sherry, B. D., & Blizzard, T. A. (2020). Discovery and Chemical Development of Relebactam: A Potent β-Lactamase Inhibitor in Combination with Primaxin ® for the Treatment of Serious and Antibiotic-Resistant Bacterial Infections. Accounts of Chemical Research. [Link]
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Wang, G., et al. (2021). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications. [Link]
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Gallagher, J. C. (2021). New Perspectives on Antimicrobial Agents: Imipenem-Relebactam. Antimicrobial Agents and Chemotherapy. [Link]
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Al-Kofahi, M., & Palmer, J. (2020). A Clinical Review and Critical Evaluation of Imipenem-Relebactam: Evidence to Date. Annals of Pharmacotherapy. [Link]
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Wang, Y., et al. (2023). Progress on synthesis of relebactam and its key intermediates. Chemical Industry and Engineering Progress. [Link]
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Xu, F., et al. (2021). Development of a Practical Manufacturing Process to Relebactam via Thorough Understanding of the Origin and Control of Oligomeric Impurities. Organic Process Research & Development. [Link]
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ResearchGate. Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam | Request PDF. [Link]
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Miller, S. P., et al. (2014). Practical and cost-effective manufacturing route for the synthesis of a β-lactamase inhibitor. Organic Letters. [Link]
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Application Notes and Protocols for the Functionalization of the Pyroglutamic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Nature of the Pyroglutamic Acid Scaffold
Pyroglutamic acid, a cyclic derivative of L-glutamic acid, represents a uniquely versatile and economically viable chiral scaffold in modern medicinal chemistry.[1][2] Its rigid, five-membered lactam ring structure provides a conformationally constrained backbone, making it an ideal starting point for the design of peptidomimetics and other complex molecular architectures.[3] The inherent chirality, coupled with multiple reactive sites—the lactam nitrogen (N1), the C3 and C4 methylene groups, and the C5 carboxylic acid—offers a rich canvas for stereoselective functionalization.[1][4] This guide provides a detailed exploration of the key strategies and experimental protocols for modifying the pyroglutamic acid core, empowering researchers to unlock its full potential in the synthesis of novel bioactive compounds.[1]
The significance of this scaffold is underscored by its presence in numerous biologically active molecules and its use as a precursor for a wide array of natural products and their analogues.[1][5] Derivatives of pyroglutamic acid have been successfully developed as potent inhibitors of various enzymes and as antagonists for receptors, highlighting its status as a "privileged scaffold" in drug discovery.[6][7]
Strategic Overview of Functionalization Sites
The pyroglutamic acid molecule offers four primary sites for chemical modification. The choice of strategy depends on the desired final structure and the need to preserve the stereocenter at C2. Protecting group strategies are often essential, particularly for the N-H and carboxylic acid moieties, to achieve regioselectivity.
Caption: Key functionalization sites on the pyroglutamic acid scaffold.
Part 1: Functionalization at the N1-Position (Lactam Nitrogen)
The lactam nitrogen is a common site for modification. N-alkylation or N-arylation can significantly alter the scaffold's steric and electronic properties, influencing its biological activity and pharmacokinetic profile.
Application Note 1.1: N-Alkylation Strategies
N-alkylation is typically achieved by treating an N-H pyroglutamate derivative with an alkyl halide in the presence of a suitable base. The choice of base is critical to prevent side reactions, such as epimerization at the adjacent C2 stereocenter, particularly if the C5 carboxylate is esterified, which can activate the C2 proton.
Causality in Base Selection:
-
Mild Bases (e.g., NaHCO₃, K₂CO₃): These are suitable for reactive alkylating agents like methyl iodide or benzyl bromide. They are less likely to cause epimerization, making them a safer choice when stereochemical integrity is paramount.[6]
-
Strong, Non-nucleophilic Bases (e.g., NaH, LiHMDS): These are required for less reactive alkylating agents. When using strong bases, reactions are performed at low temperatures (e.g., 0 °C to -78 °C) to deprotonate the lactam nitrogen selectively and minimize the risk of enolization and subsequent racemization.[6]
Protocol 1.1: N-Methylation of Methyl Pyroglutamate
This protocol describes the N-methylation of a pyroglutamic acid methyl ester using methyl iodide and sodium bicarbonate.[6]
Workflow Diagram:
Caption: Step-by-step workflow for N-methylation.
Materials:
-
(S)-Methyl 5-oxopyrrolidine-2-carboxylate
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃)
-
Methyl Iodide (MeI)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Dissolve (S)-Methyl 5-oxopyrrolidine-2-carboxylate (1.0 eq) in dry DMF.
-
To this solution, add NaHCO₃ (3.0 eq) followed by MeI (5.0 eq).[6]
-
Stir the reaction mixture at 50 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and add a saturated aqueous solution of NH₄Cl to quench the reaction.[6]
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using 100% EtOAc) to yield the desired N-methylated product.[6]
Part 2: Functionalization at the C5-Position (Carboxylic Acid)
The carboxylic acid at C5 is a highly versatile handle for introducing diversity. It can be readily converted into amides, esters, or reduced to an alcohol, providing access to a wide range of derivatives.
Application Note 2.1: Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of various amine-containing fragments. Standard peptide coupling reagents are effective for this transformation.
Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the use of well-established coupling chemistry. Carbodiimide-based activators (like EDC) or uronium/phosphonium salts (like HATU or PyBOP) ensure efficient activation of the carboxylic acid, while the addition of a base (like DIPEA) neutralizes the acid formed and facilitates the reaction. Monitoring by LC-MS provides a clear endpoint and confirms product formation.
Protocol 2.1: Benzylamide Synthesis via CDI Activation
This protocol details the coupling of pyroglutamic acid with benzylamine using 1,1'-Carbonyldiimidazole (CDI) as the activating agent.[6]
Materials:
-
N-protected (S)-pyroglutamic acid (e.g., N-Boc-pGlu-OH)
-
Anhydrous Dimethylformamide (DMF)
-
1,1'-Carbonyldiimidazole (CDI)
-
Benzylamine
-
1 M Potassium Bisulfate (KHSO₄)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the N-protected pyroglutamic acid (1.0 eq) in dry DMF.
-
Add CDI (1.2 eq) to the solution and stir for 10-15 minutes at room temperature to allow for the formation of the acyl-imidazole intermediate.[6]
-
Add benzylamine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 45-60 minutes, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding 1 M KHSO₄ solution.[6]
-
Extract the product with EtOAc (3 x volumes).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the pure benzylamide derivative.[6]
Part 3: Functionalization at the C3 and C4 Positions
Modifying the pyrrolidinone ring at the C3 and C4 positions introduces substituents that can profoundly impact the conformation and biological properties of the scaffold. These transformations often require careful control of stereochemistry.
Application Note 3.1: C4-Alkylation via Enolate Formation
The C4 position can be functionalized through the formation of a lithium enolate from an N-protected pyroglutamic ester, followed by quenching with an electrophile (e.g., an alkyl halide).[7]
Expertise & Experience: The key to successful C4 alkylation is the regioselective generation of the enolate. The C2 proton is also acidic, but kinetic deprotonation at low temperatures (typically -78 °C) with a strong, hindered base like Lithium Diisopropylamide (LDA) favors the formation of the C4 enolate. The N-protecting group (e.g., Boc or Cbz) and the C5 ester group are crucial for activating the C4 protons and stabilizing the resulting enolate.
Protocol 3.1: General Procedure for C4-Alkylation
Materials:
-
N-Boc-L-pyroglutamic acid methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution
-
Alkyl Halide (e.g., Benzyl bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Prepare a solution of N-Boc-L-pyroglutamic acid methyl ester (1.0 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by flash chromatography. The stereoselectivity of the addition (trans vs. cis) will depend on the electrophile and reaction conditions.
Application Note 3.2: C3-Functionalization via Michael Addition
The C3 position can be functionalized by creating an α,β-unsaturated lactam intermediate, which can then undergo stereoselective Michael addition. Alternatively, syntheses can start from acyclic precursors that cyclize to form 3-substituted pyroglutamates.[6] A powerful strategy involves the asymmetric Michael addition to generate precursors for 3-aroyl pyroglutamic acids.[6]
Quantitative Data Summary
The following table summarizes representative yields for the functionalization of the pyroglutamic acid scaffold, as described in the literature.
| Position | Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| N1 | N-Methylation | (S)-Methyl 5-oxopyrrolidine-2-carboxylate | MeI, NaHCO₃, DMF | (S)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate | 85% | [6] |
| N1 | N-H Arylation | pGlu-Ala-Phe-Asp-Pro-NH₂ | Phenylboronic acid, Cu(OAc)₂ | N-Phenyl-pGlu-Peptide | 93% | [8] |
| C5 | Amide Coupling | N-Boc-(S)-pyroglutamic acid | Benzylamine, CDI, DMF | N-Boc-(S)-pGlu-benzylamide | ~80-90% | [6] |
| C3 | Aza-Michael & Cyclization | (E)-4-oxo-4-phenylbut-2-enoic acid | (S)-amine, then ClAcCl, NaOH | (2S,3S)-3-Benzoyl-pyroglutamic acid derivative | High (multi-step) | [6] |
Conclusion
The pyroglutamic acid scaffold is a powerful tool in the arsenal of the medicinal chemist. Its rigid structure, inherent chirality, and multiple sites for modification allow for the systematic exploration of chemical space to generate novel, biologically active molecules. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently and effectively functionalize this privileged core. By understanding the causality behind reagent choice and reaction conditions, scientists can achieve high levels of control over regioselectivity and stereoselectivity, paving the way for the next generation of pyroglutamic acid-based therapeutics.
References
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Uličná, A., et al. (2021). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 26(21), 6663. [Link]
-
Kazmaier, U. (2006). Synthesis of Functionalized Pyroglutamic Acids, Part 2: The Stereoselective Condensation of Multifunctional Groups with Chiral L. Synlett, 2006(18), 3027-3030. [Link]
-
Ikota, N. (2014). [Stereoselective synthesis of polyhydroxylated amines using (S)-pyroglutamic acid derivatives]. Yakugaku Zasshi, 134(1), 77-88. [Link]
-
Panday, S. K. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6). [Link]
-
Stefanucci, A., et al. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Heterocycles, 89(8), 1801-1825. [Link]
-
Jiang, X., et al. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Angewandte Chemie International Edition, 60(19), 10588-10592. [Link]
-
Wikipedia. Pyroglutamic acid. [Link]
-
Pêgo, A. P., et al. (2012). Functionalized poly(γ-Glutamic Acid) Fibrous Scaffolds for Tissue Engineering. Advanced Healthcare Materials, 1(3), 308-315. [Link]
-
Hruby, V. J., et al. (2005). Stereoselective synthesis of conformationally constrained omega-amino acid analogues from pyroglutamic acid. Organic & Biomolecular Chemistry, 3(15), 2872-82. [Link]
-
Romo, D., et al. (2021). Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate. Organic Syntheses, 98, 230-251. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7405, L-Pyroglutamic Acid. [Link]
-
Panday, S. K. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]
-
Wang, P., et al. (2022). Selective copper-mediated cross-coupling of pyroglutamate post-translational modifications. ChemRxiv. [Link]
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- 5. [Stereoselective synthesis of polyhydroxylated amines using (S)-pyroglutamic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
common side reactions with (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Technical Support Center: (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Introduction: this compound is a valuable chiral building block derived from L-glutamic acid.[1][2] Its rigid pyroglutamate core and orthogonal protecting groups—an N-Boc and a C-terminal tert-butyl ester—make it a versatile precursor for synthesizing constrained peptide mimics, pharmaceuticals, and complex natural products.[1][2] However, the inherent reactivity of these functionalities can lead to specific side reactions if not handled with care. This guide provides in-depth troubleshooting for common issues encountered during its use, explaining the underlying mechanisms and offering field-tested solutions to ensure the integrity of your experimental outcomes.
Troubleshooting Guides & FAQs
Issue 1: Premature or Unwanted Deprotection
Question: "During my reaction or workup, I'm observing byproducts that correspond to the loss of one or both tert-butyl protecting groups. What is causing this, and how can I prevent it?"
Answer: This is the most common side reaction and stems from the acid-lability of both the N-Boc (tert-butyloxycarbonyl) and the tert-butyl ester groups. While strong acids like trifluoroacetic acid (TFA) are used for intentional cleavage, even trace amounts of adventitious acid in solvents, on glassware, or during aqueous or chromatographic workups can cause partial or complete deprotection.[3][4]
The mechanism for both groups involves protonation followed by the formation of a stable tert-butyl cation, which then typically eliminates isobutylene.[4][5]
Root Cause Analysis:
-
Acidic Reagents: Use of Lewis acids (e.g., ZnBr₂, AlCl₃) or protic acids can cleave these groups.[6][7]
-
Contaminated Solvents: Dichloromethane (DCM), if not stored properly, can generate trace amounts of HCl. Other solvents may also contain acidic impurities.
-
Acidic Workup: Quenching a reaction with an acidic solution (e.g., NH₄Cl, dilute HCl) can cause deprotection.
-
Chromatography: Standard silica gel is inherently acidic and can induce deprotection on the column, especially with prolonged exposure.
Troubleshooting & Prevention:
| Preventative Measure | Rationale & Protocol |
| Solvent & Reagent Purity | Use freshly distilled or inhibitor-free solvents. For DCM, pass it through a plug of basic alumina before use to remove trace acid. |
| Buffered/Neutral Conditions | If compatible with your reaction, consider adding a non-nucleophilic base like proton sponge or 2,6-lutidine to scavenge any stray protons. |
| Modified Workup | Quench reactions with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), instead of acidic washes. |
| Chromatography Adjustments | Deactivate silica gel by preparing a slurry with 1-2% triethylamine in the eluent system. Alternatively, use neutral alumina or a different purification method (e.g., crystallization, distillation). |
| Scavengers for Cation | During intentional deprotection, the liberated tert-butyl cation can alkylate electron-rich functionalities on your molecule (e.g., indoles, thiols).[5] Including a scavenger like anisole or triisopropylsilane (TIS) can trap this reactive intermediate.[3][7] |
Diagram 1: Acid-Catalyzed Deprotection Pathway
Caption: Acid-catalyzed removal of tert-butyl groups.
Issue 2: Loss of Stereochemical Integrity (Racemization)
Question: "My final product is showing poor enantiomeric excess (ee). Is it possible that the chiral center of the pyroglutamate is racemizing?"
Answer: Yes, racemization at the C2 position is a significant risk, particularly under basic conditions. The proton on the alpha-carbon to the ester carbonyl is acidic. A sufficiently strong base can deprotonate this position to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of (S) and (R) enantiomers.
Root Cause Analysis:
-
Strong Bases: Use of strong, non-nucleophilic bases (e.g., DBU, DIPA) or organometallics can readily promote enolization.
-
Elevated Temperatures: Heating in the presence of even a mild base can accelerate racemization.[8] Industrial processes for racemizing pyroglutamic acid often involve heating in an aqueous solution.[8]
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of racemization.
Troubleshooting & Prevention:
-
Select the Right Base: Use the mildest base necessary to achieve the desired transformation. If a strong base is required, consider alternatives like lithium hexamethyldisilazide (LiHMDS) which may offer better stereocontrol in some cases.
-
Maintain Low Temperatures: Perform base-mediated reactions at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of enolization.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Chiral Integrity Check: Before starting a lengthy synthesis, verify the enantiomeric purity of your starting material using chiral HPLC or by preparing a diastereomeric derivative (e.g., a Mosher's ester) for NMR analysis.
Diagram 2: Base-Catalyzed Racemization Workflow
Caption: Racemization via a planar enolate intermediate.
Issue 3: Unwanted Lactam Ring Opening
Question: "My analysis shows a linear glutamic acid derivative instead of the expected pyroglutamate product. What could have opened the lactam ring?"
Answer: The pyroglutamate ring is a five-membered lactam, which is generally stable but can be opened under harsh conditions via nucleophilic acyl substitution.[9] This converts the cyclic structure into a linear γ-amido or γ-ester glutamic acid derivative.
Root Cause Analysis:
-
Strong Nucleophiles: Potent nucleophiles such as organometallics (Grignard or organolithium reagents), primary amines, hydrazine, or hydroxide can attack the lactam carbonyl. Some protocols even use this reactivity intentionally to synthesize glutamic acid derivatives.[9]
-
Harsh Hydrolytic Conditions: Prolonged heating under strongly acidic (e.g., 6N HCl) or basic (e.g., refluxing NaOH) conditions will hydrolyze both the ester and the lactam amide bond.[4]
Troubleshooting & Prevention:
-
Reagent Compatibility: Avoid using strong, unhindered nucleophiles if the intention is to modify only the C2-ester. If a reaction at the ester is needed (e.g., reduction), consider using bulkier or less reactive reagents (e.g., DIBAL-H at low temperature instead of LiAlH₄).
-
Control pH and Temperature: During workup and purification, avoid extremes of pH and high temperatures. Standard aqueous hydrolysis of the lactam requires forcing conditions, so this is less common than accidental deprotection but remains a possibility.
-
Orthogonal Strategy: If derivatization of the C5 position is desired, this reactivity can be exploited. However, for maintaining the ring, ensure all reagents are compatible with the lactam functionality.
Diagram 3: Lactam Ring-Opening Pathways
Caption: Major pathways for pyroglutamate ring opening.
References
-
ACS Green Chemistry Institute. (n.d.). Acids - Reagent Guides. Retrieved January 17, 2026, from [Link]
- Ajinomoto Co., Inc. (1965). U.S. Patent No. 3,185,703. Google Patents.
- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.
-
Reddy, C. R., et al. (2012). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Retrieved January 17, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection - Reagent Guides. Retrieved January 17, 2026, from [Link]
-
Taylor & Francis. (n.d.). Pyroglutamic acid – Knowledge and References. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Pyroglutamic acid. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved January 17, 2026, from [Link]
-
Sperl, S., & Moroder, L. (n.d.). Pyroglutamic Acid Peptides. Retrieved January 17, 2026, from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 17, 2026, from [Link]
-
Elsevier. (2000). Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. Retrieved January 17, 2026, from [Link]
-
Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. US3185703A - Racemization op optically-active pyroglutamic acid - Google Patents [patents.google.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Optimizing Reactions with Boc-Pyroglutamate Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving reaction yields and overcoming common challenges when working with Boc-pyroglutamate esters. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemistry to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the handling and reactivity of Boc-pyroglutamate esters.
Q1: What are the optimal storage conditions for Boc-pyroglutamate esters to ensure stability and reactivity?
Proper storage is crucial for maintaining the integrity of Boc-pyroglutamate esters. These compounds are generally stable solids but are susceptible to degradation under improper conditions. For long-term storage, it is recommended to keep the material at 2-8°C.[1][2] The ester and Boc protecting group can be sensitive to moisture and strong acidic or basic conditions. Therefore, it is imperative to store the compound in a tightly sealed container in a dry, inert atmosphere (e.g., under argon or nitrogen).
Q2: I am observing incomplete conversion in my nucleophilic ring-opening reaction with a Boc-pyroglutamate ester. What are the likely causes?
Incomplete conversion in nucleophilic ring-opening reactions is a common issue. Several factors can contribute to this:
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to efficiently attack the endocyclic carbonyl of the pyroglutamate ring.
-
Steric Hindrance: Bulky nucleophiles or substituents on the pyroglutamate ring can sterically hinder the reaction.
-
Reaction Conditions: Inadequate temperature, reaction time, or solvent choice can lead to sluggish or incomplete reactions. For instance, some protocols require a large excess of the nucleophile to drive the reaction to completion.[3]
-
Catalyst Inefficiency: If a catalyst is used, its activity may be compromised due to impurities or degradation.
Q3: Can I cleave the ester of Boc-pyroglutamate methyl ester without affecting the Boc protecting group?
Yes, selective cleavage of the methyl ester in the presence of a Boc group is a common synthetic transformation. The Boc group is stable to many nucleophilic and basic conditions used for ester hydrolysis. Saponification using a mild base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol) at controlled temperatures (e.g., 0°C to room temperature) is a standard method. It is crucial to carefully monitor the reaction to avoid any potential side reactions with the Boc group, although it is generally stable under these conditions.[4]
Q4: What are the most suitable analytical techniques to monitor the progress of reactions involving Boc-pyroglutamate esters?
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary tools for monitoring these reactions.[5][6][] HPLC allows for the separation and quantification of starting materials, intermediates, and products, providing a clear picture of reaction conversion. MS is invaluable for confirming the identity of the desired product and identifying any side products by their mass-to-charge ratio. For solid-phase peptide synthesis, the Kaiser test is a useful qualitative method to check for the presence of free primary amines after a coupling step.[8][9]
Troubleshooting Guide: Ring-Opening Reactions
Issue 1: Low Yield in Nucleophilic Ring-Opening
Symptom: The desired ring-opened product is obtained in a yield significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Poor Nucleophile Reactivity | Increase the nucleophilicity of the attacking species. | If using an alcohol or amine, consider converting it to its corresponding alkoxide or amide anion using a suitable base (e.g., NaH, LiHMDS). Be mindful of potential side reactions with the Boc group under strongly basic conditions. |
| Suboptimal Solvent | The solvent may not be effectively solvating the reactants. | Screen a range of polar aprotic solvents such as THF, DMF, or DMSO. Ensure the solvent is anhydrous, as water can consume the nucleophile or lead to hydrolysis. |
| Reversible Reaction | The ring-opening may be reversible under the reaction conditions. | Employ a large excess of the nucleophile (2-6 equivalents) to shift the equilibrium towards the product.[3] |
| Inadequate Temperature | The reaction may require more thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature while monitoring for the formation of side products. A temperature screen from room temperature up to 60-80°C is a good starting point. |
Troubleshooting Guide: Solid-Phase Peptide Synthesis (SPPS)
Issue 2: Incomplete Coupling of Boc-Pyroglutamic Acid
Symptom: A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted free amines on the resin.[10]
Possible Causes & Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Steric Hindrance | The pyroglutamate structure can present some steric bulk. | Perform a "double coupling" by repeating the coupling step with fresh reagents.[10] A longer coupling time (e.g., 2-4 hours) can also be beneficial for this final capping step.[8] |
| Inefficient Activation | The carboxylic acid of Boc-pyroglutamic acid may not be fully activated. | Switch to a more potent activating agent like HATU or HBTU in the presence of a non-nucleophilic base such as DIEA.[10] |
| Peptide Aggregation on Resin | The growing peptide chain may be aggregating, preventing access of the activated Boc-pyroglutamic acid. | Incorporate structure-disrupting solvents like NMP or DMSO (10-20%) into the DMF solvent during the coupling step.[10] |
Workflow for Coupling Boc-Pyroglutamic Acid in SPPS
Caption: Workflow for coupling Boc-pyroglutamic acid in SPPS.
Troubleshooting Guide: Post-Reaction Issues
Issue 3: Aggregation of Pyroglutamate-Containing Peptides
Symptom: The purified peptide solution becomes cloudy or forms visible precipitates.
Possible Causes & Solutions:
The presence of a pyroglutamyl residue at the N-terminus can increase a peptide's propensity to aggregate.[11] This is due to changes in the physicochemical properties of the peptide, including increased stability against degradation which can lead to higher effective concentrations of aggregation-prone species.[11]
| Possible Cause | Solution | Experimental Protocol |
| Hydrophobic Interactions | The peptide sequence may have a high content of hydrophobic residues. | Dissolve the peptide in a small amount of organic solvent like acetonitrile, methanol, or isopropanol before adding the aqueous buffer. The final concentration of the organic solvent should be kept as low as possible. |
| Intermolecular Hydrogen Bonding | The peptide backbone can form intermolecular hydrogen bonds, leading to aggregation. | Add denaturants such as guanidinium chloride or urea to the buffer. Alternatively, incorporating additives like Tween 20 can help to disrupt these interactions.[11] |
| pH and Net Charge | The pH of the solution may be close to the isoelectric point (pI) of the peptide, minimizing its net charge and promoting aggregation. | Adjust the buffer pH to a value that maximizes the peptide's net charge. For pyroglutamic acid formation from N-terminal glutamic acid, rates are minimal around pH 6.2.[6][11] |
Decision Tree for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. ElectronicsAndBooks.
- CAS 108963-96-8: Boc-L-Pyroglutamic acid methyl ester. CymitQuimica.
- Application Notes: Manual Peptide Synthesis Using Boc-Pyr-OH. Benchchem.
- Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles | Request PDF. ResearchGate.
- troubleshooting aggregation in peptides containing pyroglutamic acid. Benchchem.
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester. Google Patents.
- Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester. lookchem.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. Benchchem.
- comparative yield of different pyroglutamic acid building blocks. Benchchem.
- 108963-96-8 | Boc-L-Pyroglutamic acid methyl ester. ChemScene.
- Boc-L-Pyroglutamic acid methyl ester CAS 108963-96-8 Market Size, Share, Growth. Future Market Report.
- Boc-L-Pyroglutamic acid methyl ester | 108963-96-8. ChemicalBook.
- Application Notes and Protocols: Deprotection of the Boc Group from Pyroglutamic Acid. Benchchem.
- (PDF) Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. ResearchGate.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Boc-Pyr-OMe 97 108963-96-8. Sigma-Aldrich.
- SAFETY DATA SHEET. TCI Chemicals.
- Straightforward Synthesis of [2H2]-2-Acetyl-1-pyrroline Starting from α-Methyl N-Boc-l-Glutamate. ACS Publications.
- Ester cleavage conditions?. ResearchGate.
- Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PMC - PubMed Central.
- Boc-L-Pyroglutamic acid methyl ester CAS#: 108963-96-8. ChemWhat.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry - ACS Publications.
- Strategies for the synthesis of pyroglutamic acids and esters from glycine derivatives.. ResearchGate.
- Guide to Solid Phase Peptide Synthesis. AAPPTEC.
- Analytical Services for Advanced Testing & Analysis. BOC Sciences.
- Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. NIH.
- Archive ouverte UNIGE New analytical strategies in studying drug metabolism. University of Geneva.
Sources
- 1. Cas 108963-96-8,Boc-L-Pyroglutamic acid methyl ester | lookchem [lookchem.com]
- 2. Boc-L-焦谷氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Pyroglutamic Acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
This resource is structured to address common challenges encountered in the laboratory, offering both quick-reference FAQs and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization when activating the carboxylic acid of pyroglutamic acid for coupling reactions?
A1: The principal mechanism of racemization during the activation of N-protected amino acids, including pyroglutamic acid derivatives, is the formation of a 5(4H)-oxazolone intermediate.[1][2] The α-proton on the chiral carbon becomes acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[1][2][3] The resulting planar oxazolone can then be protonated from either face, yielding a racemic mixture.
Q2: I'm observing significant epimerization in my peptide synthesis when coupling a pyroglutamic acid derivative. What are the most likely contributing factors?
A2: Several factors can contribute to epimerization:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to inducing racemization than others.[4]
-
Base: The strength and steric hindrance of the base used can significantly influence the rate of α-proton abstraction.[3]
-
Reaction Temperature: Higher temperatures can accelerate the rate of oxazolone formation and subsequent racemization.
-
Activation Time: Prolonged activation times before the addition of the amine component can increase the opportunity for racemization.
Q3: Can the lactam nitrogen of pyroglutamic acid interfere with coupling reactions?
A3: The nitrogen within the pyroglutamic acid lactam ring is part of an amide and is significantly less nucleophilic than a primary or secondary amine.[5] Therefore, N-protection is often unnecessary for the lactam nitrogen during standard coupling reactions.[5] However, for specific applications or to improve solubility, N-protected derivatives are utilized.[5]
Q4: Are there any "racemization-free" coupling reagents recommended for pyroglutamic acid derivatives?
A4: While no coupling method is entirely free of racemization risk under all conditions, some reagents are designed to minimize it. Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization when used with carbodiimide-based coupling reagents like DCC or DIC.[1][3][6] Newer reagents, such as those based on ynamides (Zhao reagents) and allenes, operate under near-neutral conditions, which helps to avoid base-catalyzed racemization.[7]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of pyroglutamic acid derivatives.
Issue 1: Significant Racemization Detected by Chiral HPLC/GC
Symptoms:
-
Chiral chromatography analysis of the final product shows a significant peak for the undesired enantiomer.
-
Inconsistent biological activity of the synthesized compound.
Root Cause Analysis and Solutions:
The primary causes of racemization are the formation of an oxazolone intermediate and direct enolization, both of which are influenced by the choice of reagents and reaction conditions.[1][3]
dot graph TD { A[Start: Racemization Detected] --> B{Review Coupling Protocol}; B --> C{Coupling Reagent Selection}; C --> D[Option 1: Carbodiimide + Additive]; C --> E[Option 2: Phosphonium/Uronium Salts]; C --> F[Option 3: Newer Generation Reagents]; B --> G{Base Selection}; G --> H[Use sterically hindered, weaker bases(e.g., NMM, 2,4,6-collidine)]; G --> I[Avoid strong, non-hindered bases(e.g., Triethylamine)]; B --> J{Reaction Conditions}; J --> K[Lower reaction temperature(e.g., 0 °C to RT)]; J --> L[Minimize pre-activation time]; subgraph Legend direction LR M[Process Step] N{Decision Point} end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Troubleshooting workflow for racemization.
Detailed Protocols & Explanations:
-
Protocol 1.1: Optimizing Carbodiimide-Mediated Coupling with Additives
-
Dissolve the N-protected pyroglutamic acid derivative (1.0 eq) and a racemization suppressant such as HOBt or HOAt (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add the carbodiimide coupling reagent (e.g., DIC, EDC) (1.1 eq) and stir for 5-10 minutes. This pre-activation step forms the active ester with HOBt/HOAt, which is less prone to racemization than the O-acylisourea intermediate.[1]
-
Add the amine component (1.0 eq) to the reaction mixture.
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (1.0-1.2 eq).[3] The steric bulk of these bases minimizes the abstraction of the α-proton from the activated amino acid.[3]
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
| Parameter | Standard Condition | Optimized for Low Racemization | Rationale |
| Base | Triethylamine (TEA) | N-Methylmorpholine (NMM), 2,4,6-Collidine | Weaker basicity and increased steric hindrance reduce α-proton abstraction.[3] |
| Temperature | Room Temperature | 0 °C to Room Temperature | Lower temperatures decrease the rate of oxazolone formation.[1] |
| Additive | None | HOBt, HOAt, Oxyma | Forms a less racemization-prone active ester intermediate.[1][3][6] |
-
Uronium/Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are generally very efficient and can lead to lower racemization levels than carbodiimides alone, especially when used with a base like DIEA or NMM.[8] However, it is crucial to avoid pre-activation for extended periods.
Issue 2: Unwanted Cyclization of N-terminal Glutamine to Pyroglutamic Acid
Symptoms:
-
Mass spectrometry analysis of the final peptide shows a mass loss of 17 Da, corresponding to the loss of ammonia.
-
The desired peptide with an N-terminal glutamine is not the major product.
Root Cause Analysis and Solutions:
N-terminal glutamine residues can undergo base-catalyzed intramolecular cyclization to form a pyroglutamyl residue.[6] This is a common side reaction in peptide synthesis.
dot graph TD { A[Start: Unwanted Gln Cyclization] --> B{Review Deprotection and Cleavage Steps}; B --> C[Problem: Base-catalyzed cyclization during Fmoc deprotection]; C --> D[Solution: Add HOBt to the piperidine deprotection solution]; B --> E[Problem: Acid-catalyzed cyclization during cleavage]; E --> F[Solution: Minimize cleavage time and temperature]; B --> G{Alternative Strategy}; G --> H[Incorporate pGlu directly instead of Gln at the N-terminus]; subgraph Legend direction LR I[Process Step] J{Decision Point} end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF }
Workflow to mitigate pyroglutamate formation from Gln.
Detailed Protocols & Explanations:
-
Protocol 2.1: Suppressing Cyclization During Fmoc Deprotection
-
Standard Fmoc Deprotection: 20% piperidine in DMF.
-
Modified Protocol: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt. The acidic nature of HOBt helps to protonate the newly exposed N-terminal amine, reducing its nucleophilicity and thus suppressing the intramolecular attack on the side-chain amide.[6]
-
-
Direct Incorporation of Pyroglutamic Acid: The most straightforward way to ensure an N-terminal pyroglutamyl residue is to couple pyroglutamic acid directly as the final step in the solid-phase peptide synthesis.[5] This eliminates the possibility of glutamine cyclization.
-
Protocol 2.2: Direct Coupling of Pyroglutamic Acid
-
Synthesize the peptide sequence on the solid support.
-
Perform the final Fmoc deprotection of the N-terminal amino acid.
-
Prepare a coupling solution of pyroglutamic acid (3 eq.), a coupling agent like HATU (2.9 eq.), and a base such as DIEA (6 eq.) in DMF.[5]
-
Add the coupling solution to the resin and allow it to react for 1-2 hours at room temperature.
-
Wash the resin thoroughly and proceed with cleavage and purification.
-
-
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. MDPI. [Link]
-
A Practical Asymmetric Synthesis of Enantiomerically Pure 3- Substituted Pyroglutamic Acids and Related Compounds. Wiley-VCH. [Link]
-
Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-5-oxo-3-s. Organic Syntheses. [Link]
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. [Link]
-
PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS. [Link]
-
Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. PubMed. [Link]
- Racemization op optically-active pyroglutamic acid.
-
Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. ResearchGate. [Link]
-
D-pyroglutamic acid production from L-glutamic acid by successive racemization, resolution and dehydration. ResearchGate. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun. [Link]
-
Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
-
Validation of an enantioselective analysis for (L)-pidolic acid by chiral gas chromatography with derivatization. ResearchGate. [Link]
-
Racemization during SPPS coupling step. ResearchGate. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]
-
Pyroglutamate Formation Influences Solubility and Amyloidogenicity of Amyloid Peptides. ACS Publications. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 8. file.globalso.com [file.globalso.com]
Technical Support Center: Troubleshooting Boc Deprotection of Pyroglutamic Acid Derivatives
Welcome to the technical support center for the Boc deprotection of pyroglutamic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of this common yet sometimes challenging synthetic transformation. Here, we address specific issues encountered during experimentation in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.
Section 1: Core Deprotection Challenges
This section addresses the most frequently encountered issues related to incomplete reactions and the selection of appropriate deprotection conditions.
Q1: My Boc deprotection is sluggish or incomplete. What are the primary factors to investigate?
A1: Incomplete deprotection is a common hurdle. The primary factors to scrutinize are the acid strength and concentration, reaction time, temperature, and the purity of your reagents and solvents.
-
Acid Reagent and Concentration: The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions.[1][2] The most common reagents are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.[1][3] If the reaction is slow, a higher concentration of acid or a stronger acid may be required. For instance, moving from 20% TFA in DCM to 50% or even neat TFA can significantly accelerate the reaction.[4][5] Similarly, 4M HCl in dioxane is a robust and widely used reagent.[6][7][8]
-
Reaction Time and Temperature: Boc deprotection is a kinetic process. While many reactions proceed to completion within 1-2 hours at room temperature, some substrates may require longer reaction times.[5] Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal time.[5][9] If the reaction remains sluggish at room temperature, gentle heating (e.g., to 30-40 °C) can be considered, but this must be done cautiously to avoid potential side reactions.[5]
-
Moisture and Reagent Quality: Water in the reaction mixture can compete with the substrate for the acid, effectively lowering its concentration and hindering the deprotection.[5] Ensure that your solvents are anhydrous and that the acid reagent is of high quality. Older bottles of HCl in dioxane can degrade, leading to lower molarity.
Q2: I'm concerned about the stability of the pyroglutamate ring under strong acidic conditions. Is this a valid concern?
A2: Yes, this is a valid consideration, although the pyroglutamate (a lactam) is generally stable under the standard acidic conditions used for Boc deprotection. The amide bond within the lactam ring is significantly more stable to acid-catalyzed hydrolysis than the carbamate of the Boc group. However, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the lactam ring to form the corresponding glutamic acid derivative.[10] The stability can also be influenced by substituents on the pyroglutamic acid ring.[11]
Recommendation: It is always best to use the mildest conditions necessary to achieve complete deprotection. Monitor your reaction for the appearance of byproducts. If lactam hydrolysis is suspected, LC-MS analysis can help identify the corresponding open-chain glutamic acid derivative.
Q3: What are the pros and cons of using TFA/DCM versus HCl/Dioxane?
A3: The choice between these two common reagent systems depends on the specific substrate and the desired outcome of the workup.
| Reagent System | Advantages | Disadvantages |
| TFA in DCM | - Easily removed in vacuo due to high volatility.[4] - Generally provides fast and clean reactions. | - TFA is a strong acid and can be corrosive. - The resulting trifluoroacetate salt can sometimes be difficult to handle or purify. - Can lead to t-butylation side reactions with electron-rich aromatic rings.[12] |
| HCl in Dioxane | - The resulting hydrochloride salt often precipitates from the reaction mixture, simplifying isolation.[7] - Can be more selective in some cases, especially when other acid-sensitive groups are present.[8] | - Dioxane is a suspected carcinogen and has a higher boiling point, making it more difficult to remove.[3] - The reagent has a limited shelf life and can absorb moisture. |
Expert Insight: For substrates containing other acid-sensitive groups like tert-butyl esters, 4M HCl in dioxane can sometimes offer better selectivity for the N-Boc group.[8]
Section 2: Side Reactions and Impurities
Undesired side reactions can complicate purification and reduce yields. This section provides guidance on identifying and mitigating these issues.
Q4: I am observing an unexpected byproduct with a mass corresponding to the addition of a tert-butyl group. What is happening and how can I prevent it?
A4: This is a classic side reaction known as tert-butylation . The mechanism of Boc deprotection proceeds through the formation of a stable tert-butyl cation.[13][14] This cation is electrophilic and can react with any nucleophilic sites on your molecule, particularly electron-rich aromatic rings (e.g., tryptophan, tyrosine) or sulfur-containing residues (e.g., methionine).[12]
Mitigation Strategy: Use of Scavengers
To prevent this, a "scavenger" should be added to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate.
| Common Scavengers | Recommended Concentration |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) |
| Anisole | 5 - 10% (v/v) |
| Thioanisole | 5 - 10% (v/v) |
These scavengers effectively trap the tert-butyl cation, preventing it from reacting with your product.[14] TIS is a particularly effective and common choice.[5]
Q5: My final product is difficult to purify. What are some common workup and purification strategies?
A5: The purification strategy depends on whether you want to isolate the free amine or its corresponding salt.
-
Isolation as a Salt: After the reaction is complete, the solvent and excess acid can be removed under reduced pressure. The resulting crude salt can then be precipitated or triturated with a non-polar solvent like diethyl ether or hexane.[14] The solid salt can then be collected by filtration.
-
Isolation as the Free Amine:
-
After removing the reaction solvent and excess acid, the residue is dissolved in a suitable organic solvent (e.g., DCM or ethyl acetate).
-
This organic solution is then washed with a mild aqueous base, such as saturated sodium bicarbonate solution, to neutralize the acid and deprotonate the amine.[15]
-
The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated to yield the free amine.[15]
-
-
Purification Techniques:
-
Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method.
-
Silica Gel Chromatography: This is a common technique for purifying organic compounds. Note that the free amine can sometimes interact strongly with the acidic silica gel. It may be necessary to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to improve recovery.
-
Ion-Exchange Chromatography: For isolating the product as a salt, passing the crude material through an appropriate ion-exchange resin can be a very effective purification method.[7][16]
-
Section 3: Analytical Monitoring
Proper analytical techniques are essential for successful troubleshooting and optimization.
Q6: How can I effectively monitor the progress of my Boc deprotection reaction?
A6: Real-time monitoring is critical to avoid under- or over-reacting your substrate.
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method.[9] The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value. Staining the TLC plate with a ninhydrin solution is highly effective for visualizing the product, as it reacts with the newly formed primary or secondary amine to produce a distinct color (usually purple or yellow).[17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique that provides both separation and mass information.[19] It allows you to monitor the disappearance of the starting material peak and the appearance of the product peak, while also confirming the mass of the desired product and detecting any byproducts.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more quantitative assessment, ¹H NMR can be used. The disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group (around 1.4 ppm) is a clear indicator of deprotection.[5][17]
Workflow for Boc Deprotection and Monitoring
Caption: A typical workflow for the Boc deprotection of pyroglutamic acid derivatives.
Section 4: Advanced Troubleshooting
Q7: My molecule contains other acid-sensitive functional groups (e.g., tert-butyl esters, acetals). How can I selectively deprotect the N-Boc group?
A7: This is a common challenge in multi-step synthesis. While the N-Boc group is generally more acid-labile than other tert-butyl-based protecting groups, selectivity can be an issue.[12]
-
Milder Acidic Conditions: Try using more dilute acidic solutions (e.g., 10-20% TFA in DCM) and running the reaction at a lower temperature (0 °C). Careful monitoring is key to stopping the reaction as soon as the starting material is consumed.
-
Alternative Reagents: Several milder methods have been developed for this purpose:
-
HCl in Ethyl Acetate (1M): This system has been reported to selectively deprotect N-Boc groups in the presence of tert-butyl esters, although it may require longer reaction times.[8]
-
Oxalyl Chloride in Methanol: This reagent system can provide a mild and selective method for N-Boc deprotection.[17][20]
-
Lewis Acids: In some cases, Lewis acids like ZnBr2 can be used for a milder deprotection.[21]
-
Boc Deprotection Mechanism
Caption: The acid-catalyzed mechanism for Boc group removal.
References
- Benchchem. Application Notes and Protocols: Deprotection of the Boc Group from Pyroglutamic Acid.
- ACS Green Chemistry Institute. Specific solvent issues with BOC deprotection.
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed., Synthesis of Peptides and Peptidomimetics.
- Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- Fisher Scientific. Amine Protection / Deprotection.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.
- Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Common Organic Chemistry. Boc Deprotection - HCl.
- Benchchem. Application Notes: N-Terminal Pyroglutamylation using Boc-L-Pyroglutamic Acid.
- Semantic Scholar. Lactam ring stability of stereoisomers of 4-amino-substituted pyroglutamic acids in acidic medium.
- Common Organic Chemistry. Boc Deprotection - TFA.
- ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Benchchem. Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Google Patents. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester.
- Common Organic Chemistry. Boc Protection - Common Conditions.
- Benchchem. Troubleshooting incomplete Boc deprotection.
- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection.
- ResearchGate. Boc deprotection conditions tested.
- ResearchGate. Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles.
- ResearchGate. Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA.
- Benchchem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- MDPI. Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides.
- Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
- Reddit. Removal of Boc protecting group as workup?.
- Molecular Pharmaceutics. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids.
- Journal of Organic Chemistry. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Lactam ring stability of stereoisomers of 4-amino-substituted pyroglutamic acids in acidic medium | Semantic Scholar [semanticscholar.org]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. microsaic.com [microsaic.com]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Boc Protection - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimization of Reaction Time for Pyroglutamate Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the reaction time for pyroglutamate (pGlu) coupling. Here, we will delve into the causality behind experimental choices, offer troubleshooting solutions, and provide validated protocols to enhance the efficiency and success of your peptide synthesis.
Introduction to Pyroglutamate Formation
Pyroglutamic acid (pGlu) is a cyclic amino acid derivative of glutamic acid (Glu) or glutamine (Gln).[1][2] Its presence at the N-terminus of peptides and proteins can significantly impact their physicochemical properties, stability, and biological activity.[3] The formation of a pyroglutamyl residue blocks the N-terminus, rendering the peptide resistant to degradation by aminopeptidases and potentially increasing its in vivo half-life.[3] However, the spontaneous and often undesired formation of pyroglutamate from N-terminal glutamine or glutamic acid during peptide synthesis can be a significant challenge.[4][5] This guide will address both the intentional coupling of pGlu and the mitigation of its unwanted formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of pyroglutamate formation?
A1: Pyroglutamate formation is an intramolecular cyclization reaction.[3][6] It involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-amide of glutamine or the γ-carboxyl group of glutamic acid.[3] This reaction results in the formation of a five-membered lactam ring with the elimination of ammonia (from Gln) or water (from Glu).[3] This process can occur spontaneously, especially under acidic or neutral conditions, and can also be enzyme-catalyzed.[1][3]
Q2: Which cyclizes faster to form pyroglutamate: N-terminal glutamine or glutamic acid?
A2: N-terminal glutamine cyclizes to form pyroglutamate more rapidly than N-terminal glutamic acid.[1][4] The side-chain amide of glutamine is more susceptible to nucleophilic attack by the N-terminal amine compared to the carboxyl group of glutamic acid.
Q3: What are the key factors that influence the rate of pyroglutamate formation?
A3: Several factors significantly influence the rate of pyroglutamate formation:
-
pH: The rate of pGlu formation is highly pH-dependent.[3][7] While it can occur in both acidic and neutral conditions, the reaction is generally faster in a slightly acidic to neutral pH range.[3][8] Lowering the pH can increase the protonation of the N-terminal amino group, which can inhibit the nucleophilic attack required for cyclization.[9]
-
Temperature: Increased temperature accelerates the rate of pyroglutamate formation.[3][10] Therefore, avoiding excessive heat during synthesis, purification, and storage is crucial.[4]
-
Buffer Species: The type of buffer used can influence the reaction rate.[3] It is essential to screen different buffer systems during formulation development to identify conditions that minimize pGlu formation.
-
Solvent: The choice of solvent can also play a role. For instance, using dimethylformamide (DMF) instead of dichloromethane (DCM) as the solvent for coupling has been suggested to help control this side reaction.[4]
Q4: Can I directly couple pyroglutamic acid to my peptide?
A4: Yes, and this is often the most efficient method if the N-terminal pyroglutamate is the desired product.[11] Direct coupling of Boc-pGlu-OH or Fmoc-pGlu-OH as the final amino acid in your sequence can prevent the uncertainties and potential side reactions associated with in situ cyclization of Gln or Glu.[5][11]
Troubleshooting Guide: Unwanted Pyroglutamate Formation
This section provides a structured approach to troubleshoot and mitigate the undesired formation of pyroglutamate during peptide synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Incomplete coupling of the amino acid following an N-terminal Gln/Glu | Slow coupling kinetics. | Optimize coupling reagents and conditions. Consider using more reactive activating agents like HATU, HCTU, or COMU.[12][13] | Faster coupling minimizes the time the N-terminal amine of the preceding residue is exposed and available to initiate cyclization. |
| Steric hindrance from the growing peptide chain. | Introduce a pseudo-proline dipeptide or other backbone protection groups to disrupt secondary structures. | These modifications can break up peptide aggregation and improve the accessibility of the N-terminus for coupling.[14] | |
| Significant pyroglutamate formation during Fmoc deprotection | Prolonged exposure to basic conditions (e.g., piperidine). | Reduce the Fmoc-deprotection time to the minimum required for complete removal. | Minimizing the duration of base exposure reduces the opportunity for base-catalyzed cyclization of N-terminal Gln.[14] |
| Add HOBt to the deprotection solution. | HOBt can suppress the base-catalyzed cyclization of N-terminal glutamine.[14] | ||
| Pyroglutamate formation during peptide cleavage and purification | Acidic conditions during cleavage (e.g., high concentration of TFA). | Optimize the cleavage cocktail and minimize the cleavage time. | While acidic conditions can promote pGlu formation, the rate is generally slower than from Gln. Fine-tuning the acid concentration and duration can help. |
| pH of purification buffers. | Control the pH during purification and lyophilization.[4] Maintain a pH that is less favorable for cyclization (e.g., slightly acidic for Gln). | The rate of pyroglutamate formation is pH-dependent, and maintaining an optimal pH throughout the purification process is critical.[3] | |
| Pyroglutamate formation during storage | Inappropriate storage temperature and pH of the final product. | Store the lyophilized peptide at low temperatures (e.g., -20°C or -80°C). For solutions, store at a pH that minimizes the rate of formation. | Lower temperatures significantly slow down the rate of chemical reactions, including pyroglutamate formation.[3] |
Visualization of the Pyroglutamate Formation Mechanism
The following diagram illustrates the chemical transformation of an N-terminal glutamine or glutamic acid residue into pyroglutamic acid.
Caption: Mechanism of pyroglutamate formation from N-terminal Gln or Glu.
Experimental Protocols
Protocol 1: Direct Coupling of Pyroglutamic Acid (Fmoc-pGlu-OH)
This protocol outlines the steps for the direct coupling of Fmoc-protected pyroglutamic acid to the N-terminus of a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminus
-
Fmoc-pGlu-OH
-
Coupling reagent (e.g., HBTU, HATU, or HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
20% Piperidine in DMF for Fmoc deprotection
-
Washing solvents (DMF, DCM, Methanol)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, deprotect by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-pGlu-OH (3 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Activation: Allow the coupling solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated coupling solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Final Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes to remove the Fmoc group from the newly added pyroglutamic acid.
-
Final Washing and Drying: Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
Protocol 2: Monitoring Pyroglutamate Formation by RP-HPLC
This protocol describes a general method for quantifying the extent of pyroglutamate formation using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude or purified peptide sample
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the peptide in an appropriate solvent (e.g., water/acetonitrile mixture).
-
HPLC Method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 95% over 30 minutes. The exact gradient should be optimized for the specific peptide.
-
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram.
-
Data Analysis:
-
The pyroglutamate-containing peptide will typically have a slightly shorter retention time than the parent peptide due to the loss of the N-terminal primary amine, which reduces its overall polarity.[10]
-
Integrate the peak areas of the parent peptide and the pyroglutamate variant.
-
Calculate the percentage of pyroglutamate formation: (% pGlu) = [Area(pGlu) / (Area(pGlu) + Area(Parent))] * 100.
-
Mass spectrometry can be used to confirm the identity of the peaks, as pyroglutamate formation from Gln results in a mass loss of 17 Da, and from Glu, a loss of 18 Da.[10]
-
Troubleshooting Workflow for Pyroglutamate Coupling
This diagram provides a logical workflow for troubleshooting common issues encountered during pyroglutamate coupling.
Caption: A decision-making workflow for troubleshooting pyroglutamate coupling.
Conclusion
The successful management of pyroglutamate formation is a critical aspect of modern peptide synthesis. By understanding the underlying chemical principles and implementing the strategies outlined in this guide, researchers can optimize their reaction conditions to either efficiently incorporate pyroglutamic acid as a desired N-terminal modification or effectively minimize its formation as an unwanted side product. Careful control of reaction parameters such as pH, temperature, and reagent choice, coupled with diligent in-process monitoring, will ultimately lead to higher purity and yield of the target peptide.
References
- Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF - Slideshare.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals - Benchchem.
- Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis - Benchchem.
- N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - NIH.
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed.
- Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side...
- Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids | Molecular Pharmaceutics - ACS Public
- Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies - ResearchG
- Pyroglutamic Acid Derivatives in Peptide Synthesis: A Compar
- N-Terminal Cyclization Analysis - Cre
- Novabiochem® Coupling reagents - Merck Millipore.
- Coupling Reagents - Aapptec Peptides.
Sources
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Managing Steric Hindrance in Pyroglutamic Acid Reactions
Welcome to the technical support center dedicated to navigating the complexities of steric hindrance in reactions involving pyroglutamic acid (pGlu). As a conformationally constrained and valuable chiral building block, pyroglutamic acid presents unique challenges in synthetic chemistry, particularly when bulky substituents are involved.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to overcome these synthetic hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during pyroglutamic acid chemistry.
Q1: Why is my amide coupling reaction with a pyroglutamic acid derivative giving low yields?
Low yields in amide coupling reactions involving pyroglutamic acid derivatives are frequently attributed to steric hindrance. The rigid, cyclic structure of the pyroglutamate core can impede the approach of a bulky amine or carboxylic acid coupling partner to the reactive center.[3][4]
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents like DCC may be inefficient for sterically hindered substrates.[3] Consider using more potent activating agents. A comparative table is provided below.
-
Reaction Conditions: Increasing the concentration of reactants can enhance the reaction rate.[5][6] The use of polar aprotic solvents such as DMF or NMP can also improve solvation and reaction efficiency.[5]
-
"Double Coupling": This technique involves repeating the coupling step with fresh reagents after the initial reaction time. It is a highly effective strategy for difficult couplings.[5][6]
Q2: I'm observing incomplete reaction during the N-acylation of my pyroglutamate ester. What can I do?
Direct N-acylation of the pyroglutamic acid lactam can be challenging.[7] The lactam nitrogen is part of an amide and is less nucleophilic than a primary or secondary amine, a situation that is exacerbated by steric bulk on the acylating agent or the pyroglutamate itself.
Recommended Approaches:
-
Alternative Synthetic Route: A common and often more effective strategy is the cyclization of an N-protected glutamic acid derivative to form the desired N-acyl pyroglutamate.[7]
-
Catalyst Selection: For direct N-acylation, the use of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.[8]
Q3: How can I prevent the unwanted formation of pyroglutamic acid from an N-terminal glutamine or glutamic acid residue in my peptide?
The spontaneous cyclization of N-terminal glutamine (Gln) and, to a lesser extent, glutamic acid (Glu) to form pyroglutamic acid is a well-documented side reaction in peptide synthesis, particularly under acidic or basic conditions.[9][10][11][12]
Mitigation Strategies:
-
Rapid Coupling: Minimize the time the N-terminal amino group is free by promptly coupling the subsequent amino acid using high-efficiency coupling reagents.[9]
-
pH Control: Avoid prolonged exposure to either strongly acidic or basic conditions, as both can promote cyclization.[9][11] The formation of pyroglutamic acid from N-terminal glutamic acid is minimal at a pH of 6.2.[11]
-
Direct Incorporation: If the desired final product contains an N-terminal pyroglutamyl residue, it is often more efficient to directly couple pyroglutamic acid as the final step in the synthesis.[10]
II. Troubleshooting Guides
This section provides more in-depth solutions to complex problems.
Guide 1: Overcoming Failed Amide Bond Formation with Sterically Demanding Substrates
When standard coupling protocols fail for sterically hindered pyroglutamic acid derivatives, a systematic approach is necessary.
Decision-Making Workflow for Failed Coupling
Caption: Troubleshooting workflow for challenging amide couplings.
Comparative Analysis of Coupling Reagents for Hindered Systems
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Urionium Salt | Highly efficient for sterically hindered couplings; rapid activation.[5] | More expensive than carbodiimides. |
| HCTU | Urionium Salt | Similar to HATU in efficiency. | Can be less soluble in some solvents. |
| TFFH | Fluorinating Agent | Effective for forming acyl fluorides, which are reactive intermediates for coupling with electron-deficient amines and hindered substrates.[13][14] | Requires careful handling due to reactivity. |
| Boronic Acid Catalysts | Catalyst | Can facilitate direct dehydrative amidation, even with sterically demanding carboxylic acids.[15] | May require azeotropic reflux conditions. |
Guide 2: Strategic Use of Protecting Groups for the Lactam Nitrogen
While not always necessary due to the lower nucleophilicity of the lactam nitrogen, protection can improve solubility and prevent side reactions in certain contexts.[10]
Protecting Group Selection Logic
Caption: Decision tree for selecting a lactam nitrogen protecting group.
Performance Comparison of Common Protecting Groups
| Protecting Group | Protection Method | Typical Reagent | Deprotection Method | Key Features |
| Boc | Direct N-acylation of pyroglutamate ester | Di-tert-butyl dicarbonate (Boc₂O) | Acidolysis (TFA or HCl)[7] | Stable to a wide range of conditions; easily removed with acid. |
| Cbz | Direct N-acylation | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; removed under neutral conditions. |
| Fmoc | Direct N-acylation | 9-Fluorenylmethoxycarbonyl chloride | Base (e.g., piperidine) | Base-labile; commonly used in solid-phase peptide synthesis. |
III. Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amine to Pyroglutamic Acid using HATU
This protocol outlines a general procedure for the solution-phase coupling of a sterically hindered amine to pyroglutamic acid.
Materials:
-
Pyroglutamic acid
-
Sterically hindered amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolution: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyroglutamic acid (1.0 eq) in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the sterically hindered amine (1.2 eq) to the activated pyroglutamic acid solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the steric bulk of the substrates.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: N-Boc Protection of a Pyroglutamate Ester
This protocol describes the protection of the lactam nitrogen of a pyroglutamate ester using Boc anhydride.[8]
Materials:
-
Pyroglutamate ester (e.g., methyl or ethyl pyroglutamate)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous acetonitrile
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the pyroglutamate ester (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add Boc₂O (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the N-Boc protected pyroglutamate ester.
IV. References
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (URL: [Link])
-
Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. (URL: [Link])
-
Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. (URL: [Link])
-
Amide bond formation: beyond the dilemma between activation and racemisation. (URL: [Link])
-
Protecting Groups. (URL: [Link])
-
Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. (URL: [Link])
-
Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. (URL: [Link])
-
Convenient N-Protection of L-Pyroglutamic Acid Esters. (URL: [Link])
-
Scheme 1. Syntheses of N-acyliminium salts from pyroglutamic acid (1). (URL: [Link])
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (URL: [Link])
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (URL: [Link])
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (URL: [Link])
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (URL: [Link])
-
The synthesis of sterically hindered amides. (URL: [Link])
-
Pyroglutamic acid and its derivatives exhibit a wide range of bioactivities. (URL: [Link])
-
Steric Effects on Acidity: Disruption of Solvent Stabilization. (URL: [Link])
-
Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles. (URL: [Link])
-
Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline. (URL: [Link])
-
Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. (URL: [Link])
-
Pyroglutamic Acidosis. (URL: [Link])
-
Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. (URL: [Link])
-
A two-dimensional interaction scheme of pyroglutamic acid (pGlu) with... (URL: [Link])
-
Pyroglutamic acid – Knowledge and References. (URL: [Link])
-
Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis. (URL: [Link])
-
Toward the Synthesis of Pyroglutamate Lauroyl Ester: Biocatalysis Versus Chemical Catalysis. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Navigating Reactions with (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The protocols and insights provided herein are grounded in established chemical principles and field-proven experience.
I. General Considerations & Initial Reaction Setup
This compound is a valuable chiral building block in organic synthesis, particularly for the preparation of peptidomimetics and other complex molecules.[1][2][3] Its unique structure, featuring both a Boc-protected amine and a tert-butyl ester, necessitates careful consideration of reaction and work-up conditions to achieve desired outcomes.
FAQ: Initial Handling and Reaction Setup
Q1: What are the key stability considerations for this compound?
A1: This compound is generally stable under standard laboratory conditions. However, both the N-Boc group and the tert-butyl ester are sensitive to acidic conditions.[4][5] Therefore, it is crucial to avoid acidic environments during storage and reaction setup unless deprotection is intended. Prolonged heating should also be approached with caution, as it can potentially lead to decomposition or side reactions.
Q2: What are the recommended solvents for reactions involving this reagent?
A2: The choice of solvent is highly dependent on the specific reaction being performed. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are commonly used. For reactions involving Boc protection of the pyroglutamate nitrogen, greener solvents like propylene carbonate have also been shown to be effective.[6] When performing reactions where the integrity of the protecting groups is critical, ensure the use of anhydrous solvents to prevent premature hydrolysis.
II. Work-up Procedures: Troubleshooting & Best Practices
A successful reaction is only half the battle; a well-executed work-up is paramount for isolating your desired product in high purity and yield. This section addresses common challenges encountered during the work-up of reactions involving this compound and its derivatives.
Aqueous Work-up & Extraction
A standard aqueous work-up is typically the first step in purification. This involves partitioning the reaction mixture between an organic solvent and an aqueous phase to remove water-soluble impurities.
Q3: My product seems to be partially soluble in the aqueous layer during extraction. How can I minimize this loss?
A3:
-
Back-extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to "salt out" the organic product from any residual water, reducing its solubility in the aqueous phase.
-
Solvent Choice: If product loss remains significant, consider switching to a more nonpolar organic solvent for the extraction, provided your product is soluble in it.
Q4: I am observing an emulsion during my aqueous work-up. How can I resolve this?
A4: Emulsions are common when dealing with complex organic molecules. To break an emulsion:
-
Add Brine: The increased ionic strength of the aqueous phase upon addition of brine often helps to break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Filtration: Filtering the emulsified layer through a pad of Celite® or glass wool can sometimes resolve the issue.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Visualizing the General Aqueous Work-up Workflow
Caption: General Aqueous Work-up Procedure.
III. Deprotection Strategies & Troubleshooting
The selective removal of the N-Boc and/or the tert-butyl ester protecting groups is a common transformation involving this class of compounds.
N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions.
Q5: My N-Boc deprotection with Trifluoroacetic Acid (TFA) in DCM is sluggish or incomplete. What should I do?
A5:
-
Reaction Time and Temperature: The reaction may require a longer duration or gentle warming.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reagent Quality: Ensure that the TFA and DCM are of high purity and anhydrous. Water can interfere with the reaction.
-
Alternative Acidic Conditions: If TFA/DCM fails, consider using 4M HCl in dioxane or 4M HCl in ethyl acetate. These reagents are often more potent and can be effective for stubborn deprotections.[8]
Q6: I am observing significant side product formation during N-Boc deprotection. What are the likely causes and how can I mitigate them?
A6: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your substrate or product by the tert-butyl cation that is generated.[4][5]
-
Use of Scavengers: To prevent this, add a scavenger such as triethylsilane (TES), thioanisole, or anisole to the reaction mixture. These scavengers will trap the tert-butyl cation.
-
Reaction Conditions: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes minimize side reactions.
tert-Butyl Ester Hydrolysis
The tert-butyl ester can also be cleaved under acidic conditions, often requiring harsher conditions than N-Boc deprotection. Selective cleavage in the presence of a Boc group can be challenging.
Q7: I need to selectively cleave the tert-butyl ester without removing the N-Boc group. Is this possible?
A7: While challenging due to the similar acid lability of both groups, it can sometimes be achieved under carefully controlled conditions. Mild Lewis acids have been explored for this purpose. For instance, ZnBr₂ in DCM has been used for the chemoselective hydrolysis of tert-butyl esters, although its effectiveness can be substrate-dependent.[9] Careful optimization of reaction time, temperature, and stoichiometry of the Lewis acid is crucial.
Q8: What are the standard conditions for complete deprotection of both the N-Boc and tert-butyl ester groups?
A8: Treatment with a strong acid such as neat TFA or a mixture of TFA and DCM for a prolonged period (several hours to overnight) at room temperature will typically cleave both protecting groups.
Comparative Data for Deprotection Conditions
| Protecting Group | Reagent | Typical Conditions | Potential Issues & Solutions |
| N-Boc | TFA/DCM | 10-50% TFA in DCM, 0 °C to RT, 1-4h | Incomplete reaction (increase time/temp), tert-butylation (add scavenger)[4][5][7] |
| N-Boc | HCl/Dioxane | 4M HCl in Dioxane, RT, 1-2h | Can be harsh, may affect other acid-sensitive groups |
| tert-Butyl Ester | TFA | Neat TFA, RT, 2-16h | Can also cleave N-Boc group |
| tert-Butyl Ester | ZnBr₂/DCM | Stoichiometric to excess ZnBr₂, RT, 24h | Substrate dependent, may require optimization[9] |
Visualizing the Deprotection Decision Tree
Caption: Decision Tree for Deprotection Strategy.
IV. Purification of Pyroglutamate Derivatives
Chromatographic purification is often necessary to obtain the final product with high purity.
Q9: My product is streaking on the silica gel column. What could be the cause?
A9: Streaking is often indicative of interactions between your compound and the stationary phase.
-
Acidic/Basic Nature: If your product is acidic (e.g., after ester hydrolysis), the silica gel (which is acidic) can cause streaking. Adding a small amount of acetic acid or formic acid to your eluent can improve the peak shape. Conversely, for basic compounds (e.g., after Boc deprotection), adding a small amount of triethylamine or pyridine can be beneficial.
-
Polarity: Highly polar compounds can also streak. Consider using a more polar eluent system or switching to reverse-phase chromatography.
Q10: I am having difficulty removing all the byproducts from my reaction. Are there any alternative purification techniques?
A10:
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that gives good quality crystals.
-
Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution and purity.
V. References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved January 17, 2026, from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved January 17, 2026, from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC Protection and Deprotection. Retrieved January 17, 2026, from [Link]
-
Liu, H., et al. (2007). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry.
-
Wikipedia. (n.d.). Pyroglutamic acid. Retrieved January 17, 2026, from [Link]
-
Singh, P., & Kumar, A. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate.
-
Claverie, C., et al. (2013). The revisited synthesis of tert-butyl pyroglutamate derivatives. ResearchGate.
-
Reddy, P. V., et al. (2015). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central.
-
G-MORE, S., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature.
-
Future Market Report. (n.d.). Boc-L-Pyroglutamic acid methyl ester CAS 108963-96-8 Market Size, Share, Growth. Retrieved January 17, 2026, from [Link]
-
Lab Results explained. (n.d.). Pyroglutamate - Organic Acids Profile (US BioTek). Retrieved January 17, 2026, from [Link]
-
Houben-Weyl. (n.d.). Pyroglutamic Acid Peptides.
-
Wu, Y., et al. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate.
-
Monsan, P., & Monsan, P. (1999). The removal of pyroglutamic acid from monoclonal antibodies without denaturation of the protein chains. PubMed.
-
Biomatik. (n.d.). Peptide Synthesis FAQ. Google Docs. Retrieved January 17, 2026, from
-
Bobrov, M. Y., et al. (2021). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? MDPI.
-
CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents. (n.d.). Retrieved January 17, 2026, from
-
Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ResearchGate.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved January 17, 2026, from [Link]
-
Wang, H., et al. (2022). Green synthesis, structure optimization and biological evalution of Rhopaladins' analog 2–styryl–5-oxopyrrolidine-2. Frontiers.
-
Bobrov, M. Y., et al. (2021). 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. PMC - NIH.
Sources
- 1. futuremarketreport.com [futuremarketreport.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Purity Analysis of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate by HPLC
Introduction: The Critical Role of Enantiomeric Purity
(S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a derivative of L-pyroglutamic acid, is a valuable chiral building block in the synthesis of complex pharmaceutical agents.[1] In drug development, the stereochemistry of a molecule is paramount; the seemingly minor difference between enantiomers can lead to significant variations in pharmacological activity, efficacy, and toxicity. Regulatory bodies, such as the U.S. Food and Drug Administration, have established stringent guidelines that necessitate the separation and characterization of enantiomers in chiral drug substances.[2]
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of this compound. We will explore different chiral stationary phases (CSPs), compare chromatographic strategies, and detail a robust, validated protocol, providing researchers and drug development professionals with the technical insights needed to ensure the quality and safety of their chiral intermediates.
The Foundation of Separation: Chiral Recognition Mechanism
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge. Chiral HPLC overcomes this by employing a Chiral Stationary Phase (CSP). The fundamental principle lies in the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[3][4] One enantiomer will form a more stable complex, causing it to be retained longer on the column, thus enabling separation.[4]
For molecules like our target compound, two classes of CSPs are particularly effective:
-
Polysaccharide-Based CSPs: These phases, typically derived from cellulose or amylose polymers coated or bonded to a silica support, are the workhorses of chiral separations.[5] Their helical structures create chiral grooves, facilitating enantiorecognition through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[3] They have a high success rate across a broad range of compounds, making them an excellent starting point for method development.[3][6]
-
Macrocyclic Glycopeptide-Based CSPs: These CSPs (e.g., those based on teicoplanin or vancomycin) are particularly well-suited for separating polar and ionizable molecules, including amino acids and their derivatives.[7] They offer unique selectivity and are compatible with a wide array of mobile phases, from normal phase to reversed phase and polar organic modes.[7][8]
Caption: Principle of Chiral Recognition on a CSP.
Comparative Analysis of HPLC Methodologies
The choice of CSP and mobile phase system is critical for achieving optimal separation. While it is difficult to predict the best combination without experimental screening, we can compare the most promising strategies based on the structural characteristics of our N-protected amino acid derivative.[9]
| Feature | Method A: Polysaccharide CSP (Normal Phase) | Method B: Macrocyclic Glycopeptide CSP (Polar Mode) |
| CSP Example | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | Teicoplanin AGLY (e.g., CHIROBIOTIC® T2) |
| Chromatographic Mode | Normal Phase (NP) | Polar Ionic Mode (PIM) / Polar Organic Mode (POM) |
| Typical Mobile Phase | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) or Acetonitrile (ACN) with acidic/basic additives |
| Mechanism Insight | Relies on hydrogen bonding, π-π interactions, and steric hindrance within the polysaccharide's chiral grooves. Highly effective for compounds with aromatic rings and hydrogen bond donors/acceptors. | Utilizes a complex mix of ionic, hydrogen bonding, and inclusion interactions within the "basket-like" structure of the glycopeptide. Ideal for polar and ionizable analytes.[7] |
| Advantages | • High success rate for a wide range of compounds.[3] • Excellent resolution and peak shapes are often achievable. • Extensive literature and application support. | • Superb selectivity for amino acid derivatives.[10] • Compatible with LC-MS due to volatile mobile phases.[8] • Can operate in multiple modes (NP, RP, Polar). |
| Considerations | • Coated polysaccharide phases have solvent limitations. • Analyte solubility can be poor in non-polar solvents.[9] | • Selectivity can be highly sensitive to mobile phase additives. • May require more optimization of acid/base content. |
From an application scientist's perspective, Method A (Normal Phase on a Polysaccharide CSP) is the most logical and high-probability starting point for this specific analyte. The di-tert-butyl groups provide sufficient non-polarity for good solubility in normal-phase eluents, and the amide and ester functionalities offer the necessary interaction points for chiral recognition on columns like the Chiralpak® series.
A Framework for Method Development and Validation
A successful chiral method is not just one that shows separation, but one that is robust, reproducible, and fit for its intended purpose. This is achieved through systematic development and validation.
Method Development Workflow
The development process is an iterative cycle of screening and optimization.
Caption: Chiral HPLC Method Development Workflow.
-
CSP Screening: Screen the analyte on a small library of complementary CSPs (e.g., an amylose-based and a cellulose-based column) using generic normal phase conditions (e.g., Hexane:IPA 90:10 v/v).[3]
-
Mobile Phase Optimization: For the most promising CSP, adjust the ratio of the alcohol modifier (IPA or EtOH). A lower percentage of alcohol generally increases retention and can improve resolution. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often crucial to sharpen peaks by suppressing interactions with residual silanols on the silica support.[5]
-
Parameter Refinement: Optimize flow rate and column temperature to achieve the best balance of resolution and analysis time.
Detailed Experimental Protocol (Optimized Method)
This protocol describes a robust method for the chiral purity analysis of this compound.
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC or UHPLC system with UV detector | Standard equipment is sufficient for this analysis. |
| Column | Chiralpak® AD-3 (150 x 4.6 mm, 3 µm) or equivalent amylose-based CSP | Amylose-based phases have shown excellent chiral recognition for a wide range of N-protected amino acids.[5][11] |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (90 : 10 : 0.1, v/v/v) | A standard normal phase eluent. The IPA provides polarity for elution, while the TFA improves peak shape.[5] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The amide chromophore in the pyroglutamate ring absorbs at low UV wavelengths. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion. |
| Sample Preparation | Dissolve sample in the mobile phase at a concentration of 1.0 mg/mL. | Ensures compatibility with the chromatographic system and prevents solvent mismatch effects. |
Method Validation: The Trustworthiness Pillar
To be used in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[12][13] This process demonstrates that the method is reliable for its intended use—in this case, quantifying the undesired (R)-enantiomer in the presence of the (S)-enantiomer.
| Validation Parameter | Purpose & Experimental Approach |
| Specificity | To prove the method can distinguish the analyte from its enantiomer and other potential impurities. Inject the (S)-enantiomer, a racemic mixture, and a placebo (blank). The peaks should be baseline resolved. Peak purity analysis using a Diode Array Detector (DAD) is recommended.[14] |
| Limit of Quantitation (LOQ) | The lowest amount of the (R)-enantiomer that can be quantified with acceptable precision and accuracy. Prepare a series of low-concentration solutions of the (R)-enantiomer and determine the concentration at which the signal-to-noise ratio is approximately 10:1. |
| Linearity | To demonstrate a proportional relationship between detector response and the concentration of the (R)-enantiomer. Prepare at least five concentrations of the (R)-enantiomer, typically from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, range would be LOQ to 0.15%). Plot peak area vs. concentration and determine the correlation coefficient (r² > 0.99). |
| Accuracy | To measure the closeness of the experimental value to the true value. Spike a known amount of the (S)-enantiomer with known concentrations of the (R)-enantiomer (e.g., at LOQ, 100%, and 150% of the specification limit). Calculate the percent recovery. |
| Precision | Assesses the method's repeatability. Perform at least six replicate injections of a sample spiked with the (R)-enantiomer at the specification limit. Calculate the Relative Standard Deviation (%RSD) of the peak areas, which should typically be <10% for trace analysis. |
| Robustness | To ensure the method is unaffected by small, deliberate changes in parameters. Vary flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±2 °C), and mobile phase composition (e.g., %IPA ±1%). The resolution between enantiomers should remain acceptable.[12] |
Alternative Analytical Technologies: A Broader Perspective
While HPLC is the gold standard, other techniques offer unique advantages.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC uses supercritical CO₂ as the main mobile phase component. It offers significantly faster analysis times and drastically reduces organic solvent consumption, making it a "greener" and more cost-effective alternative, particularly for high-throughput screening.[6][15]
-
Indirect Methods (Derivatization): This approach involves reacting the analyte with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, non-chiral HPLC column (e.g., a C18). While this adds a sample preparation step, it can be useful if a suitable chiral column is not available or to enhance detection sensitivity.[16]
Conclusion and Recommendations
For the routine, high-precision chiral purity analysis of this compound, a validated normal phase HPLC method using a polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-3) offers a robust, reliable, and highly effective solution. The methodology is built on well-understood principles of chiral recognition and leverages industry-standard columns and mobile phases.
The key to success lies in a systematic approach: begin with a targeted screening of proven CSPs, optimize the mobile phase to achieve baseline resolution (Rs > 1.5), and rigorously validate the final method according to ICH Q2(R1) guidelines. This ensures that the analytical data are not only accurate and precise but also defensible in a regulatory context, ultimately safeguarding the quality of the final pharmaceutical product.
References
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- I.B.S. Chiral HPLC Method Development.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Sigma-Aldrich. HPLC Analysis of Pyroglutamic Acid Enantiomers on Astec® CHIROBIOTIC® T.
- Sigma-Aldrich. Chiral Method Development Strategies for HPLC.
- Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
-
Journal of Chromatographic Science, Oxford Academic. Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Available from: [Link]
- LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
- European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- Sigma-Aldrich. Chiral separation of pyroglutamic acid.
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]
-
Scientific Research Publishing. (2005). ICH-Q2R1 Validation of Analytical Procedures Test and Methodology. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
- SIELC Technologies. (2018). Di-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate.
-
PubMed. (2005). Analysis of chiral pharmaceuticals using HPLC with CD detection. Available from: [Link]
-
National Institutes of Health (NIH). (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Available from: [Link]
- BGB Analytik. CHIRAL Handbook.
-
Semantic Scholar. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA). Available from: [Link]
-
MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]
-
PubMed. Quantitative analysis of pyroglutamic acid in peptides. Available from: [Link]
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A Comparative Spectroscopic Guide to Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate and Its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The pyrrolidine scaffold, in particular, is a privileged structure in medicinal chemistry, and its derivatives are integral to a wide array of pharmacologically active compounds. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate, a key building block in organic synthesis. We will present a comparative analysis with structurally related analogs to highlight the nuanced information that can be gleaned from ¹H and ¹³C NMR spectroscopy.
Introduction to Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS 91229-91-3) is a protected derivative of pyroglutamic acid, featuring bulky tert-butyl ester groups at both the nitrogen (position 1) and the C2 carbon. These protecting groups offer distinct advantages in multi-step syntheses, influencing the molecule's reactivity and solubility. A thorough understanding of its spectroscopic signature is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic intermediates.
¹H and ¹³C NMR Spectroscopic Data of Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
Table 1: Predicted ¹H NMR Spectroscopic Data for Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5 | dd | 1H | H2 | The α-proton to both a carbonyl and a carboxyl group is expected to be significantly deshielded. |
| ~2.5-2.7 | m | 2H | H4 | Protons on the carbon adjacent to the lactam carbonyl. |
| ~2.2-2.4 | m | 2H | H3 | Protons on the carbon β to the carbonyl groups. |
| 1.50 | s | 9H | C(CH₃)₃ (N-Boc) | The nine equivalent protons of the N-tert-butoxycarbonyl group. |
| 1.45 | s | 9H | C(CH₃)₃ (C2-ester) | The nine equivalent protons of the C2-tert-butyl ester group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C5 (lactam C=O) | The carbonyl carbon of the lactam is typically found in this region. |
| ~170 | C2-C=O | The carbonyl carbon of the tert-butyl ester. |
| ~150 | N-C=O | The carbonyl carbon of the N-Boc protecting group. |
| ~83 | N-C(CH₃)₃ | The quaternary carbon of the N-Boc group. |
| ~81 | C2-C(CH₃)₃ | The quaternary carbon of the C2-tert-butyl ester. |
| ~58 | C2 | The chiral carbon at position 2. |
| ~30 | C4 | The carbon adjacent to the lactam carbonyl. |
| ~28 | C(CH₃)₃ (N-Boc) | The methyl carbons of the N-Boc group. |
| ~28 | C(CH₃)₃ (C2-ester) | The methyl carbons of the C2-tert-butyl ester. |
| ~25 | C3 | The carbon at position 3. |
Comparative NMR Analysis with Structural Analogs
To better understand the spectroscopic features of our target molecule, a comparison with closely related structures is invaluable. We will examine two analogs: 1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate , where one tert-butyl ester is replaced by an ethyl ester, and (R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate , where the lactam carbonyl is at position 4 instead of 5.
Table 3: Comparative ¹H NMR Data (in CDCl₃)
| Compound | H2 (ppm) | H3 (ppm) | H4/H5 (ppm) | Ester Protons (ppm) | N-Boc Protons (ppm) |
| Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (Predicted) | ~4.5 | ~2.2-2.4 | ~2.5-2.7 | 1.45 (s, 9H) | 1.50 (s, 9H) |
| 1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate | 4.65 (dd) | 2.20-2.35 (m) | 2.50-2.65 (m) | 4.25 (q, 2H), 1.30 (t, 3H) | 1.48 (s, 9H) |
| (R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate | ~4.4 (dd) | ~2.8 (dd), ~2.5 (dd) | ~3.9 (d), ~3.6 (d) | 1.47 (s, 9H) | 1.44 (s, 9H) |
Key Observations and Interpretations:
-
Ester Group Substitution: The replacement of a tert-butyl ester with an ethyl ester in 1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate is clearly evidenced by the appearance of a quartet around 4.25 ppm and a triplet around 1.30 ppm, characteristic of an ethyl group. The chemical shift of the H2 proton remains largely unaffected, indicating that the electronic environment around this position is similar.
-
Positional Isomerism of the Carbonyl Group: In (R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate , the relocation of the carbonyl group to the C4 position significantly alters the ¹H NMR spectrum. The protons on C5 are now adjacent to the nitrogen and are shifted downfield to around 3.6-3.9 ppm. The C3 protons are now adjacent to the C4 carbonyl and appear as distinct doublet of doublets around 2.5 and 2.8 ppm. This demonstrates the powerful diagnostic value of NMR in distinguishing between constitutional isomers.
Table 4: Comparative ¹³C NMR Data (in CDCl₃)
| Compound | C5 (ppm) | C4 (ppm) | C3 (ppm) | C2 (ppm) | Ester C=O (ppm) | N-Boc C=O (ppm) |
| Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (Predicted) | ~175 | ~30 | ~25 | ~58 | ~170 | ~150 |
| 1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate | ~175 | ~30 | ~25 | ~58 | ~171 (ethyl), 61.5 (OCH₂), 14.2 (CH₃) | ~150 |
| (R)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate | ~50 | ~205 | ~40 | ~60 | ~170 | ~152 |
Key Observations and Interpretations:
-
Ester Carbon Signals: In the ethyl ester analog, the characteristic signals for the ethyl group's carbons appear at approximately 61.5 ppm (OCH₂) and 14.2 ppm (CH₃).
-
Carbonyl Carbon Chemical Shift: The most dramatic difference is seen in the ¹³C spectrum of the 4-oxo isomer. The ketone carbonyl at C4 is significantly downfield shifted to around 205 ppm, a characteristic chemical shift for a five-membered ring ketone. This is in stark contrast to the lactam carbonyl at C5 in the other two compounds, which resonates around 175 ppm. This large difference in chemical shift provides an unambiguous method for distinguishing between these isomers.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this class of compounds, the following protocol is recommended. This protocol is designed to be a self-validating system, with each step justified to ensure data integrity.
1. Sample Preparation:
-
Justification: Proper sample preparation is critical to obtain high-resolution spectra free from artifacts.
-
Procedure:
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for these compounds due to their expected solubility.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure no solid particles remain.
-
If the solution appears cloudy, filter it through a small plug of glass wool into a clean NMR tube.
-
2. NMR Spectrometer Setup:
-
Justification: Proper instrument setup ensures optimal sensitivity and resolution.
-
Procedure:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This is crucial for resolving fine coupling patterns.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to maximize signal-to-noise.
-
3. Data Acquisition:
-
Justification: The choice of NMR experiments and their parameters will determine the quality and type of information obtained.
-
Procedure:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended to ensure proper quantification of non-protonated carbons.
-
2D NMR (for complex structures or definitive assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
-
Workflow for Structural Elucidation using NMR
The following diagram illustrates a logical workflow for the structural analysis of a novel pyrrolidine derivative using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules like di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate. By carefully analyzing ¹H and ¹³C NMR spectra, and by comparing the data with that of structural analogs, researchers can gain a high degree of confidence in their structural assignments. The subtle yet significant differences in chemical shifts and coupling patterns provide a wealth of information about the electronic environment and connectivity within the molecule. The systematic application of a robust experimental protocol, including 1D and 2D NMR techniques, is essential for obtaining high-quality data that can withstand the scrutiny of peer review and contribute to the advancement of chemical and pharmaceutical research.
References
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PubChem. 1-tert-Butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate. [Link]
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PubChem. (R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate. [Link]
- Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455.
-
American Chemical Society. Guidelines for NMR Data. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Pyroglutamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid, is a molecule of significant interest in various scientific disciplines, from neuroscience to biopharmaceutical development.[1] Its formation, either through enzymatic or non-enzymatic cyclization of glutamic acid or glutamine, can have profound implications for protein stability, function, and immunogenicity.[1][2] Consequently, accurate and robust analytical methods for the detection and quantification of pGlu and its derivatives are paramount.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of pyroglutamic acid derivatives. Drawing upon established methodologies and field-proven insights, we will explore the nuances of different analytical strategies, address common challenges, and offer practical guidance to ensure data integrity and reproducibility.
The Core Challenge: The Spontaneous Formation of Pyroglutamic Acid
A primary hurdle in the accurate quantification of pyroglutamic acid is its facile, non-enzymatic formation from glutamine (Gln) and glutamic acid (Glu) residues, particularly at the N-terminus of peptides and proteins.[2][3] This cyclization can occur during sample preparation, storage, and even within the mass spectrometer's ion source during analysis, leading to an overestimation of endogenous pGlu levels.[3][4][5][6]
This in-source cyclization is a significant artifact in liquid chromatography-mass spectrometry (LC-MS) analysis, with studies showing that a substantial percentage of Gln can be converted to pGlu, the extent of which is dependent on instrument parameters like the fragmentor voltage.[3][4][6][7]
Navigating the Analytical Landscape: A Comparison of Mass Spectrometry Platforms
The two primary mass spectrometry-based platforms for the analysis of pyroglutamic acid derivatives are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each presents a unique set of advantages and disadvantages that must be carefully considered based on the specific research question and sample matrix.
Workflow for Mass Spectrometry Analysis of Pyroglutamic Acid
Caption: Comparative workflows for LC-MS/MS and GC-MS analysis of pyroglutamic acid.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard with a Caveat
LC-MS/MS is the most widely adopted technique for the analysis of pyroglutamic acid and its derivatives due to its high sensitivity, selectivity, and applicability to complex biological matrices.
Methodology: Underivatized Analysis
A significant advantage of LC-MS is the ability to analyze pGlu and related compounds without the need for chemical derivatization.[8][9] This simplifies sample preparation and reduces the risk of introducing analytical artifacts.
Experimental Protocol: LC-MS/MS for Underivatized Pyroglutamic Acid, Glutamic Acid, and Glutamine
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.[4][8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for separating these polar analytes.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B), both containing a small percentage of an acid modifier like formic acid to improve peak shape and ionization efficiency.[4] Some methods employ ion-pairing reagents like pentadecafluorooctanoic acid to enhance retention of the polar analytes on a C18 column.[8][9]
-
Gradient: A gradient elution is employed to effectively separate pGlu, Glu, and Gln. It is crucial to achieve baseline separation to distinguish endogenous pGlu from in-source generated pGlu.[3][4]
-
-
Mass Spectrometry Detection:
-
Ionization: Positive-ion electrospray ionization (ESI) is the most common mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and selectivity.[3][4]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pyroglutamic Acid | 130.0 | 84.1, 56.1 | 10 |
| Glutamic Acid | 148.1 | 84.1, 56.1 | 14 |
| Glutamine | 147.1 | 84.1, 56.1 | 10 |
| Table 1: Example MRM transitions for the analysis of pyroglutamic acid and its precursors. Note that collision energies are instrument-dependent and require optimization.[4] |
The Critical Parameter: Mitigating In-Source Cyclization
As previously mentioned, the in-source conversion of Gln and Glu to pGlu is a major concern. The following strategies are essential to minimize and account for this artifact:
-
Chromatographic Separation: Achieving baseline separation of pGlu, Glu, and Gln is non-negotiable.[3][4] This allows for the differentiation of pGlu present in the original sample from that formed in the ion source from co-eluting precursors.
-
Optimization of Source Conditions: The fragmentor voltage (or equivalent parameter on different vendor platforms) has a significant impact on the degree of in-source cyclization.[3][4][7]
-
Recommendation: Perform a systematic evaluation of the fragmentor voltage to find a balance between maximizing the signal for the analytes of interest and minimizing the conversion of Gln and Glu to pGlu. This is achieved by infusing a standard solution of Gln and monitoring both the Gln signal and the appearance of the pGlu signal as the fragmentor voltage is increased.
-
-
Use of Stable Isotope-Labeled Internal Standards: The co-injection of stable isotope-labeled (e.g., ¹³C, ¹⁵N) glutamine and glutamic acid is crucial for accurate quantification.[3][4] These internal standards will undergo in-source cyclization to the same extent as their unlabeled counterparts, allowing for correction of the analytical artifact.[3]
Comparison of LC-MS/MS Approaches
| Feature | Underivatized LC-MS/MS | Derivatization-based LC-MS/MS |
| Sample Preparation | Simple (protein precipitation, filtration) | More complex (derivatization reaction, cleanup) |
| Potential for Artifacts | High risk of in-source cyclization | Risk of incomplete derivatization and side reactions |
| Sensitivity | Generally high, but can be limited by ionization efficiency | Can be significantly enhanced by the choice of derivatizing agent[10] |
| Chromatography | Challenging due to high polarity of analytes | Improved retention and peak shape on reversed-phase columns |
| Throughput | Higher | Lower |
Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Alternative Requiring Derivatization
GC-MS offers excellent chromatographic resolution and is a powerful technique for the analysis of small, volatile molecules. However, for non-volatile compounds like amino acids and their derivatives, chemical derivatization is mandatory.
Methodology: Derivatization is Key
Derivatization serves to increase the volatility and thermal stability of the analytes, making them amenable to GC separation.
Experimental Protocol: GC-MS for Derivatized Pyroglutamic Acid
-
Derivatization:
-
Common Reagents: A two-step derivatization is often employed. The first step is typically an esterification of the carboxyl group (e.g., with methanolic HCl), followed by acylation of the amino and hydroxyl groups (e.g., with pentafluoropropionic anhydride - PFPA).[11][12] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also used to create trimethylsilyl (TMS) derivatives.[13]
-
Reaction Conditions: The derivatization reactions require specific temperatures and incubation times that must be carefully optimized to ensure complete and reproducible derivatization.[11][12]
-
-
GC Separation:
-
Column: A non-polar or mid-polar capillary column is typically used.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the derivatized analytes.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS. EI provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.
-
Detection Mode: Full scan mode can be used for qualitative analysis, while Selected Ion Monitoring (SIM) is employed for quantitative analysis to enhance sensitivity and selectivity.[12]
-
Fragmentation Patterns in GC-MS
The EI mass spectrum of the trimethylsilyl (TMS) derivative of pyroglutamic acid shows characteristic fragment ions that can be used for its identification and quantification.[13] Similarly, the pentafluoropropionyl (PFP) derivatives yield specific mass fragments.[11]
GC-MS vs. LC-MS/MS: A Head-to-Head Comparison
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Mandatory | Optional |
| Sample Throughput | Lower due to derivatization and longer run times | Higher |
| Matrix Effects | Generally lower | Can be significant (ion suppression/enhancement) |
| Robustness | High | Can be more sensitive to matrix complexity |
| Instrumentation Cost | Generally lower | Generally higher |
| Primary Challenge | Ensuring complete and reproducible derivatization | Mitigating in-source cyclization |
Logical Framework for Method Selection
The choice between LC-MS/MS and GC-MS for the analysis of pyroglutamic acid derivatives is not arbitrary. It is dictated by the specific requirements of the study.
Caption: Decision tree for selecting the appropriate mass spectrometry method.
Conclusion and Future Perspectives
The mass spectrometric analysis of pyroglutamic acid and its derivatives is a mature field, yet one that requires a nuanced understanding of the underlying chemical principles to ensure data of the highest quality. While LC-MS/MS stands out for its sensitivity and high-throughput capabilities, the specter of in-source cyclization necessitates meticulous method development and the use of appropriate internal standards. GC-MS, on the other hand, offers a robust, albeit more laborious, alternative.
Future advancements in this area will likely focus on the development of novel derivatization reagents for enhanced sensitivity in both LC-MS and GC-MS, as well as advancements in ion source design to minimize in-source transformations. The continued development of high-resolution mass spectrometry platforms will also provide greater confidence in the identification and quantification of these important molecules in increasingly complex biological systems.
This guide has provided a comprehensive overview and comparison of the primary mass spectrometry-based techniques for the analysis of pyroglutamic acid derivatives. By understanding the strengths and weaknesses of each approach and by implementing the recommended best practices, researchers can confidently generate accurate and reliable data in their pursuit of scientific discovery and therapeutic innovation.
References
-
Liu, G., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Analytical Chemistry, 86(12), 5797-5801. [Link]
-
Gowda, G. A. N., et al. (2015). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. Journal of Proteome Research, 14(3), 1347-1354. [Link]
-
Qu, J., et al. (2002). Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS. Analyst, 127(6), 773-778. [Link]
-
Qu, J., et al. (2002). Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS. PubMed, 12174917. [Link]
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Liu, G., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Semantic Scholar. [Link]
-
Tsikas, D., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Molecules, 27(18), 6003. [Link]
-
Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link]
-
Gowda, G. A. N., et al. (2015). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. PubMed Central. [Link]
-
Kasai, T., et al. (2015). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 140(13), 4589-4597. [Link]
-
Tsikas, D., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. PubMed. [Link]
-
Tureček, F., & de Hoffmann, E. (2010). Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions. Journal of the American Society for Mass Spectrometry, 21(1), 119-129. [Link]
-
Mandal, A., & Balaram, P. (2007). Mass spectrometric identification of pyroglutamic acid in peptides following selective hydrolysis. Analytical Biochemistry, 370(1), 114-116. [Link]
-
Qu, J., et al. (2002). Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS. ResearchGate. [Link]
-
Tsikas, D., et al. (2022). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. ResearchGate. [Link]
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Liu, G., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. American Chemical Society. [Link]
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NIST. (n.d.). Pyroglutamic acid, TMS derivative. NIST WebBook. [Link]
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Mandal, A., & Balaram, P. (2007). Mass spectrometric identification of pyroglutamic acid in peptides following selective hydrolysis. Semantic Scholar. [Link]
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Liu, G., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. ResearchGate. [Link]
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alternative reagents to (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
An In-Depth Guide to Alternatives for (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate in Modern Synthesis
Introduction: The Central Role of the Pyroglutamate Scaffold
The pyroglutamic acid (pGlu) moiety is a conformationally constrained cyclic lactam of glutamic acid that imparts significant advantages to peptide-based molecules. Its presence at the N-terminus sterically shields the first peptide bond from degradation by aminopeptidases, enhancing the metabolic stability and in vivo half-life of therapeutic peptides.[1][2] this compound serves as a premier chiral building block for introducing this valuable scaffold. Its dual tert-butoxycarbonyl (Boc) and tert-butyl ester protecting groups offer robust protection under a wide range of chemical conditions, making it a reliable, albeit premium, choice in complex, multi-step syntheses.
However, the specific nature of a synthetic route—be it solid-phase versus solution-phase, the choice of orthogonal protecting groups, or cost considerations—necessitates a broader toolkit. This guide provides a comprehensive comparison of viable alternative reagents and synthetic strategies to the di-tert-butyl standard. We will explore the chemical causality behind choosing a particular alternative, provide comparative data where available, and present detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
Section 1: The Benchmark Reagent: this compound
This reagent represents a "fully protected" version of L-pyroglutamic acid. The N-Boc group and the C2-tert-butyl ester are both cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA), which is a key consideration in synthetic planning.
-
Key Features :
-
High Stability : The dual tert-butyl protection renders the molecule stable to a wide range of nucleophilic and basic conditions.
-
Simplified Reactivity : Both reactive sites (N-H and COOH) are masked, preventing unwanted side reactions and simplifying its role to that of a core scaffold.
-
-
Primary Application : Ideal for solution-phase syntheses where the pyroglutamate core is installed early, and subsequent steps involve conditions that might compromise other protecting groups.
-
Limitations :
-
Lack of Orthogonality : Both protecting groups are removed under similar acidic conditions, limiting selective deprotection.
-
Steric Hindrance : The bulky tert-butyl groups can sometimes hinder reactivity at adjacent sites.
-
Cost : As a highly processed derivative, it is often more expensive than simpler alternatives.
-
Section 2: A Comparative Analysis of Pre-formed Pyroglutamate Alternatives
The most direct alternatives involve using pyroglutamate derivatives with different protecting group combinations, allowing for greater synthetic flexibility.
The Workhorse for Boc-SPPS: (S)-Boc-5-oxopyrrolidine-2-carboxylic acid (Boc-Pyr-OH)
This is arguably the most common and practical alternative. With the nucleophilic nitrogen protected by a Boc group, the free carboxylic acid is primed for direct coupling onto a resin-bound peptide's free N-terminus.
-
Synthetic Advantage : Eliminates the need for a separate ester hydrolysis step prior to activation and coupling. It integrates seamlessly into standard Boc-based solid-phase peptide synthesis (SPPS) workflows.[3]
-
Reactivity Profile : The carboxylic acid is activated in situ using standard peptide coupling reagents (e.g., HBTU, HATU, or DCC/HOBt). Its coupling efficiency is comparable to other N-Boc protected amino acids.
-
Orthogonality : The N-Boc group is acid-labile, making it fully compatible with side-chain protecting groups that are removed by stronger acids (e.g., HF) or other orthogonal chemistries.
The Choice for Fmoc-SPPS: (S)-Fmoc-5-oxopyrrolidine-2-carboxylic acid (Fmoc-Pyr-OH)
With the prevalence of Fmoc-based SPPS, Fmoc-Pyr-OH is an essential alternative. The Fmoc (fluorenylmethyloxycarbonyl) group is stable to acid but readily cleaved by mild base (typically piperidine in DMF), offering a completely orthogonal strategy to Boc protection.[]
-
Synthetic Advantage : As the go-to reagent for incorporating a terminal pGlu residue in the widely used Fmoc-SPPS methodology.[5] Its use avoids the need to switch chemistries or perform post-synthetic modifications.
-
Causality of Choice : The choice between Boc-Pyr-OH and Fmoc-Pyr-OH is dictated entirely by the overarching synthetic strategy (Boc vs. Fmoc chemistry). Using the incorrect derivative would lead to premature deprotection or a complete halt in the synthesis.[]
Mixed-Protection for Orthogonal Deprotection: N-Boc-L-pyroglutamic acid ethyl ester (Boc-Pyr-OEt)
This reagent introduces a critical element of orthogonality. The N-Boc group is acid-labile, while the ethyl ester is stable to acid but can be selectively cleaved under basic conditions (saponification with LiOH or NaOH).
-
Synthetic Advantage : Allows for the selective deprotection of the C2-carboxyl group to either be coupled to another moiety or to be involved in a cyclization, all while the N-terminus remains protected.[6][7] This is particularly valuable in the solution-phase synthesis of complex heterocyclic systems where the pyroglutamate is a core scaffold.[7]
-
Experimental Consideration : Saponification must be performed under carefully controlled conditions (low temperature, e.g., 0 °C) to minimize the risk of racemization at the C2 position.
Positional Isomers for Scaffold Diversity: N-Boc-4-oxo-L-proline
While not a direct replacement for a 5-oxo derivative, N-Boc-4-oxo-L-proline is a critical alternative for synthesizing different classes of conformationally constrained peptide mimics. The ketone at the 4-position offers a reactive handle for a host of chemical modifications.
-
Synthetic Utility : The 4-oxo position is ideal for reductive amination to introduce diversity, or for Wittig-type reactions. It is a precursor for synthesizing rigid, bicyclic proline analogues.[8][9]
-
Distinction : It is crucial to understand that this reagent builds a different molecular architecture. While the benchmark reagent is used to create pGlu-peptides, this isomer is used to create 4-substituted proline derivatives.
Section 3: Alternative Synthetic Strategies: In Situ Ring Formation
Instead of using a pre-formed building block, the pyroglutamate ring can be formed during or after peptide synthesis. This approach avoids the cost of specialized reagents but introduces its own set of challenges.
Cyclization of N-Terminal Glutamine (Gln)
This is the most common indirect method. An N-terminal glutamine residue can spontaneously or intentionally cyclize via intramolecular attack of the N-terminal amine on the side-chain amide carbonyl, releasing ammonia.
-
Advantages : Economical, as it uses a standard amino acid (Fmoc-Gln(Trt)-OH or Boc-Gln-OH).
-
Disadvantages :
-
Often occurs as an unwanted side reaction, especially during prolonged storage, final cleavage from the resin (acidic conditions), or purification, leading to product heterogeneity.[2][10]
-
The reaction can be slow and may not proceed to completion, requiring harsh conditions (e.g., heating in acetic acid) that can compromise other parts of the molecule.
-
The ammonia byproduct can potentially react with other sensitive functional groups.
-
Cyclization of N-Terminal Glutamic Acid (Glu)
A more controlled, albeit less common, method involves the cyclization of an N-terminal glutamic acid. The N-terminal amine attacks the side-chain carboxylic acid, eliminating water.
-
Advantages : Generally a cleaner reaction than Gln cyclization as it does not produce a reactive ammonia byproduct.
-
Disadvantages : The reaction is not spontaneous and requires activation of the side-chain carboxyl group with a coupling reagent, essentially adding another step to the synthesis. This can be inefficient compared to the direct incorporation of a protected pyroglutamic acid.[5]
Section 4: Data Summary and Comparison
| Reagent/Strategy | Key Protecting Groups | Primary Application | Advantages | Disadvantages |
| This compound | N-Boc, C-OtBu | Solution-phase synthesis | High stability, fully protected | No orthogonality, high cost, steric bulk |
| (S)-Boc-5-oxopyrrolidine-2-carboxylic acid (Boc-Pyr-OH) | N-Boc, C-OH | Boc-SPPS | Ready for direct coupling, cost-effective | Limited to Boc chemistry |
| (S)-Fmoc-5-oxopyrrolidine-2-carboxylic acid (Fmoc-Pyr-OH) | N-Fmoc, C-OH | Fmoc-SPPS | Compatible with modern SPPS, base-labile N-protection | Limited to Fmoc chemistry |
| N-Boc-L-pyroglutamic acid ethyl ester (Boc-Pyr-OEt) | N-Boc, C-OEt | Solution-phase, orthogonal synthesis | Orthogonal deprotection possible | Requires extra saponification step, risk of racemization |
| N-Boc-4-oxo-L-proline | N-Boc, C-OH | Synthesis of 4-substituted prolines | Provides scaffold for diverse modifications | Not a direct pGlu precursor |
| In Situ Gln Cyclization | Standard Gln protecting groups | Post-synthesis modification | Economical (uses standard Gln) | Often an unwanted side reaction, incomplete conversion, side products |
| In Situ Glu Cyclization | Standard Glu protecting groups | Post-synthesis modification | Cleaner than Gln cyclization | Requires an additional activation/coupling step |
Section 5: Visualization of Synthetic Pathways
The choice between direct incorporation and in situ cyclization represents a fundamental fork in the synthetic workflow.
Caption: Workflow comparison: Direct Incorporation vs. In Situ Cyclization.
The following diagram illustrates the structural relationships between the key pre-formed building blocks discussed.
Caption: Protecting group strategies for key pyroglutamate building blocks.
Section 6: Experimental Protocols
Protocol 1: Direct Coupling of Boc-Pyr-OH in Manual Boc-SPPS
This protocol describes the final coupling step to introduce the pGlu moiety onto a resin-bound peptide.
-
Resin Preparation : Start with 100 mg of a resin-bound peptide (e.g., on PAM resin) following the penultimate TFA deprotection and neutralization steps. The resin should be washed and swollen in dichloromethane (DCM).
-
Activation Mixture : In a separate vessel, dissolve Boc-Pyr-OH (2 equivalents relative to resin loading), HOBt (2 eq.), and DCC (2 eq.) in a minimal amount of DMF. Allow to pre-activate for 10 minutes. Causality: Pre-activation forms the reactive HOBt-ester, minimizing racemization and improving coupling efficiency.
-
Coupling Reaction : Filter the activation mixture to remove the DCU byproduct. Add the filtered solution to the vessel containing the resin. Add DIPEA (1 eq.) to maintain basicity. Agitate at room temperature for 2-4 hours.
-
Monitoring : Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another 2 hours.
-
Washing : Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Final Cleavage : The final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as HF or TFMSA.
Protocol 2: Orthogonal Deprotection of N-Boc-L-pyroglutamic acid ethyl ester
This protocol demonstrates the selective cleavage of the ethyl ester while preserving the N-Boc group.
-
Dissolution : Dissolve N-Boc-L-pyroglutamic acid ethyl ester (1 mmol) in a mixture of THF (10 mL) and water (5 mL) in a round-bottom flask.
-
Cooling : Place the flask in an ice bath and cool the solution to 0 °C. Causality: Low temperature is critical to suppress potential racemization of the α-carbon under basic conditions.
-
Saponification : Add a 1M solution of lithium hydroxide (LiOH) (1.1 equivalents) dropwise over 15 minutes.
-
Reaction Monitoring : Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate system). The product, Boc-Pyr-OH, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-3 hours.
-
Quenching and Acidification : Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3 by adding 1N HCl at 0 °C.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, Boc-Pyr-OH, as a white solid. The product can be used in subsequent coupling reactions without further purification.
Conclusion
While this compound is a highly stable and reliable reagent, the modern synthetic chemist has a diverse array of alternatives at their disposal. The optimal choice is not universal but is instead dictated by the specific demands of the synthesis. For routine Fmoc-SPPS, Fmoc-Pyr-OH is the undisputed choice. For Boc-SPPS, Boc-Pyr-OH offers the most direct and efficient route. For complex solution-phase syntheses requiring orthogonal handles, a mixed-protected derivative like Boc-Pyr-OEt provides essential flexibility. Finally, while economically tempting, in situ cyclization strategies should be approached with caution, as the perceived savings in material cost can be quickly offset by complications in reaction control and purification. A thorough understanding of these alternatives and the chemical principles governing their use is paramount to the successful synthesis of pyroglutamate-containing molecules.
References
-
Angewandte Chemie International Edition. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Angewandte Chemie International Edition, 60(19), 10588–10592. [Link]
-
PubMed. (2021). Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Angewandte Chemie International Edition. [Link]
-
Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 17, 2077–2084. [Link]
- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics. Thieme.
-
ETW International. (n.d.). Boc-L-Pyroglutamic acid ethyl ester/Boc-Pyr-Oet. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. Retrieved from [Link]
-
ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 588–600. [Link]
Sources
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- 3. (S)-Boc-5-氧代吡咯烷-2-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. biosynth.com [biosynth.com]
- 7. leapchem.com [leapchem.com]
- 8. benchchem.com [benchchem.com]
- 9. (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid | C10H15NO5 | CID 11593804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to N-Terminal Pyroglutamylation: Advantages of Boc-Protected Pyroglutamic Acid Esters
For researchers, scientists, and drug development professionals, the synthesis of peptides with N-terminal pyroglutamic acid (pGlu) is a critical step in creating stable and potent therapeutics. This modification, a cyclic lactam of glutamic acid, is a hallmark of many biologically active peptides, including hormones like Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), where it confers enhanced resistance to enzymatic degradation.[1]
This guide provides an in-depth comparison of the primary strategies for introducing the pGlu moiety, with a focus on the distinct advantages offered by the direct incorporation of Boc-protected pyroglutamic acid derivatives. We will delve into the mechanistic underpinnings of these methods, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your peptide synthesis campaigns.
The Strategic Choice: Direct Coupling vs. In Situ Cyclization
The introduction of an N-terminal pyroglutamyl residue is primarily achieved through two competing strategies:
-
Direct Coupling of a Protected Pyroglutamic Acid: This method involves the direct acylation of the resin-bound peptide's free N-terminus with a protected pGlu derivative, such as Boc-L-pyroglutamic acid (Boc-pGlu-OH).[1][2]
-
In Situ Cyclization of a Precursor Residue: This approach relies on the incorporation of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue, which is subsequently induced to cyclize, forming the pGlu residue.[1][2]
While both methods are viable, the direct coupling of Boc-pGlu-OH offers a more controlled and often more efficient route, minimizing the risk of common side reactions that can plague the in situ cyclization approach.
Unveiling the Advantages of the Direct Coupling Strategy
The use of Boc-L-pyroglutamic acid esters for the direct introduction of the pGlu moiety presents several key advantages that translate to higher purity, better yields, and more predictable outcomes in peptide synthesis.
Enhanced Control and Predictability
The direct coupling of a pre-formed, protected pyroglutamic acid building block provides a deterministic approach to N-terminal modification.[3] The reaction is a standard, well-characterized peptide coupling step, allowing for precise control over reaction conditions and monitoring of completion. This contrasts sharply with the often variable and incomplete nature of in situ cyclization of glutamine, which can be influenced by a multitude of factors including the peptide sequence and cleavage conditions.[3]
Mitigation of Side Reactions
A significant drawback of the in situ cyclization of N-terminal glutamine is its propensity for undesirable side reactions. The primary concern is the dehydration of the glutamine side-chain amide during the activation step of the subsequent amino acid coupling, which can lead to the premature and uncontrolled formation of pyroglutamate, effectively terminating peptide chain elongation. The use of a side-chain protecting group on glutamine, such as Xanthyl (Xan), can mitigate this but adds cost and complexity.
Furthermore, the conditions required for in situ cyclization can sometimes promote other side reactions. One notable example is the formation of diketopiperazines (DKPs) . This intramolecular cyclization of a dipeptide unit can occur, especially when proline is one of the first two residues, leading to cleavage of the dipeptide from the resin and termination of the synthesis.[4][5] By directly coupling Boc-pGlu-OH as the final step, the potential for DKP formation involving the N-terminal residue is eliminated.
Improved Purity of the Crude Product
The controlled nature of the direct coupling method and the avoidance of side reactions inherent to the cyclization approach typically result in a significantly purer crude peptide product.[3] This simplifies the subsequent purification process, often leading to higher overall yields of the desired peptide and reducing the time and resources required for downstream processing. A heterogeneous mixture resulting from incomplete cyclization and other side reactions necessitates more extensive and challenging purification steps.[3]
Comparative Performance: A Data-Driven Perspective
While extensive comparative data across a wide range of sequences is not always readily available in the literature, the evidence strongly supports the advantages of the direct coupling approach. The following table summarizes the expected outcomes based on available data and established principles of peptide chemistry.
| Parameter | Direct Incorporation (with Boc-pGlu-OH) | In-Situ Cyclization of Glutamine |
| Control & Reproducibility | High and predictable[3] | Low to moderate, often variable[3] |
| Yield of pGlu Peptide | High[3] | Variable and often incomplete[3] |
| Purity of Final Product | High, with minimal side products[3] | Heterogeneous mixture requiring extensive purification[3] |
| Risk of Side Reactions | Lower risk of cyclization-related side products | Higher risk of incomplete cyclization and other side reactions |
For challenging coupling scenarios, some evidence suggests that the N-terminal cyclization of a glutamic acid precursor may offer higher overall yields and purity.[1] However, this often requires careful optimization of the cyclization conditions.
Experimental Protocols
To provide a practical framework, we present detailed step-by-step methodologies for both the direct coupling of Boc-pGlu-OH and the in situ cyclization of an N-terminal glutamic acid residue in the context of Boc-chemistry solid-phase peptide synthesis (SPPS).
Protocol 1: Direct Coupling of Boc-L-Pyroglutamic Acid (Boc-pGlu-OH)
This protocol assumes the peptide chain has been assembled on a suitable resin using standard Boc-SPPS procedures and the N-terminal Boc group of the final amino acid has been removed.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-pyroglutamic acid (Boc-pGlu-OH)
-
Coupling reagent (e.g., HBTU/HOBt or HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reagents for cleavage and deprotection (e.g., HF or TFMSA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3 x resin volume).
-
Activation of Boc-pGlu-OH: In a separate vessel, dissolve Boc-pGlu-OH (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated Boc-pGlu-OH solution to the peptide-resin. Agitate the mixture at room temperature. Note that the coupling of Boc-pGlu-OH can be slower than other amino acids; extend the coupling time to 4 hours or overnight if necessary.[1]
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x resin volume) and then DCM (3 x resin volume).
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: N-Terminal Cyclization of a Glutamic Acid Residue
This protocol involves incorporating Boc-Glu(OBzl)-OH as the N-terminal residue and inducing cyclization during the final cleavage step.
Materials:
-
Assembled peptide-resin with N-terminal Boc-Glu(OBzl)-OH
-
Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
-
Appropriate aqueous buffer for purification
Procedure:
-
Peptide Assembly: Assemble the peptide chain on the resin using standard Boc-SPPS protocols, incorporating Boc-Glu(OBzl)-OH as the final amino acid.
-
Final Cleavage and Cyclization: Perform the final cleavage from the resin using a strong acid such as anhydrous Hydrogen Fluoride (HF) with anisole as a scavenger. The strongly acidic conditions of the HF cleavage will simultaneously cleave the peptide from the resin, remove the side-chain protecting groups, and induce the cyclization of the N-terminal glutamic acid to pyroglutamic acid.[1] This reaction is typically carried out at 0°C for 1-2 hours.[1]
-
Work-up: After the reaction, carefully evaporate the HF. Precipitate the crude peptide by adding cold diethyl ether.
-
Washing: Wash the peptide precipitate with cold ether.
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer and purify by RP-HPLC.
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the distinct workflows for the two primary methods of introducing N-terminal pyroglutamic acid.
Caption: Comparative workflows for pGlu-peptide synthesis.
Mechanistic Insights: Understanding Pyroglutamate Formation
The formation of pyroglutamic acid from N-terminal glutamine or glutamic acid is an intramolecular cyclization reaction. In the case of glutamine, the N-terminal α-amino group performs a nucleophilic attack on the side-chain γ-amide, leading to the formation of a five-membered lactam ring and the elimination of ammonia. For glutamic acid, the nucleophilic attack is on the side-chain γ-carboxyl group, with the elimination of water. This reaction can be catalyzed by both acid and base.
The following diagram illustrates the general mechanism of pyroglutamate formation from an N-terminal glutamine residue.
Caption: Mechanism of pyroglutamate formation from glutamine.
Conclusion: A Clear Path to High-Quality Pyroglutamyl Peptides
For researchers aiming to synthesize peptides with an N-terminal pyroglutamic acid residue, the direct coupling of Boc-L-pyroglutamic acid esters stands out as a superior strategy in terms of control, predictability, and the purity of the final product. By circumventing the inherent challenges and side reactions associated with the in situ cyclization of glutamine or glutamic acid, this approach provides a more robust and efficient pathway to obtaining high-quality pyroglutamyl peptides. This ultimately translates to more reliable experimental outcomes and accelerates the pace of research and drug development.
References
- BenchChem. (2025). Synthesis of Peptides with N-Terminal Pyroglutamic Acid using Boc-Protected Amino Acids. [Link to be provided]
- BenchChem. (2025).
- Houben-Weyl. (n.d.). 6.7 Pyroglutamic Acid Peptides. In Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
- BenchChem. (2025). The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals. [Link to be provided]
- BenchChem. (2025). Application Notes & Protocols for Automated Solid-Phase Synthesis of Pyroglutamyl Peptides using Boc Chemistry. [Link to be provided]
- BenchChem. (2025). A Comparative Guide to the Stability of Peptides Synthesized with Boc-Pyr-OH. [Link to be provided]
- Steinauer, R., & Guenat, C. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International journal of peptide and protein research, 35(2), 89–94.
- Young, J. D., Huang, A., Stevens, R. L., & Hunt, D. F. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194–200.
- Giraud, M., Cavelier, F., & Martinez, J. (2004). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of Peptide Science, 10(4), 237-243.
- Steinauer, R., Chen, F. M., & Benoiton, N. L. (1989). Studies on diketopiperazine formation from dipeptide esters. International journal of peptide and protein research, 34(4), 295–298.
-
Wikipedia. (n.d.). Diketopiperazine. Retrieved from [Link]
- Parrish, J. P., & salvatore, R. N. (2002). Five- and Six-Membered Ring Opening of Pyroglutamic Diketopiperazine. The Aquila Digital Community.
- Vágner, J., Bitan, G., & Barany, G. (1996). Diketopiperazine formation during solid-phase synthesis of C-terminal proline peptides. Tetrahedron letters, 37(38), 6847-6850.
-
EurekAlert!. (2023, November 1). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. [Link]
- Chelius, D., Jing, S., & Lian, W. (2013). Method to convert N-terminal glutamine to pyroglutamate for characterization of recombinant monoclonal antibodies. Analytical biochemistry, 436(1), 37–39.
-
Creative Biolabs. (n.d.). N-Terminal Cyclization Analysis. Retrieved from [Link]
- Dick, F., Qu, Q., & Ghasriani, H. (2008). N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies. The Journal of biological chemistry, 283(49), 34333–34341.
- Yu, Y. B. (2006). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of pharmaceutical sciences, 95(1), 141–154.
- Chelius, D., & Rehder, D. S. (2007). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical chemistry, 79(1), 225–230.
- BenchChem. (2025). The Strategic Incorporation of N-Terminal Pyroglutamic Acid in Solid-Phase Peptide Synthesis: A Technical Guide to Boc-Pyr-OtBu. [Link to be provided]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Chiral Pyrrolidines
For researchers, medicinal chemists, and professionals in drug development, the chiral pyrrolidine scaffold is a cornerstone of modern molecular design. Its prevalence in a vast array of pharmaceuticals, natural products, and chiral catalysts underscores the perpetual demand for efficient and stereocontrolled synthetic methodologies. This guide offers an objective, in-depth comparison of the principal synthetic strategies for accessing these invaluable chiral molecules. We will delve into the mechanistic underpinnings of each route, provide detailed, validated experimental protocols, and present comparative data to empower you in selecting the optimal synthetic pathway for your specific research and development objectives.
The Strategic Importance of Chiral Pyrrolidines
The rigid, five-membered ring of the pyrrolidine nucleus, coupled with the stereochemical information imparted by its chiral centers, makes it a privileged scaffold in drug discovery. The specific spatial arrangement of substituents on the pyrrolidine ring is often critical for achieving high-affinity and selective interactions with biological targets. Consequently, the development of robust and scalable methods for the enantioselective synthesis of substituted pyrrolidines is a paramount challenge in contemporary organic chemistry.
Comparative Analysis of Major Synthetic Strategies
The synthesis of chiral pyrrolidines can be broadly categorized into four main approaches:
-
Asymmetric [3+2] Cycloaddition Reactions: These methods construct the pyrrolidine ring in a single, highly convergent step by reacting a 1,3-dipole with a dipolarophile.
-
Organocatalytic Asymmetric Michael Addition followed by Cyclization: This strategy leverages the power of small organic molecules to catalyze the formation of a key carbon-carbon bond, which is then followed by an intramolecular cyclization to furnish the pyrrolidine ring.
-
Biocatalytic Intramolecular C-H Amination: Harnessing the exquisite selectivity of enzymes, this approach forges a C-N bond through the direct functionalization of a C-H bond, offering a highly atom-economical route to chiral pyrrolidines.
-
Chiral Pool Synthesis: This classical approach utilizes readily available, enantiopure starting materials, such as amino acids, to construct the chiral pyrrolidine core.
The choice of synthetic route is a multifactorial decision, weighing factors such as stereoselectivity, yield, substrate scope, scalability, and the availability of starting materials and catalysts. The following sections will provide a detailed examination of each of these strategies, complete with experimental data and protocols.
Asymmetric [3+2] Cycloaddition of Azomethine Ylides
This powerful methodology offers a direct and atom-economical route to highly functionalized pyrrolidines. The reaction involves the cycloaddition of an azomethine ylide, typically generated in situ from an α-amino ester derivative, with an alkene (dipolarophile). The use of chiral metal catalysts, most notably those based on copper(I) or silver(I) with chiral ligands, allows for excellent control of stereochemistry.
The choice of the metal catalyst and ligand is paramount in achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the approach of the dipolarophile to the azomethine ylide. The solvent and base are also crucial; non-coordinating solvents are often preferred to avoid competition with the ligand for binding to the metal, while a mild base is necessary to facilitate the formation of the azomethine ylide without promoting side reactions.
Caption: Workflow for Asymmetric [3+2] Cycloaddition.
| Entry | Ylide Precursor (Imino ester) | Dipolarophile | Catalyst System | Solvent | Yield (%) | dr (endo:exo) | ee (%) | Reference |
| 1 | Glycine methyl ester derivative | N-Methylmaleimide | Cu(I)/Fesulphos | Toluene | 75 | >95:5 | 95 | [1] |
| 2 | Alanine methyl ester derivative | Dimethyl fumarate | AgOAc/(R)-Fesulphos | Toluene | 94 | 98:2 | 98 | [1] |
| 3 | Glycine methyl ester derivative | Trifluoromethyl enone | Cu(I)/Fesulphos | Toluene | 85 | >99:1 | 99 | [1] |
| 4 | Naphthyl-derived iminoester | N-Phenylmaleimide | Cu(I)/Fesulphos | Toluene | 92 | >95:5 | 97 | [1] |
-
Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add Cu(CH₃CN)₄BF₄ (5 mol%) and (R)-Fesulphos (5.5 mol%).
-
Solvent Addition: Introduce anhydrous toluene (1.0 mL) via syringe and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reagent Addition: Add the α-iminoester (0.2 mmol, 1.0 equiv.) and the dipolarophile (0.24 mmol, 1.2 equiv.) to the reaction mixture.
-
Base Addition: Add triethylamine (0.02 mmol, 0.1 equiv.) to initiate the formation of the azomethine ylide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired chiral pyrrolidine product.
Organocatalytic Asymmetric Michael Addition
The rise of organocatalysis has provided a powerful, metal-free alternative for the synthesis of chiral molecules. In the context of pyrrolidine synthesis, the asymmetric Michael addition of an aldehyde or ketone to a nitroolefin, catalyzed by a chiral secondary amine (often a derivative of proline), is a cornerstone transformation. The initially formed γ-nitrocarbonyl adduct can then be cyclized to afford a highly substituted chiral pyrrolidine.
The choice of the organocatalyst is critical. Diarylprolinol silyl ethers are frequently employed due to their ability to activate the carbonyl compound through enamine formation while the bulky aryl groups effectively shield one face of the enamine, directing the incoming nitroolefin to the opposite face. The silyl ether group also plays a role in modulating the catalyst's solubility and steric profile. The subsequent cyclization is often promoted by a reducing agent that converts the nitro group into an amine, which then undergoes intramolecular condensation.
Caption: Workflow for Organocatalytic Michael Addition.
| Entry | Aldehyde | Nitroolefin | Catalyst | Solvent | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 1 | Propanal | β-Nitrostyrene | Diarylprolinol silyl ether | Toluene | 95 | 93:7 | 99 | [1] |
| 2 | Isovaleraldehyde | β-Nitrostyrene | Diarylprolinol silyl ether | Toluene | 98 | 94:6 | 97 | [1] |
| 3 | Cyclohexanecarboxaldehyde | (E)-2-Nitro-1-phenylpropene | Diarylprolinol silyl ether | Hexane | 92 | >95:5 | 99 | [1] |
| 4 | Propanal | 2-Nitro-1-(p-tolyl)ethene | Diarylprolinol silyl ether | Toluene | 97 | 95:5 | 99 | [1] |
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) and the nitroolefin (1.2 mmol) in an appropriate solvent (e.g., toluene, 2.0 mL) at room temperature, add the chiral diarylprolinol silyl ether catalyst (10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification of Michael Adduct: Purify the residue by flash column chromatography on silica gel to afford the γ-nitrocarbonyl adduct.
-
Reductive Cyclization: Dissolve the purified Michael adduct in methanol and add a reducing agent such as H₂ gas with a Pd/C catalyst. After the reduction of the nitro group is complete, the resulting amine will cyclize to form the pyrrolidine.
-
Final Purification: After the reaction is complete, filter the catalyst and concentrate the solvent. Purify the residue by flash column chromatography to yield the final chiral pyrrolidine.
Biocatalytic Intramolecular C-H Amination
This cutting-edge approach utilizes engineered enzymes, such as cytochrome P450 variants, to catalyze the intramolecular amination of C-H bonds. This method is highly attractive due to its exceptional selectivity and its ability to function under mild, aqueous conditions. The enzyme creates a chiral active site that precisely positions the substrate for the C-H amination reaction, leading to high enantioselectivity.
The success of this method hinges on the directed evolution of the enzyme to achieve high catalytic efficiency and stereoselectivity for a non-natural reaction. The reaction is typically carried out in an aqueous buffer to maintain the enzyme's activity. A reducing agent is required to regenerate the enzyme's cofactor. The substrate, an alkyl azide, is designed with a chain length that favors the formation of a five-membered ring.
Caption: Workflow for Biocatalytic C-H Amination.
| Entry | Substrate | Biocatalyst | Yield (%) | ee (%) | Reference |
| 1 | 5-Azidopentan-2-one | P411-PYS-5149 | 74 | >99 | [2] |
| 2 | 1-Azido-4-phenylbutan-2-one | P411-PYS-5149 | 65 | 98 | [2] |
| 3 | 5-Azido-1-phenylpentan-1-one | P411-PYS-5149 | 58 | 97 | [2] |
-
Biocatalyst Preparation: Express the engineered cytochrome P411 variant (e.g., P411-PYS-5149) in a suitable host organism like E. coli. The enzyme can be used as whole cells or as a purified lysate.
-
Reaction Mixture Preparation: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0), combine the azide substrate, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and the biocatalyst.
-
Reaction Conditions: Gently shake the reaction mixture at a controlled temperature (e.g., 25-30 °C) and monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the chiral pyrrolidine.
Chiral Pool Synthesis from Pyroglutamic Acid
This strategy leverages the inherent chirality of readily available natural products, with L-pyroglutamic acid (derived from L-glutamic acid) being a prominent starting material. The existing stereocenter in pyroglutamic acid serves as a foundation for the stereocontrolled synthesis of a wide range of chiral pyrrolidine derivatives.
The synthetic sequence typically involves the protection of the amine and carboxylic acid functionalities of pyroglutamic acid, followed by diastereoselective functionalization at other positions on the ring. The choice of protecting groups is crucial to ensure compatibility with subsequent reaction conditions. Reductions of the lactam and carboxylic acid moieties are common steps to access different pyrrolidine derivatives.
Sources
analytical methods for characterizing substituted pyrrolidines
An In-Depth Comparative Guide to the Analytical Characterization of Substituted Pyrrolidines
A Senior Application Scientist's Perspective on Method Selection and Data Interpretation
The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous pharmaceuticals, natural products, and chiral catalysts.[1][2] The biological activity of these molecules is often intrinsically linked to the specific substitution pattern and, critically, the stereochemistry of the pyrrolidine ring.[3] Consequently, the rigorous and unambiguous characterization of these compounds is not merely a procedural step but a cornerstone of successful research and development.
This guide provides an in-depth comparison of the primary . Moving beyond a simple listing of techniques, we will explore the causality behind methodological choices, offering field-proven insights to guide researchers in selecting the most appropriate analytical workflow for their specific scientific challenge.
The Analytical Workflow: A Multi-Technique Approach
The complete structural elucidation of a novel substituted pyrrolidine is rarely accomplished with a single technique. Instead, it requires a synergistic approach where the outputs of several complementary methods are integrated to build a comprehensive and validated structural picture. The choice and sequence of these methods depend on the information sought, from initial purity assessment to the definitive determination of absolute stereochemistry.
Caption: General analytical workflow for the characterization of a novel substituted pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful and indispensable tool for determining the carbon-hydrogen framework of a molecule.[4] For substituted pyrrolidines, ¹H and ¹³C NMR provide a wealth of information regarding constitution, configuration, and even solution-state conformation.[5][6]
Expertise & Experience: Interpreting Pyrrolidine Spectra
The key to NMR analysis is understanding how the pyrrolidine ring structure influences the chemical shifts (δ) and coupling constants (J).
-
¹H NMR Spectroscopy : Protons on the pyrrolidine ring typically resonate between 1.5 and 4.0 ppm.[5] Crucially, protons adjacent to the nitrogen (at C2 and C5) are deshielded and appear further downfield (2.5-3.5 ppm) than those at C3 and C4 (1.5-2.5 ppm).[5] The nature of the substituent dramatically influences these shifts; an electron-withdrawing group will deshield adjacent protons, shifting their signals further downfield.
-
¹³C NMR Spectroscopy : The carbon signals for the pyrrolidine ring typically appear between 25 and 70 ppm. Similar to ¹H NMR, carbons bonded to the nitrogen (C2 and C5) are deshielded relative to C3 and C4.[7]
-
2D NMR Techniques : For complex substituted pyrrolidines, 1D spectra are often insufficient. A suite of 2D experiments is essential for unambiguous assignment:
-
COSY (Correlation Spectroscopy) : Identifies proton-proton (H-H) couplings, allowing for the tracing of the proton network through the pyrrolidine ring.[8]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded carbon and proton atoms, assigning each proton to its corresponding carbon.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton, especially for connecting substituents to the ring.[9]
-
Trustworthiness: A Self-Validating NMR Protocol
This protocol outlines the general steps for acquiring high-quality NMR data for a novel substituted pyrrolidine.
Experimental Protocol: 1D and 2D NMR Analysis [4][10]
-
Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence chemical shifts.[8]
-
¹H NMR Acquisition : Record a standard 1D proton spectrum. Ensure the spectral width covers all expected signals. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[10]
-
¹³C{¹H} NMR Acquisition : Record a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
DEPT-135 Acquisition : Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.[8]
-
2D NMR Acquisition : Acquire COSY, HSQC, and HMBC spectra. These experiments require longer acquisition times but are essential for definitive structural assignment.
-
Data Analysis :
-
Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Use the HSQC spectrum to assign protons to their attached carbons.
-
Use the COSY spectrum to trace the connectivity of the proton spin systems within the molecule.
-
Use the HMBC spectrum to connect these spin systems and link substituents to the main scaffold.
-
Caption: Standardized workflow for NMR-based structure elucidation.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues.[11] It is an essential tool for confirming the identity of a synthesized compound and for analyzing complex mixtures when coupled with a chromatographic separation technique.[]
Expertise & Experience: Choosing the Right MS Approach
The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) is dictated by the analyte's properties.
-
GC-MS : Suitable for volatile and thermally stable substituted pyrrolidines or those that can be made volatile through derivatization.[13][14] The fragmentation patterns, often generated by Electron Ionization (EI), are highly reproducible and can be compared against spectral libraries like the NIST database for identification.[15]
-
LC-MS : The workhorse for the majority of substituted pyrrolidines encountered in drug discovery, which are often non-volatile and thermally labile.[] Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which often result in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), making molecular weight determination straightforward.[16][17] Tandem MS (MS/MS) can be used to induce fragmentation, helping to elucidate the structure of the parent molecule.[18][19]
Trustworthiness: A Self-Validating LC-MS/MS Protocol
This protocol describes a general method for the analysis of a non-volatile substituted pyrrolidine.
Experimental Protocol: LC-MS/MS Analysis [17][19][20]
-
Sample Preparation : Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile or methanol).
-
Chromatographic Separation (LC) :
-
Column : Use a reversed-phase C18 column, a common choice for many organic molecules.
-
Mobile Phase : A gradient of water and an organic solvent (acetonitrile or methanol), both typically containing a small amount of an acid like formic acid (0.1%) to aid in ionization.[20]
-
Injection : Inject a small volume (1-10 µL) of the sample solution.
-
-
Mass Spectrometric Detection (MS) :
-
Ionization Source : Set the ESI source to positive or negative ion mode, depending on the analyte's structure (pyrrolidines, being basic, ionize well in positive mode).
-
Full Scan (MS1) : Acquire a full scan spectrum to identify the molecular ion peak and confirm the molecular weight.
-
Tandem MS (MS/MS) : Select the molecular ion from the MS1 scan as the precursor ion. Induce fragmentation via Collision-Induced Dissociation (CID) and acquire a product ion spectrum. The resulting fragments provide structural information. For example, the cleavage of bonds adjacent to the pyrrolidine nitrogen is a common fragmentation pathway.[18]
-
-
Data Analysis : Correlate the retention time from the LC with the mass spectra. Analyze the fragmentation pattern to support the proposed structure from NMR.
Chiral Chromatography: Separating Enantiomers
For chiral substituted pyrrolidines, determining the enantiomeric purity is non-negotiable.[21] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[3][22]
Expertise & Experience: Strategic Selection of Chiral Separation Methods
There are two primary strategies for chiral separation, and the choice between them is a critical experimental decision.
-
Direct Method (Using CSPs) : This is the most common and often preferred approach. The enantiomers are separated directly on a column where the stationary phase is itself chiral. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and effective for a broad range of pyrrolidine derivatives.[3][23] The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the CSP, which have different energies and thus different retention times.
-
Indirect Method (Derivatization) : In this approach, the enantiomeric mixture is reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[23] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column (like a C18 column).[24] This method can be very effective but requires an additional reaction step and the availability of a suitable CDA.
Caption: Decision tree for selecting a chiral separation strategy.
Trustworthiness: A Self-Validating Chiral HPLC Protocol (Direct Method)
This protocol provides a robust starting point for developing a chiral separation method.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination [21][23]
-
Column Selection : Begin with a versatile polysaccharide-based CSP, such as one based on cellulose or amylose.
-
Mobile Phase Selection : For normal-phase chromatography, a mixture of n-hexane and an alcohol (isopropanol or ethanol) is a common starting point. Small amounts of an acidic or basic additive may be required to improve peak shape.[23]
-
System Equilibration : Equilibrate the column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation :
-
Prepare a solution of the racemic standard (~1 mg/mL) in the mobile phase. This is essential to identify the retention times of both enantiomers.
-
Prepare a solution of your synthesized sample at the same concentration.
-
-
Analysis :
-
Inject the racemic standard to determine the retention times (t_R1, t_R2) and the resolution (Rs) of the two enantiomers.
-
Inject the synthesized sample under the identical conditions.
-
-
Data Calculation : Integrate the peak areas for both enantiomers in your sample chromatogram. Calculate the enantiomeric excess (ee) using the formula:
-
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Complementary and Definitive Techniques
While NMR, MS, and Chiral Chromatography form the core analytical triad, other techniques provide essential confirmatory data, with X-ray crystallography standing as the ultimate arbiter of structure.
| Technique | Information Provided | Causality & Rationale | Limitations |
| X-ray Crystallography | Unambiguous 3D molecular structure, including absolute stereochemistry.[25] | Provides definitive proof of structure by mapping electron density in a single crystal. It is considered the "gold standard" for structural validation.[1] | Requires a high-quality, single crystal of the compound, which can be difficult or impossible to grow. |
| FTIR Spectroscopy | Identification of functional groups (e.g., C=O, N-H, O-H). | Confirms the presence of key functional groups expected from the synthesis. It's a rapid and simple method to verify that a transformation (e.g., amide coupling) has occurred.[26] | Provides limited information on the overall molecular skeleton. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, S, etc.).[27] | Verifies the compound's empirical formula and purity. A match between the experimental and calculated elemental composition is strong evidence of the compound's identity.[28][29] | Requires a pure sample; impurities can significantly skew the results. |
Comparison of Key Analytical Methods
| Parameter | NMR Spectroscopy | Mass Spectrometry (LC-MS) | Chiral HPLC | X-ray Crystallography |
| Primary Information | C-H framework, connectivity | Molecular Weight, Formula | Enantiomeric Ratio (ee%) | Absolute 3D Structure |
| Sample Requirement | 5-10 mg | < 1 µg | < 1 mg | Single Crystal |
| Destructive? | No | Yes | No (sample can be recovered) | No (crystal is preserved) |
| Key Advantage | Unparalleled structural detail | High sensitivity, MW confirmation | Gold standard for ee% | Unambiguous structure proof |
| Key Limitation | Lower sensitivity, complex spectra | Limited structural info alone | Requires method development | Crystal growth is a bottleneck |
| Typical Use Case | Primary 2D structure elucidation | MW confirmation, purity check | Quality control, stereochem check | Definitive structure validation |
Conclusion
The characterization of substituted pyrrolidines is a multi-faceted challenge that demands a thoughtful, evidence-based analytical strategy. There is no single "best" method; rather, the strength of the characterization lies in the logical integration of data from complementary techniques. By starting with foundational methods like NMR and MS to build a structural hypothesis, and then employing specialized techniques like chiral chromatography and X-ray crystallography for stereochemical and definitive validation, researchers can ensure the scientific integrity of their work. This rigorous approach is fundamental to advancing drug discovery and chemical science, ensuring that the molecules we create are precisely what we intend them to be.
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Elementar. [Link]
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Delgado, J. L., et al. (2011). Mass Spectrometry Studies of the Retro-Cycloaddition Reaction of Pyrrolidino and 2-Pyrazolinofullerene Derivatives Under Negative ESI Conditions. Journal of the American Society for Mass Spectrometry, 22(4), 557–567. [Link]
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Liu, C., et al. (2017). Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones. Drug Testing and Analysis, 9(5), 778-787. [Link]
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Garcés, A., et al. (2007). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry – A European Journal, 13(29), 8294-301. [Link]
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Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6010. [Link]
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Toyo'oka, T., et al. (2014). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
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Contessotto, F., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(5), 1487–1496. [Link]
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Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6636. [Link]
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The X‐ray structures of spiropyrrolidine‐pyrrolo[2,3‐b]quinoline 7 p... (n.d.). ResearchGate. [Link]
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Wang, S., et al. (2020). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. [Link]
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Gatiatullina, A. R., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4983. [Link]
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Can, M., & Usta, A. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]
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GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... (n.d.). ResearchGate. [Link]
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Kowalczyk, E., et al. (2019). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research, 63(2), 251–257. [Link]
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Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (2000). ResearchGate. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate (CAS No. 91229-91-3). As a key building block in complex organic synthesis, particularly in pharmaceutical development, ensuring its responsible handling from acquisition to disposal is paramount for laboratory safety and environmental stewardship. This guide synthesizes data from safety data sheets (SDS) of structurally analogous compounds to establish a robust and cautious operational protocol.
Part 1: Hazard Assessment and Chemical Profile
Before handling any chemical, understanding its intrinsic properties and potential hazards is the foundation of safety. This compound is a pyroglutamic acid derivative featuring two tert-butyl protecting groups: a tert-butyl ester and an N-tert-butoxycarbonyl (Boc) group. While this specific molecule has not been exhaustively studied for its toxicological properties[1], analysis of similar structures allows for a reliable hazard assessment.
The primary hazards are associated with irritation. Structurally related pyrrolidinones are known to cause skin and eye irritation and may lead to respiratory tract irritation if inhaled as dust or aerosol.[1][2]
The tert-butyl groups are noteworthy for their acid lability. In the presence of strong acids, the compound can decompose to generate pyroglutamic acid and isobutylene, a flammable gas. This reactivity profile informs the need for careful segregation from acidic waste streams.
Table 1: Synthesized Hazard Profile for this compound
| Hazard Classification | Description | Supporting Source |
|---|---|---|
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation upon direct contact.[2] | Fisher Scientific[2] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1][2] | Thermo Fisher Scientific, Angene Chemical[1][2] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation if inhaled.[1] | Angene Chemical[1] |
| Acute Oral Toxicity (Category 4, Inferred) | May be harmful if swallowed.[1] | Angene Chemical[1] |
Part 2: Core Disposal Protocol: Segregation and Professional Removal
The most direct and universally compliant method for disposal is to treat the compound as hazardous chemical waste. This ensures the highest level of safety and regulatory adherence.
Step 1: Donning Personal Protective Equipment (PPE)
Proper protection is non-negotiable. Before handling the chemical for use or disposal, ensure the following PPE is worn.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles.[2] | Protects against accidental splashes of solutions or contact with solid particulates. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation.[2] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. A NIOSH/MSHA approved respirator may be needed if dust is generated.[2] | Minimizes inhalation of airborne particles, preventing potential respiratory irritation. |
Step 2: Waste Segregation and Containment
Proper segregation prevents dangerous chemical reactions within waste containers.
-
Solid Waste:
-
Collect unadulterated this compound, along with any contaminated consumables (e.g., weighing paper, spatulas, paper towels), in a dedicated solid chemical waste container.
-
The container must be made of a compatible material (e.g., HDPE - high-density polyethylene), be in good condition, and have a secure, sealable lid.[3]
-
-
Liquid Waste (Solutions):
-
If the compound is dissolved in a solvent, dispose of it in the appropriate liquid waste stream (e.g., "Non-Halogenated Organic Solvent Waste").
-
Crucially, do not mix this waste with acidic waste streams. This is to prevent acid-catalyzed hydrolysis, which could lead to the generation of flammable isobutylene gas and pressure buildup in the container.[4]
-
Step 3: Labeling and Temporary Storage
Clear communication through labeling is a critical safety feature.
-
Labeling: Affix a hazardous waste label to the container immediately upon adding the first quantity of waste. The label must clearly state:
-
The full chemical name: "this compound"
-
CAS Number: "91229-91-3"
-
An accurate estimation of the quantity.
-
The relevant hazard warnings (e.g., "Irritant").
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition or incompatible materials like strong acids and oxidizing agents.[5]
Step 4: Final Disposal
-
Once the waste container is full or ready for pickup, arrange for its collection by your institution's certified Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal service.[1]
-
Never dispose of this chemical down the drain or in regular trash.[1]
Part 3: Emergency Procedures: Spill Management
In the event of an accidental spill, a calm and structured response is essential.
-
Evacuate and Alert: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS officer.
-
Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[6]
-
Assess and Equip: Wearing the full PPE detailed in Table 2, assess the extent of the spill.
-
Contain and Clean:
-
For Solid Spills: Gently sweep up the material to avoid creating dust. Use spark-proof tools if there is any fire risk. Place the swept material into your designated solid waste container.[5]
-
For Liquid Spills (Solutions): Cover the spill with an inert absorbent material such as vermiculite, sand, or dry lime.[6] Once absorbed, carefully scoop the material into the appropriate waste container.
-
-
Decontaminate: Wash the spill area thoroughly with soap and water, collecting the cleaning materials as contaminated waste.
-
Report: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for waste handling and disposal.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Pyrrolidine. Retrieved from [Link]
-
Loba Chemie. (n.d.). Safety Data Sheet - PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - (R)-Di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate. Retrieved from [Link]
Sources
Personal protective equipment for handling (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling (S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of laboratory practices.
Hazard Assessment and Triage
Therefore, it is prudent to handle this compound as a potential irritant to the skin and eyes. Given that the compound is a powder, inhalation of dust particles also presents a potential respiratory hazard.
Table 1: Hazard Analysis and Mitigation
| Potential Hazard | Route of Exposure | Recommended Mitigation Measures |
| Eye Irritation | Direct contact with powder or dust | Chemical splash goggles or safety glasses with side shields. |
| Skin Irritation | Direct contact with powder | Chemical-resistant gloves (e.g., nitrile) and a laboratory coat. |
| Respiratory Tract Irritation | Inhalation of powder/dust | Use of a fume hood or a NIOSH-approved respirator. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to minimize exposure risk. The following table outlines the recommended PPE for various laboratory operations involving this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles | Nitrile gloves | Laboratory coat | Fume hood or NIOSH-approved N95 respirator |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Fume hood |
| Reaction Setup and Monitoring | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Well-ventilated area |
| Work-up and Purification | Chemical splash goggles | Nitrile gloves | Laboratory coat | Fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile gloves | Chemical-resistant apron over a laboratory coat | NIOSH-approved respirator with particulate filter |
Operational and Disposal Plans
Step-by-Step Handling Procedure
The following workflow is designed to ensure safe handling from receipt of the compound to its final use or disposal.
Caption: Standard workflow for handling this compound.
Waste Disposal
As this compound is a non-hazardous solid organic compound, disposal should adhere to local and institutional regulations.
-
Solid Waste: Collect chemically contaminated items such as gloves, weigh boats, and paper towels in a designated, sealed container labeled as "Chemically Contaminated Items" along with the name of the chemical.[2]
-
Liquid Waste: Unused solutions should be collected in a properly labeled hazardous waste container. Do not dispose of organic solvents down the drain.[2]
-
Empty Containers: Empty containers should be thoroughly rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the container defaced before disposal in regular trash.[3]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
Table 3: Emergency Response Protocol
| Type of Exposure | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
References
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
